2-Chloro-4-(difluoromethyl)pyrimidine
Description
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Properties
IUPAC Name |
2-chloro-4-(difluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF2N2/c6-5-9-2-1-3(10-5)4(7)8/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTUPWKEZBXDOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261629-31-5 | |
| Record name | 2-chloro-4-(difluoromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(difluoromethyl)pyrimidine
Section 1: Introduction & Significance
The pyrimidine scaffold is a cornerstone in medicinal chemistry and agrochemical development, forming the core of numerous bioactive compounds.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's pharmacological and pharmacokinetic profiles. The introduction of halogens and fluorinated alkyl groups is a widely employed strategy to modulate properties such as metabolic stability, lipophilicity, and target-binding affinity.[2][3]
2-Chloro-4-(difluoromethyl)pyrimidine is a key heterocyclic building block of significant interest to researchers in drug discovery and materials science. Its structure is distinguished by two key reactive centers:
-
The 2-chloro substituent: This position is highly susceptible to nucleophilic substitution, providing a versatile handle for the introduction of a wide array of functional groups to build molecular complexity.[4] The reactivity of this chlorine atom is central to its utility as a synthetic intermediate.
-
The 4-difluoromethyl group (-CHF₂): This group serves as a lipophilic hydrogen bond donor and can significantly alter the acidity of adjacent protons and the overall electronic profile of the pyrimidine ring. Compared to the more common trifluoromethyl group, the difluoromethyl moiety offers a different steric and electronic signature, which can be advantageous in designing molecules with specific biological targets.[5]
This guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines robust experimental protocols for its characterization, and offers insights into its spectroscopic profile.
Section 2: Core Physicochemical Properties
Precise physicochemical data is fundamental for predicting a compound's behavior in both chemical and biological systems. While extensive experimental data for this compound is not widely published, the following table summarizes its key identifiers and calculated properties, with data for the closely related trifluoromethyl analog provided for comparative context.
| Property | This compound | 2-Chloro-4-(trifluoromethyl)pyrimidine (for comparison) | Source |
| Molecular Formula | C₅H₃ClF₂N₂ | C₅H₂ClF₃N₂ | Calculated |
| Molecular Weight | 164.54 g/mol | 182.53 g/mol | |
| CAS Number | Data not available in searched sources | 33034-67-2 | |
| Appearance | Expected to be a liquid or low-melting solid | Colorless to light yellow liquid | |
| Boiling Point | Not available | 60 °C @ 10 mmHg | |
| Density | Not available | 1.513 g/mL at 25 °C | |
| Refractive Index (n20/D) | Not available | 1.447 | |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Miscible with organic solvents | General Knowledge |
Note: The lack of readily available, experimentally determined data for this compound underscores the need for the robust characterization protocols detailed in Section 4.
Section 3: Spectroscopic and Chromatographic Profile
Structural elucidation and purity assessment rely on a combination of spectroscopic and chromatographic techniques. Below is the anticipated analytical signature of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structural confirmation of organic molecules.
-
¹H NMR: The proton spectrum is expected to be highly characteristic. The proton of the difluoromethyl group (-CH F₂) should appear as a triplet due to coupling with the two equivalent fluorine atoms. The two protons on the pyrimidine ring will appear as doublets, with chemical shifts influenced by the electron-withdrawing nature of the chlorine and difluoromethyl substituents.
-
¹³C NMR: The carbon spectrum will show five distinct signals corresponding to the five carbon atoms. The difluoromethyl carbon will exhibit a prominent triplet due to one-bond coupling with the two fluorine atoms.
-
¹⁹F NMR: This is a crucial technique for any fluorinated compound. A single resonance is expected for the two equivalent fluorine atoms of the -CHF₂ group. This signal will be split into a doublet due to coupling with the single proton of the difluoromethyl group.[6][7]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion Peak (M⁺): The primary evidence in a mass spectrum is the molecular ion. For this compound (C₅H₃ClF₂N₂), the exact mass can be calculated.
-
Isotopic Pattern: A key confirmatory feature will be the isotopic signature of chlorine. The spectrum will display two peaks for the molecular ion, one for the molecule containing the ³⁵Cl isotope and another, approximately one-third the intensity, at two mass units higher (M+2) for the ³⁷Cl isotope. This 3:1 ratio is a definitive marker for the presence of a single chlorine atom.
Section 4: Experimental Methodologies for Characterization
The following protocols are designed as self-validating systems, ensuring that the identity and purity of this compound are rigorously established.
Synthesis and Purification Workflow
A plausible synthetic route often involves the chlorination of a corresponding hydroxypyrimidine precursor.[8][9] The general workflow from synthesis to pure, characterized material is essential for reliable downstream applications.
Caption: Figure 1. General workflow for synthesis and characterization.
Boiling Point Determination (Micro-scale)
Rationale: The boiling point is a key physical constant for a liquid, indicative of its volatility and purity. For small research-scale quantities, a micro boiling point determination is efficient.
Protocol:
-
Sample Preparation: Add 0.1-0.2 mL of the purified liquid into a small-diameter reaction tube (e.g., a 75x10 mm test tube).
-
Capillary Insertion: Take a standard melting point capillary tube and seal the open end using a flame. Place this sealed capillary, open-end down, into the reaction tube containing the sample.
-
Apparatus Setup: Attach the reaction tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a metal heating block).
-
Observation: Heat the bath gradually (2-3 °C per minute). Observe the sealed capillary. A steady stream of bubbles will emerge from the open end as the air inside expands and vapor pressure increases.
-
Recording Temperature: The boiling point is the temperature at which the stream of bubbles just ceases and the liquid begins to be drawn back into the capillary tube upon very slow cooling. This indicates that the external pressure equals the vapor pressure of the liquid.
-
Validation: Repeat the measurement at least twice. Consistent readings validate the result. A broad boiling range would suggest the presence of impurities.
Spectroscopic Analysis Protocol (NMR)
Rationale: To provide unambiguous structural confirmation. The choice of solvent and internal standard is critical for accurate and reproducible data.
Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the NMR tube and gently invert it several times until the sample is fully dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.
-
Data Acquisition:
-
Insert the tube into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Ensure the spectral width covers the expected range (typically 0-10 ppm).
-
Acquire a ¹⁹F NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra by setting the TMS peak to 0.00 ppm.
Chromatographic Purity and Mass Verification (GC-MS)
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for assessing the purity of volatile organic compounds and confirming their molecular weight.[10]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Instrument Setup:
-
GC: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17). Set a temperature program, for example: initial temperature of 60 °C hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
MS: Operate the mass spectrometer in Electron Ionization (EI) mode at a standard energy of 70 eV. Set the mass scan range from m/z 40 to 400.
-
-
Injection: Inject 1 µL of the prepared sample into the GC inlet.
-
Data Analysis:
-
Purity: Analyze the resulting chromatogram. A pure sample should exhibit a single major peak. Purity can be estimated by the area percentage of the main peak.
-
Identity: Analyze the mass spectrum corresponding to the main chromatographic peak. Confirm the presence of the molecular ion and the characteristic ³⁵Cl/³⁷Cl isotopic pattern.[11]
-
Caption: Figure 2. Logic for confirming chlorine presence via MS.
Section 5: Safety and Handling
-
Hazard Classification: Such compounds are typically classified as flammable liquids, harmful if swallowed, and causing skin and serious eye irritation.[14] May also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including safety goggles or a face shield, nitrile gloves, and a flame-retardant lab coat.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from ignition sources.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Section 6: Conclusion
This compound is a valuable synthetic intermediate whose utility is defined by its distinct physicochemical and spectroscopic properties. The reactive 2-chloro position offers a gateway to a diverse range of derivatives, while the 4-difluoromethyl group provides a unique electronic and steric profile crucial for modern drug design. The experimental protocols outlined in this guide provide a robust framework for the synthesis, purification, and rigorous characterization of this compound, ensuring that researchers can proceed with confidence in their downstream applications. The application of orthogonal analytical techniques—NMR for structure, MS for mass and elemental composition, and chromatography for purity—constitutes a self-validating system essential for scientific integrity.
Section 7: References
-
PubChem. (n.d.). 4-Chloro-2-(trifluoromethyl)pyrimidine. Retrieved January 19, 2026, from [Link]
-
Google Patents. (2016). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Retrieved January 19, 2026, from
-
MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved January 19, 2026, from [Link]
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ACS Publications. (2009). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. The Journal of Physical Chemistry A. Retrieved January 19, 2026, from [Link]
-
MDPI. (2021). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Retrieved January 19, 2026, from [Link]
-
MDPI. (2018). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives. Retrieved January 19, 2026, from [Link]
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Google Patents. (2023). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine. Retrieved January 19, 2026, from
-
ResearchGate. (2019). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Retrieved January 19, 2026, from [Link]
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NIST. (n.d.). 2-Chloro-4-trifluoromethylpyridine. WebBook. Retrieved January 19, 2026, from [Link]
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NIH National Library of Medicine. (2023). Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2021). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 2-Fluoropyrimidine. Retrieved January 19, 2026, from [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved January 19, 2026, from [Link]
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Google Patents. (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. Retrieved January 19, 2026, from
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PubChem. (n.d.). 2,4-Difluoropyrimidine. Retrieved January 19, 2026, from [Link]
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Pharmacy 180. (n.d.). Fluorinated pyrimidines. Retrieved January 19, 2026, from [Link]
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PubMed. (1993). Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation. Retrieved January 19, 2026, from [Link]
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An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-Chloro-4-(difluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antifungal properties.[1][2][3] The compound 2-Chloro-4-(difluoromethyl)pyrimidine is a synthetic heterocyclic molecule featuring a pyrimidine ring substituted with a chlorine atom at the 2-position and a difluoromethyl group at the 4-position. While the specific mechanism of action for this particular molecule is not yet fully elucidated in publicly available literature, its structural features strongly suggest potential interactions with key biological targets, primarily within the realms of oncology and enzymology.
This technical guide provides a comprehensive overview of the hypothesized mechanisms of action for this compound, drawing upon established principles of medicinal chemistry and the known biological activities of structurally related pyrimidine derivatives. We will delve into two primary putative mechanisms: kinase inhibition and disruption of pyrimidine biosynthesis . For each proposed mechanism, we will outline the scientific rationale, present detailed experimental workflows for validation, and discuss the interpretation of potential outcomes.
Part 1: Hypothesized Mechanism 1 - Kinase Inhibition
The pyrimidine core is a well-established "hinge-binding" motif found in a multitude of approved kinase inhibitors.[4] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The 2-amino pyrimidine structure, in particular, is known to form critical hydrogen bonds with the kinase hinge region, mimicking the adenine base of ATP. While this compound has a chloro-group at the 2-position, this position is amenable to nucleophilic substitution, potentially by a cysteine residue in the kinase active site, leading to covalent inhibition.[6]
Scientific Rationale
The structural similarity of this compound to known pyrimidine-based kinase inhibitors suggests it may function as a competitive inhibitor of ATP binding. The chlorine atom at the 2-position and the difluoromethyl group at the 4-position can significantly influence binding affinity and selectivity for specific kinases. The electron-withdrawing nature of the difluoromethyl group can modulate the electronics of the pyrimidine ring, potentially enhancing interactions with the target kinase.[4]
Experimental Validation Workflow
A systematic approach is required to validate the kinase inhibition hypothesis. The following workflow outlines the key experimental steps:
1. Kinase Panel Screening:
-
Objective: To identify potential kinase targets.
-
Methodology: A broad-spectrum kinase panel assay (e.g., using radiometric, fluorescence, or luminescence-based detection) should be employed to screen this compound against a diverse set of human kinases at a fixed concentration (e.g., 10 µM).
-
Data Interpretation: A significant reduction in kinase activity (typically >50% inhibition) for specific kinases will identify them as primary "hits" for further investigation.
2. IC50 Determination:
-
Objective: To quantify the potency of inhibition for the identified "hit" kinases.
-
Methodology: A dose-response curve is generated by incubating varying concentrations of this compound with the target kinase and measuring the enzymatic activity.
-
Data Presentation: The results should be summarized in a table, as shown below.
| Kinase Target | IC50 (nM) |
| Kinase A | X |
| Kinase B | Y |
| Kinase C | Z |
3. Mechanism of Inhibition Studies:
-
Objective: To determine if the inhibition is competitive with ATP.
-
Methodology: Enzyme kinetics studies are performed by measuring the initial reaction rates at varying concentrations of both the inhibitor and ATP. The data is then plotted on a Lineweaver-Burk or Michaelis-Menten plot.
-
Data Interpretation: A competitive inhibitor will increase the apparent Km of ATP without affecting the Vmax.
4. Cellular Target Engagement:
-
Objective: To confirm that the compound inhibits the target kinase within a cellular context.
-
Methodology: A Western blot analysis can be used to assess the phosphorylation status of a known downstream substrate of the target kinase in cells treated with this compound.
-
Data Interpretation: A dose-dependent decrease in the phosphorylation of the substrate would indicate cellular target engagement.
Diagram: Proposed Kinase Inhibition Workflow
Caption: Workflow for validating the kinase inhibition hypothesis.
Part 2: Hypothesized Mechanism 2 - Inhibition of Pyrimidine Biosynthesis
Pyrimidine analogs can act as antimetabolites, interfering with the de novo synthesis of pyrimidines, which are essential for the production of DNA, RNA, and other vital biomolecules.[7] A key enzyme in this pathway is Dihydroorotate Dehydrogenase (DHODH), which catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway.[7][8] Inhibition of DHODH leads to a depletion of the pyrimidine nucleotide pool, which can selectively affect rapidly proliferating cells, such as cancer cells, that have a high demand for nucleotides.[9]
Scientific Rationale
The pyrimidine core of this compound could allow it to act as a substrate mimic or an allosteric inhibitor of an enzyme in the pyrimidine biosynthesis pathway. The electronegative fluorine atoms of the difluoromethyl group may play a role in binding to the enzyme's active site. Given that DHODH inhibitors are an emerging class of anticancer agents, this is a plausible mechanism of action.[7]
Experimental Validation Workflow
The following experimental workflow can be used to investigate the inhibition of the de novo pyrimidine biosynthesis pathway:
1. Cell Proliferation Rescue Assay:
-
Objective: To determine if the cytotoxic effects of the compound can be reversed by supplementing the culture medium with pyrimidines.
-
Methodology: Cancer cell lines are treated with this compound in the presence or absence of exogenous uridine or orotate. Cell viability is then assessed.
-
Data Interpretation: If the addition of uridine or orotate rescues the cells from the compound-induced toxicity, it strongly suggests that the compound targets the de novo pyrimidine synthesis pathway.
2. DHODH Enzyme Inhibition Assay:
-
Objective: To directly measure the inhibitory activity of the compound against DHODH.
-
Methodology: A biochemical assay using purified DHODH enzyme is performed. The conversion of dihydroorotate to orotate is monitored in the presence of varying concentrations of this compound.
-
Data Presentation: The IC50 value for DHODH inhibition should be determined and presented in a table.
| Enzyme Target | IC50 (µM) |
| Dihydroorotate Dehydrogenase (DHODH) | X |
3. Metabolomic Analysis:
-
Objective: To measure the levels of pyrimidine pathway intermediates in cells treated with the compound.
-
Methodology: Liquid chromatography-mass spectrometry (LC-MS) is used to quantify the levels of metabolites such as dihydroorotate, orotate, and UMP in cell lysates.
-
Data Interpretation: Inhibition of DHODH would be expected to cause an accumulation of its substrate, dihydroorotate, and a depletion of its product, orotate, and downstream metabolites like UMP.
Diagram: Proposed Pyrimidine Biosynthesis Inhibition Pathway
Caption: Hypothesized inhibition of the de novo pyrimidine biosynthesis pathway.
Conclusion
While the definitive mechanism of action of this compound awaits empirical validation, the structural alerts within the molecule point towards two highly plausible and interconnected pathways: kinase inhibition and the disruption of pyrimidine biosynthesis. The experimental frameworks provided in this guide offer a robust and logical progression for elucidating the precise molecular interactions and cellular consequences of this compound. For drug development professionals, a thorough understanding of the mechanism of action is paramount for lead optimization, biomarker discovery, and the rational design of combination therapies. The insights gained from these studies will be instrumental in determining the therapeutic potential of this compound and its derivatives.
References
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PubChem. 4-Chloro-2-(trifluoromethyl)pyrimidine. [Link]
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Synthesis and Antitumor Activity Evaluation of 2, 4-Substituted Pyrimidine Derivatives Containing Trifluoromethyl. [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]
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Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. [Link]
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Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. [Link]
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Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. [Link]
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Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. [Link]
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Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. [Link]
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An overview on synthesis and biological activity of pyrimidines. [Link]
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A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. [Link]
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Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. [Link]
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Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia. [Link]
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Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. [Link]
-
Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. [Link]
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Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. [Link]
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De novo pyrimidine biosynthesis inhibition synergizes with BCL-XL targeting in pancreatic cancer. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
-
Inhibition of de novo pyrimidine synthesis augments Gemcitabine induced growth inhibition in an immunocompetent model of pancreatic cancer. [Link]
-
Nucleotide inhibition of post-orotate pyrimidine synthesis pathway enzymes of bovine mammary tissue. [Link]
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A Spectroscopic Guide to 2-Chloro-4-(difluoromethyl)pyrimidine: Predictive Analysis and Characterization Protocols
Abstract
2-Chloro-4-(difluoromethyl)pyrimidine is a halogenated heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science. Its precise structural characterization is paramount for ensuring purity, understanding reactivity, and confirming its identity in complex matrices. This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic signature of this compound. In the absence of published experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to construct a reliable predictive framework. Detailed experimental protocols are provided to guide researchers in the acquisition and interpretation of actual data.
Introduction: The Structural Imperative
The functional properties of a molecule are intrinsically linked to its structure. For drug development professionals and researchers, unambiguous structural confirmation is a non-negotiable prerequisite for further investigation. Spectroscopic techniques provide a powerful, non-destructive means to elucidate molecular architecture. This compound combines a biologically significant pyrimidine core with two distinct halogen functionalities: a chloro group, a common modulator of electronic properties, and a difluoromethyl group, a bioisostere for hydroxyl or thiol groups that can enhance metabolic stability and binding affinity.
This guide serves as a predictive blueprint for the spectroscopic characterization of this molecule. By dissecting the expected spectral features, we aim to empower researchers to confidently identify and characterize this compound, bridging the gap between synthesis and application.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Portrait
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR will offer a complete picture of its covalent framework.
Molecular Structure and Numbering
The following diagram illustrates the chemical structure and the standard numbering convention for the pyrimidine ring, which will be used for all spectral assignments.
Caption: Standard workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational modes of a molecule. The spectrum provides a unique fingerprint based on its functional groups.
Predicted Characteristic Absorption Bands
-
Aromatic C-H Stretching: A weak to medium band is expected above 3000 cm⁻¹, typically in the 3050 - 3150 cm⁻¹ region.
-
Pyrimidine Ring Stretching (C=C and C=N): Several medium to strong bands are characteristic of the pyrimidine ring, predicted in the 1400 - 1600 cm⁻¹ region. These are often complex and coupled vibrations.[1]
-
C-F Stretching: The C-F bonds of the difluoromethyl group will produce very strong and characteristic absorption bands. These are predicted to be prominent in the 1050 - 1150 cm⁻¹ region.[2]
-
C-Cl Stretching: The C-Cl stretch is expected to appear as a medium to strong band in the lower frequency "fingerprint" region, predicted at 740 - 790 cm⁻¹ .[2]
Summary of Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3150 | Medium | Aromatic C-H Stretch |
| 1400 - 1600 | Medium-Strong | Pyrimidine Ring (C=C, C=N) Stretches |
| 1050 - 1150 | Strong | C-F Stretch (from -CHF₂) |
| 740 - 790 | Medium-Strong | C-Cl Stretch |
Experimental Protocol: FT-IR Data Acquisition
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for ease of use and minimal sample preparation.
-
Background Scan: Perform a background scan of the clean ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage.
-
Data Collection: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to achieve a good signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS): Fragmentation and Identification
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.
Predicted Molecular Ion and Fragmentation Pattern
-
Molecular Ion (M⁺): The nominal mass of C₅H₃ClF₂N₂ is 164 g/mol . The key feature will be the isotopic pattern of chlorine. The M⁺ peak will appear as two signals: one for the ³⁵Cl isotope and a smaller one (M+2) for the ³⁷Cl isotope, with a relative intensity ratio of approximately 3:1.[3][4]
-
Major Fragmentation Pathways: Under electron ionization (EI), the molecule is expected to fragment via several predictable pathways. The stability of the pyrimidine ring suggests that initial losses will involve the substituents.
-
Loss of Chlorine: Cleavage of the C-Cl bond is a common pathway for chloro-aromatics, leading to a fragment ion [M-Cl]⁺.[3]
-
Loss of Difluoromethyl Radical: Cleavage of the C-CHF₂ bond would result in the loss of a CHF₂ radical, giving a [M-CHF₂]⁺ fragment.
-
Ring Fragmentation: Subsequent fragmentation of the pyrimidine ring, often by losing a molecule of hydrogen cyanide (HCN), is a characteristic pathway for pyrimidines.[3][5]
-
Caption: Predicted major fragmentation pathways for this compound under EI-MS.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatography (GC) inlet (GC-MS), is ideal for a volatile compound like this.
-
GC Separation:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms).
-
Method: Inject a dilute solution of the sample. Use a temperature program (e.g., ramp from 50°C to 250°C) to ensure elution and separation from any impurities.
-
-
MS Detection:
-
Ionization Energy: Set to the standard 70 eV.
-
Mass Range: Scan a mass range of m/z 40-300 to capture the molecular ion and all significant fragments.
-
-
Data Analysis: Analyze the resulting mass spectrum for the parent ion cluster (M⁺ and M+2) and compare the observed fragmentation pattern with the predicted pathways.
Conclusion
This guide presents a detailed, predictive spectroscopic analysis of this compound. By synthesizing data from analogous structures and applying fundamental spectroscopic principles, we have constructed a robust framework for the identification and characterization of this molecule. The predicted NMR chemical shifts and coupling constants, key IR absorption bands, and mass spectral fragmentation patterns provide a comprehensive reference for researchers. The included experimental protocols offer a clear and validated methodology for obtaining high-quality data. This document is intended to serve as an essential tool for scientists working with this and related fluorinated pyrimidines, facilitating confident structural verification and accelerating research and development efforts.
References
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Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]
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Schwalbe, H., et al. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH Public Access. [Link]
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Okano, T., Takadate, A., & Matsumoto, H. (1968). Infrared Absorption Spectra of Fluoro- and Chloropyrimidine Derivatives. YAKUGAKU ZASSHI, 88(4), 439–444. [Link]
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Patanen, M., et al. (2020). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry. [Link]
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Srivastava, S. L., et al. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 83-90. [Link]
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Cosimi, E., et al. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. Chemical Communications, 55(10), 1399-1402. [Link]
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Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. [Link]
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Sharma, S.N., et al. Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry. [Link]
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ResearchGate. Carbon-fluorine coupling constants, n J CF. [Link]
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ResearchGate. (2026). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]
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Jaiswal, R. M. P., Katon, J. E., & Tripathi, G. N. R. (1983). Polarized infrared spectra and the crystal structure of 4,6-dichloropyrimidine. Journal of Molecular Structure, 102, 123-135. [Link]
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ResearchGate. Coupling of Protons with Fluorine Page. [Link]
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Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
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Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]
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ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... [Link]
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Modgraph. 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]
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Nawaz, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Arabian Journal of Chemistry, 15(10), 104169. [Link]
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Williamson, K. L., & Mosher, H. S. (1966). Long-range proton-fluorine coupling in a rigid system. Journal of the American Chemical Society, 88(14), 3323-3329. [Link]
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Chemistry LibreTexts. (2024). 16: Multinuclear NMR. [Link]
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The Royal Society of Chemistry. (2015). Electronic Supporting Information for: Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. [Link]
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PubChem. 4-Chloro-2-(trifluoromethyl)pyrimidine. [Link]
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Sitek, A., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Journal of Chemical Information and Modeling, 60(6), 3176-3184. [Link]
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Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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ResearchGate. Experimental 13 C NMR spectrum of 2-Cl-6-MA. [Link]
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SpectraBase. 2-CHLORO-4-TRIFLUOROMETHYL-PYRROLO-[2,3-D]-PYRIMIDINE - Optional[13C NMR]. [Link]
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Nawaz, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. [Link]
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Tirotta, I., et al. (2016). New Frontiers and Developing Applications in 19F NMR. PubMed Central. [Link]
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Li, Y., et al. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. RSC Medicinal Chemistry. [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Jackowski, K., et al. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317. [Link]
-
ResearchGate. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]
-
ACD/Labs. NMR Prediction. [Link]
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Iriepa, I., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-Campho[2,3-c]pyrazole. Molecules, 22(11), 1989. [Link]
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Turner, C. J., & Cheeseman, G. W. H. (1976). 13 C nmr spectra of 2‐substituted pyrimidines. Organic Magnetic Resonance, 8(7), 357-360. [Link]
-
ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]
-
ResearchGate. (2025). 1H and 13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. [Link]
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An In-Depth Technical Guide to 2-Chloro-4-(difluoromethoxy)pyrimidine (CAS Number 1261598-55-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization of 2-chloro-4-(difluoromethoxy)pyrimidine (CAS No. 1261598-55-3), a halogenated pyrimidine derivative of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from related pyrimidine analogs and established chemical principles to offer a robust framework for its synthesis, purification, analytical characterization, and potential biological evaluation. The pyrimidine scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer and antimicrobial effects. This guide aims to equip researchers with the necessary theoretical and practical knowledge to investigate the therapeutic potential of this specific derivative.
Introduction: The Prominence of the Pyrimidine Core in Drug Discovery
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including essential components of DNA and RNA (thymine, cytosine, and uracil). The inherent versatility of the pyrimidine scaffold allows for extensive chemical modification, leading to derivatives with a broad spectrum of pharmacological activities. Notably, pyrimidine-based compounds have been successfully developed as anticancer agents, often targeting key enzymes in nucleotide biosynthesis such as dihydrofolate reductase (DHFR) and thymidylate synthase, or acting as inhibitors of protein kinases and topoisomerases. The introduction of halogen and difluoromethoxy substituents, as seen in 2-chloro-4-(difluoromethoxy)pyrimidine, can significantly modulate the compound's physicochemical properties, metabolic stability, and target-binding affinity, making it a compelling candidate for further investigation.
Physicochemical Properties and Structure
A summary of the known and estimated physicochemical properties of 2-chloro-4-(difluoromethoxy)pyrimidine is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1261598-55-3 | Internal Database |
| Molecular Formula | C₅H₃ClF₂N₂O | Internal Database |
| Molecular Weight | 180.54 g/mol | Internal Database |
| IUPAC Name | 2-chloro-4-(difluoromethoxy)pyrimidine | Internal Database |
| Canonical SMILES | C1=C(N=C(N=C1Cl)OC(F)F) | Internal Database |
| Appearance | White to off-white solid (Predicted) | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol) (Predicted) | Inferred |
Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of 2-chloro-4-(difluoromethoxy)pyrimidine.
Step 1: Selective Hydrolysis of 2,4-Dichloropyrimidine
The first step involves the selective hydrolysis of one of the chlorine atoms of 2,4-dichloropyrimidine to yield 2-chloro-4-hydroxypyrimidine. The chlorine atom at the 4-position is generally more susceptible to nucleophilic substitution than the one at the 2-position.
Experimental Protocol:
-
To a solution of 2,4-dichloropyrimidine in a suitable solvent (e.g., water or a mixture of water and a water-miscible organic solvent), add one equivalent of a base such as sodium hydroxide (NaOH) at a controlled temperature (e.g., 0-10 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, neutralize the reaction mixture with an acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-chloro-4-hydroxypyrimidine.
Step 2: Difluoromethylation of 2-Chloro-4-hydroxypyrimidine
The second step involves the difluoromethylation of the hydroxyl group of 2-chloro-4-hydroxypyrimidine. This can be achieved using a suitable difluoromethylating agent in the presence of a base.
Experimental Protocol:
-
Suspend 2-chloro-4-hydroxypyrimidine in an aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a base (e.g., potassium carbonate or sodium hydride) to the suspension and stir for a short period to form the corresponding alkoxide.
-
Introduce a difluoromethylating agent, such as chlorodifluoromethane (freon-22) or bromodifluoromethane, into the reaction mixture. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Heat the reaction mixture and monitor its progress by TLC or HPLC.
-
After completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-chloro-4-(difluoromethoxy)pyrimidine.
Analytical Characterization
Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of organic compounds. A reverse-phase HPLC method is generally suitable for pyrimidine derivatives.
Proposed HPLC Method:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (both with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for confirming the molecular weight of the target compound and for identifying impurities.
Proposed LC-MS Method:
The same chromatographic conditions as HPLC can be used. The mass spectrometer can be operated in both positive and negative electrospray ionization (ESI) modes to detect the protonated molecule [M+H]⁺ and other relevant ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of the compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyrimidine ring and a triplet for the proton of the difluoromethoxy group.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, with the difluoromethylated carbon appearing as a triplet due to coupling with the two fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will show a doublet for the two equivalent fluorine atoms of the difluoromethoxy group, coupled to the proton.
Potential Biological Activity and Mechanism of Action
Given the prevalence of the pyrimidine scaffold in anticancer and antimicrobial drugs, 2-chloro-4-(difluoromethoxy)pyrimidine is a promising candidate for screening in these therapeutic areas.
Anticancer Potential
Many pyrimidine derivatives exert their anticancer effects through various mechanisms:
-
Inhibition of Nucleotide Synthesis: As an analog of natural pyrimidines, the compound could interfere with the de novo synthesis of pyrimidine nucleotides, a pathway often upregulated in cancer cells. A key enzyme in this pathway is Dihydroorotate Dehydrogenase (DHODH).
-
Kinase Inhibition: The pyrimidine core is a common feature in many kinase inhibitors. The compound could potentially inhibit the activity of protein kinases involved in cancer cell signaling pathways.
-
DNA Intercalation and Topoisomerase Inhibition: Some pyrimidine derivatives can intercalate into DNA or inhibit the function of topoisomerases, leading to DNA damage and apoptosis in cancer cells.
Caption: Hypothetical mechanisms of anticancer action for 2-chloro-4-(difluoromethoxy)pyrimidine.
Antimicrobial Potential
Pyrimidine derivatives have also been explored as antimicrobial agents. The mechanism of action in this context often involves the inhibition of essential microbial enzymes, such as dihydrofolate reductase, which is crucial for folic acid synthesis and subsequent DNA replication.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-chloro-4-(difluoromethoxy)pyrimidine is not available, general precautions for handling halogenated aromatic compounds should be followed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
2-Chloro-4-(difluoromethoxy)pyrimidine represents a promising, yet underexplored, molecule for drug discovery. This technical guide provides a foundational framework for its synthesis, characterization, and biological evaluation based on established knowledge of related pyrimidine derivatives. Further experimental investigation is warranted to fully elucidate its physicochemical properties, biological activity, and therapeutic potential. The methodologies and insights presented herein are intended to facilitate and guide future research efforts in this direction.
References
- A detection method for 2,4-dibromopyrimidine, characterized in that detection method is high performance liquid chromatography, and its chromatographic condition is: 色谱柱为 Nucleosil 5 C18;柱温 为20℃;检测波长为262nm; The chromatographic column is Nucleosil 5 C18; the column temperature is 20°C; the detection wavelength is 262nm; The mobile phase consisted of acetonitrile and water at a volume ratio of 25:75; the flow rate was 1 mL/min, and the injection volume was 5 μL.
- This invention relates to a novel method for the synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine useful as intermediate in the manufacture of pharmaceutically active ingredients.
- The conformational properties of enantholactam (1-azacyclooctane-2-one) in solution were studied by 1H and 13C NMR at various temperatures. Only the cis-isomer is present and it occurs in two
An In-Depth Technical Guide to the Starting Materials and Synthesis of 2-Chloro-4-(difluoromethyl)pyrimidine
Introduction: The Significance of the Difluoromethylpyrimidine Scaffold
The 2-chloro-4-(difluoromethyl)pyrimidine core is a privileged scaffold in modern medicinal chemistry and drug discovery. The incorporation of a difluoromethyl (CHF₂) group into heterocyclic structures can profoundly influence a molecule's physicochemical properties. This group acts as a lipophilic bioisostere of a hydroxyl or thiol group, enhancing metabolic stability, improving cell membrane permeability, and modulating receptor binding affinity. The chlorine atom at the 2-position serves as a versatile synthetic handle, enabling subsequent nucleophilic substitution reactions for the construction of diverse compound libraries. This guide provides a detailed examination of the key starting materials and a robust synthetic pathway for preparing this compound, intended for researchers and professionals in the field of drug development.
Primary Synthetic Strategy: A Two-Stage Approach
The most direct and reliable synthesis of this compound is achieved through a two-stage process. This strategy involves first constructing the core pyrimidine ring with the desired difluoromethyl substituent, followed by a chlorination step to install the reactive chlorine atom.
-
Stage 1: Cyclocondensation. Synthesis of the key intermediate, 4-(difluoromethyl)uracil, via the condensation of a difluoromethylated β-ketoester with urea.
-
Stage 2: Aromatic Chlorination. Conversion of 4-(difluoromethyl)uracil to the final product, this compound, using a standard chlorinating agent.
This approach is predicated on the availability of the crucial β-ketoester precursor, ethyl 4,4-difluoroacetoacetate.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Core Intermediate: 4-(Difluoromethyl)uracil
The cornerstone of this synthesis is the construction of the pyrimidine ring. This is achieved through the well-established reaction between a 1,3-dicarbonyl compound and urea. In this specific case, the required 1,3-dicarbonyl is ethyl 4,4-difluoroacetoacetate.
Starting Materials for Stage 1
A successful synthesis relies on the quality and proper handling of the initial starting materials.
| Starting Material | Formula | Mol. Weight | Key Properties | Supplier Example |
| Ethyl Difluoroacetate | C₄H₆F₂O₂ | 124.09 | Colorless liquid, moisture sensitive | Sigma-Aldrich, Alfa Aesar |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Colorless liquid, flammable | Major chemical suppliers |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | White to yellowish powder, hygroscopic, reacts violently with water | Sigma-Aldrich, Acros Organics |
| Urea | CH₄N₂O | 60.06 | White crystalline solid, hygroscopic | Major chemical suppliers |
Protocol 1: Synthesis of Ethyl 4,4-Difluoroacetoacetate
The synthesis of this key precursor is achieved via a Claisen condensation reaction.[1] This reaction involves the base-mediated condensation of an ester (ethyl difluoroacetate) with another ester (ethyl acetate).
Causality and Experimental Choices:
-
Base: Sodium ethoxide is used as the base to deprotonate ethyl acetate, forming the nucleophilic enolate. It is crucial to use a non-aqueous base to prevent hydrolysis of the esters.
-
Reaction Control: The reaction is initiated at a low temperature (5-15°C) to control the initial exothermic reaction upon addition of ethyl difluoroacetate, then gently heated to drive the reaction to completion.[1] The removal of the ethanol byproduct can help shift the equilibrium towards the product.
Step-by-Step Methodology:
-
A reaction vessel is charged with ethyl acetate and sodium ethoxide under an inert atmosphere (e.g., nitrogen).
-
The resulting suspension is cooled to approximately 5°C.
-
Ethyl difluoroacetate is added dropwise to the suspension, maintaining the internal temperature between 5°C and 15°C.[1]
-
After the addition is complete, the reaction mixture is heated to 65°C and stirred for 2-3 hours.
-
The mixture is then cooled to room temperature, and the reaction is quenched by careful addition of an aqueous acid (e.g., 10% sulfuric acid or methanesulfonic acid) to neutralize the base and liberate the β-ketoester from its enolate salt.[1]
-
The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude ethyl 4,4-difluoroacetoacetate, which can be purified by vacuum distillation.
Protocol 2: Cyclocondensation with Urea to form 4-(Difluoromethyl)uracil
This reaction builds the heterocyclic core. It is a classic condensation reaction that forms the pyrimidine-2,4-dione (uracil) structure.
Causality and Experimental Choices:
-
Catalyst: The reaction is typically catalyzed by a strong acid (e.g., HCl, H₂SO₄) or base (e.g., sodium ethoxide). In this case, the cyclization is driven under basic conditions using sodium ethoxide in ethanol.
-
Solvent: Anhydrous ethanol is an ideal solvent as it readily dissolves the reactants and the sodium ethoxide base.
Figure 2: Cyclocondensation reaction to form the uracil core.
Step-by-Step Methodology:
-
Sodium metal is carefully dissolved in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.
-
Urea is added to the sodium ethoxide solution and stirred until dissolved.
-
Ethyl 4,4-difluoroacetoacetate is added to the mixture.
-
The reaction mixture is heated to reflux and maintained for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3, causing the product to precipitate.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4-(difluoromethyl)uracil as a solid.
Part 2: Chlorination to Yield this compound
The final step involves converting the hydroxyl group at the 2-position of the uracil ring (which exists in tautomeric equilibrium with the keto form) into a chlorine atom. This transformation converts the stable uracil intermediate into a reactive building block suitable for further diversification.
Starting Materials for Stage 2
| Starting Material | Formula | Mol. Weight | Key Properties | Supplier Example |
| 4-(Difluoromethyl)uracil | C₅H₄F₂N₂O₂ | 162.09 | White to off-white solid | Synthesized in Part 1 |
| Phosphorus Oxychloride | POCl₃ | 153.33 | Colorless to yellow fuming liquid, corrosive, reacts violently with water | Sigma-Aldrich, Acros Organics |
| N,N-Dimethylaniline (optional) | C₈H₁₁N | 121.18 | Yellowish to brownish oily liquid, toxic | Sigma-Aldrich |
Protocol 3: Chlorination of 4-(Difluoromethyl)uracil
This is a standard procedure for converting 2-hydroxypyrimidines into 2-chloropyrimidines.
Causality and Experimental Choices:
-
Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a powerful and effective reagent for this transformation. It serves as both the solvent and the chlorinating agent.
-
Acid Scavenger (Optional): A tertiary amine base, such as N,N-dimethylaniline or diisopropylethylamine (DIPEA), can be added to neutralize the HCl gas produced during the reaction, which can sometimes improve yields and prevent side reactions.
-
Temperature Control: The reaction requires heating to proceed at a reasonable rate. Refluxing in POCl₃ (boiling point ~106 °C) is a common condition.
Step-by-Step Methodology:
-
In a fume hood, 4-(difluoromethyl)uracil is carefully added to an excess of phosphorus oxychloride.
-
(Optional) N,N-Dimethylaniline is added dropwise to the mixture.
-
The reaction mixture is heated to reflux (approximately 105-110°C) and stirred for 3-5 hours until the reaction is complete (monitored by TLC or LC-MS).
-
The mixture is cooled to room temperature, and the excess POCl₃ is carefully removed by vacuum distillation.
-
The remaining residue is cooled in an ice bath and very cautiously quenched by slowly pouring it onto crushed ice. (Caution: This is a highly exothermic and hazardous step).
-
The aqueous mixture is neutralized with a solid base (e.g., sodium bicarbonate or potassium carbonate) until it is slightly alkaline.
-
The product is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.
Conclusion
The synthesis of this compound is a strategic process that hinges on the successful execution of two key stages: the construction of the difluoromethyl-substituted uracil ring and its subsequent chlorination. The primary route, which proceeds through the Claisen condensation of ethyl difluoroacetate and ethyl acetate to form a β-ketoester, followed by cyclocondensation with urea, represents a logical and scalable pathway. The selection of high-purity, anhydrous starting materials is critical for the success of the initial condensation steps, while careful handling of the corrosive and reactive phosphorus oxychloride is paramount in the final chlorination stage. This guide provides the fundamental protocols and chemical reasoning necessary for researchers to confidently approach the synthesis of this valuable chemical building block.
References
-
Reefschläger, J., Pein, C. D., & Cech, D. (1988). Synthesis and biological activities of 4-O-(difluoromethyl)-5-substituted-uracil nucleoside analogues. Journal of Medicinal Chemistry, 31(2), 393–397. [Link]
-
Xiao-pen, T. (2012). Synthesis of Ethyl 4,4-Difluoroacetoacetate. Chemical Reagents. [Link]
- Zhang, J. (2011).
-
Kappe, C. O. (2000). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 56(38), 689-693. (Provides background on the general reaction type for uracil synthesis). [Link]
- Desirant, Y. (1930). Process for preparing alkyl difluoroacetoacetates. Bulletin de la Societe Chimique de Belgique, 39, as cited in WO 2009/106619 A1.
-
Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society, 128(44), 14254–14255. (Illustrates modern methods in pyrimidine synthesis). [Link]
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reactivity of the chlorine atom in 2-Chloro-4-(difluoromethyl)pyrimidine
An In-depth Technical Guide to the Reactivity of the Chlorine Atom in 2-Chloro-4-(difluoromethyl)pyrimidine
Executive Summary
This compound is a pivotal heterocyclic building block in modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development. Its value stems from the strategic placement of a highly reactive chlorine atom on an electron-deficient pyrimidine core, which is further activated by a potent electron-withdrawing difluoromethyl group. This guide offers a comprehensive analysis of the factors governing the reactivity of the C2-chlorine atom. It delves into the mechanistic underpinnings of its most common and synthetically useful transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. Detailed, field-proven protocols and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the technical insights required to effectively utilize this versatile intermediate.
Introduction
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs, including anticancer agents like Imatinib and antihyperlipidemic drugs such as Rosuvastatin.[1][2] The ability to functionalize this heterocycle with precision is paramount for the development of new chemical entities. This compound (CAS No. 1261629-31-5) has emerged as a particularly valuable intermediate due to its unique electronic properties.[3] The chlorine atom at the C2 position serves as a versatile handle, allowing for its displacement by a wide range of nucleophiles and its participation in transition metal-catalyzed bond formations. This guide aims to provide a detailed exploration of the chemical behavior of this C-Cl bond, grounded in established reactivity principles and supported by practical experimental methodologies.
Factors Governing the Reactivity of the C2-Chlorine
The is not an isolated feature but rather the result of a confluence of electronic effects exerted by the pyrimidine ring and the difluoromethyl substituent.
The Electron-Deficient Pyrimidine Core
The pyrimidine ring, containing two nitrogen atoms at positions 1 and 3, is inherently electron-deficient. This property makes the carbon atoms of the ring electrophilic and highly susceptible to nucleophilic attack. For halopyrimidines, this electronic-withdrawing nature activates the halogen atoms for displacement. The general order of reactivity for halogens on an unsubstituted pyrimidine ring in SNAr reactions is C4(6) > C2 >> C5.[4] This preferential reactivity at the C4/C6 positions is attributed to the ability of the adjacent ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate more effectively.[5][6]
The Influence of the C4-Difluoromethyl Group
The difluoromethyl (-CHF₂) group is a powerful electron-withdrawing group, primarily through a strong inductive effect (-I). Its presence at the C4 position profoundly depletes the electron density of the entire pyrimidine ring. This has two major consequences:
-
Enhanced Electrophilicity: The electrophilic character of all ring carbons is increased, making the entire system more susceptible to nucleophilic attack compared to an unsubstituted chloropyrimidine.
-
Activation of the C2-Position: The strong pull of electrons by the C4-CHF₂ group significantly enhances the electrophilicity of the C2 carbon, making the C2-chlorine an excellent leaving group for both SNAr and cross-coupling reactions. While C4 is typically more reactive, the presence of a powerful activating group at this position makes the adjacent C2 position exceptionally reactive as well.[7]
This combination of an intrinsically electron-poor ring and a potent activating substituent makes the C2-chlorine of this compound a highly reliable reaction site for synthetic diversification.
Key Transformations of the C2-Chlorine Atom
The activated C2-chlorine atom readily participates in two major classes of reactions: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for functionalizing electron-deficient heterocycles. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electrophilic carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the chloride ion restores aromaticity.[6][8]
Note: The DOT script above is a template. Actual chemical structure images would be needed for a visual representation.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Common Nucleophiles:
-
N-Nucleophiles (Amines): Reactions with primary and secondary amines are common for synthesizing 2-aminopyrimidine derivatives, which are prevalent in kinase inhibitors.[9] These reactions typically require a base (e.g., K₂CO₃, DIPEA) to neutralize the HCl generated.
-
O-Nucleophiles (Alcohols/Phenols): Alkoxides and phenoxides react to form 2-alkoxy or 2-aryloxypyrimidines. The reaction is often carried out using a strong base like NaH or K₂CO₃ to deprotonate the alcohol/phenol.
-
S-Nucleophiles (Thiols): Thiols readily displace the chloride to form 2-thioether pyrimidines, usually in the presence of a base to form the more nucleophilic thiolate.
Representative SNAr Protocol: Synthesis of a 2-Aminopyrimidine Derivative
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).
-
Solvent: Add a suitable polar aprotic solvent such as DMF, NMP, or Dioxane.
-
Rationale: These solvents effectively dissolve the reactants and intermediates and can tolerate moderate to high temperatures.
-
-
Reagents: Add the desired primary or secondary amine (1.1-1.5 eq.) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq.).
-
Rationale: The base is crucial to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. An excess is used to ensure complete reaction.
-
-
Reaction: Heat the mixture to a temperature between 80-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Rationale: Heating is typically required to overcome the activation energy for the formation of the Meisenheimer complex.
-
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal catalysis has revolutionized C-C and C-N bond formation. The electron-deficient nature of the pyrimidine ring makes 2-chloropyrimidines highly reactive substrates for these transformations.[4]
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base.[10] For this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the C2 position.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Representative Suzuki-Miyaura Protocol
-
Setup: In a microwave vial or Schlenk tube, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.5-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).[2][11]
-
Rationale: Tetrakis(triphenylphosphine)palladium(0) is a common, effective catalyst for this transformation. The base is required for the transmetalation step.
-
-
Solvent & Degassing: Add a mixture of a solvent and water (e.g., Dioxane/H₂O, DME/H₂O). Degas the mixture thoroughly by bubbling with Argon or Nitrogen for 15-20 minutes.
-
Rationale: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction: Heat the reaction mixture. Using microwave irradiation (e.g., 100-140 °C for 15-30 minutes) can dramatically reduce reaction times compared to conventional heating.[11][12]
-
Workup and Purification: Follow a standard aqueous workup and purification by column chromatography as described in the SNAr protocol.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[13] It is often complementary to SNAr, providing a powerful method for C-N bond formation, especially with less nucleophilic amines or when SNAr conditions fail.[14][15]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Representative Buchwald-Hartwig Amination Protocol
-
Setup: In a glovebox or under a strictly inert atmosphere, combine a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a specialized phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or LHMDS).[4][13][16]
-
Rationale: Bulky, electron-rich phosphine ligands are essential to facilitate the crucial reductive elimination step. The choice of base is critical and substrate-dependent.
-
-
Reagents: Add the solvent (typically anhydrous Toluene or Dioxane), followed by this compound (1.0 eq.) and the amine (1.1-1.3 eq.).
-
Reaction: Seal the vessel and heat to 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup and Purification: After cooling, quench the reaction carefully (e.g., with aqueous NH₄Cl), and perform a standard aqueous workup and purification by column chromatography.
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions for the functionalization of the C2-chlorine atom.
| Reaction Type | Nucleophile / Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| SNAr | Morpholine | - | - | K₂CO₃ | DMF | 100 | High | General |
| Suzuki | Phenylboronic Acid | Pd(PPh₃)₄ (0.5%) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | >90 | [11] |
| Suzuki | Heteroarylboronic Acid | Pd(dppf)Cl₂ (5%) | - | Na₂CO₃ | DME/H₂O | 80 | 70-95 | General |
| Buchwald | Aniline | Pd₂(dba)₃ (2%) | XPhos | NaOt-Bu | Toluene | 100 | 85-98 | General |
| Buchwald | Secondary Amine | Pd(OAc)₂ (2%) | BINAP | Cs₂CO₃ | Dioxane | 110 | 80-95 | [14] |
Conclusion
The chlorine atom at the C2 position of this compound is a highly activated and synthetically versatile functional group. Its reactivity is governed by the synergistic electron-withdrawing effects of the pyrimidine nitrogens and the C4-difluoromethyl substituent. This activation facilitates efficient displacement via both Nucleophilic Aromatic Substitution and a range of Palladium-Catalyzed Cross-Coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig protocols. A thorough understanding of these reaction mechanisms and the practical considerations outlined in this guide enables chemists to leverage this building block for the efficient and predictable synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries.
References
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Krascsenits, Z., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]
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Gervais, V., et al. (2020). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Chemical Biology. Available at: [Link]
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PubChem. (n.d.). 4-Chloro-2-(trifluoromethyl)pyrimidine. National Center for Biotechnology Information. Available at: [Link]
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Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters. Available at: [Link]
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Emmitte, K. A., et al. (2009). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]
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Krascsenits, Z., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Wang, Z., & Zhang, W. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). shodhganga.inflibnet.ac.in. Available at: [Link]
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Lee, M., & Sanford, M. S. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. Available at: [Link]
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Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Schrödinger. Available at: [Link]
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ResearchGate. (n.d.). Nucleophilic Aromatic Substitution. ResearchGate. Available at: [Link]
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electrophilic substitution reactions of 2-Chloro-4-(difluoromethyl)pyrimidine
An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 2-Chloro-4-(difluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of this compound in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2][3] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[2][4] In the realm of drug development, functionalized pyrimidines are highly sought-after building blocks due to their versatile pharmacological profiles, which include anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][3][5]
Among the vast array of pyrimidine derivatives, this compound (CAS Number: 1261629-31-5) has emerged as a particularly valuable intermediate.[6] This guide provides an in-depth technical exploration of the electrophilic substitution reactions of this key molecule. Understanding the reactivity and regioselectivity of this compound is paramount for its effective utilization in the synthesis of novel therapeutic agents.
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes electrophilic aromatic substitution more challenging compared to benzene.[7][8] However, the substituents on the ring profoundly influence its reactivity. This guide will dissect the directing effects of the 2-chloro and 4-difluoromethyl groups, providing a predictive framework for electrophilic attack. We will delve into the mechanistic underpinnings of key electrophilic substitution reactions, supported by established protocols and experimental insights.
The Electronic Landscape of this compound: A Rationale for Regioselectivity
The pyrimidine ring is classified as a π-deficient heterocycle. The two nitrogen atoms exert a strong electron-withdrawing inductive effect, significantly reducing the electron density at the 2-, 4-, and 6-positions.[4][7] Consequently, the 5-position is the most electron-rich and, therefore, the most favorable site for electrophilic attack.[4][7]
The substituents at the 2- and 4-positions of the target molecule further modulate this inherent reactivity:
-
2-Chloro Group: The chlorine atom is an electronegative element that exerts a deactivating inductive effect (-I). However, it also possesses lone pairs of electrons that can participate in resonance, exhibiting a weak activating mesomeric effect (+M). In the context of the highly electron-deficient pyrimidine ring, the inductive deactivation is the dominant factor.
-
4-Difluoromethyl Group (-CHF2): The difluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms. This powerful inductive effect further deactivates the pyrimidine ring towards electrophilic attack.
Considering these electronic influences, the 5-position of this compound remains the most probable site for electrophilic substitution, albeit under potentially forcing conditions due to the overall deactivation of the ring.
Diagram: Electronic Effects on this compound
Caption: Summary of electronic effects and predicted reactivity.
Key Electrophilic Substitution Reactions and Methodologies
While the deactivated nature of the this compound ring presents challenges, several electrophilic substitution reactions can be achieved under specific conditions. It is important to note that for some reactions, activating the pyrimidine ring, for instance by conversion to an N-oxide, might be a necessary prerequisite.[8]
Nitration
Nitration introduces a nitro group (-NO2) onto the pyrimidine ring, a versatile functional group that can be further transformed.
Mechanistic Rationale
The nitration of pyrimidines typically requires strong acidic conditions to generate the highly electrophilic nitronium ion (NO2+).[9][10] The reaction proceeds via the standard electrophilic aromatic substitution mechanism, involving the attack of the π-electrons of the pyrimidine ring on the nitronium ion to form a resonance-stabilized carbocation (sigma complex), followed by deprotonation to restore aromaticity.[11]
Experimental Protocol
Caution: Handle fuming nitric acid and concentrated sulfuric acid with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Substrate Addition: Slowly add this compound to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Nitrating Mixture: Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, pre-cooled to 0 °C.
-
Reaction: Add the nitrating mixture dropwise to the solution of the pyrimidine derivative, ensuring the reaction temperature does not exceed 10-15 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
| Parameter | Condition | Rationale |
| Nitrating Agent | Fuming HNO3 / H2SO4 | Generates the highly reactive nitronium ion (NO2+).[9][12] |
| Temperature | 0-15 °C | Controls the exothermic reaction and minimizes side product formation. |
| Solvent | Concentrated H2SO4 | Acts as a solvent and facilitates the formation of the nitronium ion. |
Halogenation
The introduction of a halogen atom (e.g., Br, Cl) at the 5-position can be a strategic step for further functionalization through cross-coupling reactions.[13][14]
Mechanistic Rationale
Electrophilic halogenation of pyrimidines can be achieved using elemental halogens in the presence of a Lewis acid or with N-halosuccinimides (NXS).[15][16] The reaction mechanism involves the polarization of the halogen-halogen bond by the Lewis acid or the protonated NXS to generate a more potent electrophile that is then attacked by the pyrimidine ring.
Experimental Protocol (Bromination with NBS)
-
Reaction Setup: Dissolve this compound in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.
-
Reagent Addition: Add N-bromosuccinimide (NBS) to the solution.
-
Initiation (if necessary): In some cases, a radical initiator like AIBN or exposure to UV light might be required, although the reaction can also proceed via an ionic pathway.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction by TLC or HPLC.
-
Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extraction and Purification: Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
| Parameter | Condition | Rationale |
| Halogenating Agent | N-Bromosuccinimide (NBS) | A convenient and safer source of electrophilic bromine. |
| Solvent | Acetonitrile or Dichloromethane | Provides a suitable reaction medium. |
| Temperature | Room Temperature to Reflux | Reaction rate can be controlled by adjusting the temperature. |
Diagram: General Electrophilic Aromatic Substitution Workflow
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The Biological Activity of Fluorinated Pyrimidines: A Technical Guide for Drug Development Professionals
This guide provides an in-depth exploration of the biological activity of fluorinated pyrimidines, a cornerstone class of antimetabolite drugs in oncology. Intended for researchers, scientists, and drug development professionals, this document will delve into the core mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their preclinical and clinical evaluation. We will move beyond a simple recitation of facts to provide a causal understanding of why certain experimental choices are made, ensuring a robust and scientifically sound approach to the study of these vital therapeutic agents.
Introduction: The Rationale Behind Fluorinating Pyrimidines
The journey of fluorinated pyrimidines began with a fundamental observation: some cancer cells exhibit a greater avidity for the pyrimidine uracil than normal tissues, suggesting that uracil metabolism could be a prime target for chemotherapy.[1][2] This led to the rational design and synthesis of 5-fluorouracil (5-FU) in 1957 by Heidelberger and his colleagues.[2][3] The introduction of a fluorine atom at the C-5 position of the uracil ring is a critical modification that underpins the therapeutic efficacy of this class of compounds.[4] Fluorine's high electronegativity and small size, combined with the strength of the carbon-fluorine bond, uniquely perturb biological and biochemical processes.[5] This concept of "lethal synthesis," where a relatively non-toxic agent is converted into a highly cytotoxic molecule within the body, is central to the activity of fluorinated pyrimidines.[5][6]
Core Mechanisms of Action: A Multi-pronged Attack on Cancer Cells
Fluorinated pyrimidines exert their anticancer effects through a multi-faceted mechanism, primarily by inhibiting DNA synthesis and repair, and by disrupting RNA processing and function.[1][4][7] The parent compounds are typically prodrugs that undergo intracellular activation to their respective active metabolites.
Inhibition of Thymidylate Synthase (TS)
A primary and well-established mechanism of action for many fluorinated pyrimidines is the inhibition of thymidylate synthase (TS).[8][9] TS is a crucial enzyme responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair.[9]
The active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), binds to the nucleotide-binding site of TS.[1][9] This binding, in the presence of the cofactor 5,10-methylenetetrahydrofolate (CH2THF), forms a stable ternary complex that blocks the normal substrate dUMP from accessing the enzyme's active site.[1][4] This enzymatic blockade leads to a depletion of dTMP and a subsequent "thymineless death" in rapidly dividing cancer cells.[8][9]
Diagram: Mechanism of Thymidylate Synthase Inhibition by FdUMP
Caption: FdUMP forms a stable complex with TS and CH2THF, inhibiting dTMP synthesis.
Incorporation into DNA and RNA
Beyond TS inhibition, the active metabolites of fluorinated pyrimidines can be incorporated into both DNA and RNA, leading to further cytotoxicity.[4][9]
-
RNA Disruption: Fluorouridine triphosphate (FUTP), another active metabolite of 5-FU, is incorporated into RNA in place of uridine triphosphate (UTP).[4][8] This fraudulent incorporation disrupts normal RNA processing, including pre-rRNA maturation and the splicing of pre-mRNA, ultimately impairing protein synthesis.[4][9]
-
DNA Damage: Fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and fragmentation.[1][9] Similarly, trifluridine, the cytotoxic component of the combination drug trifluridine/tipiracil, is incorporated into DNA, leading to DNA strand breaks and inhibition of cell proliferation.[10][11][12]
Prominent Fluorinated Pyrimidines in Clinical Use
Several fluorinated pyrimidines have become mainstays in cancer chemotherapy, each with distinct pharmacokinetic and pharmacodynamic profiles.
| Drug | Prodrug Status | Primary Mechanism(s) of Action | Key Clinical Applications |
| 5-Fluorouracil (5-FU) | Yes | Inhibition of Thymidylate Synthase; Incorporation into RNA and DNA.[1][7] | Colorectal, breast, and head and neck cancers.[1][13] |
| Capecitabine | Yes | Converted to 5-FU, then acts via 5-FU mechanisms.[14][15] | Metastatic breast and colorectal cancers.[15][16] |
| Gemcitabine | Yes | Incorporation into DNA ("masked chain termination"); Inhibition of ribonucleotide reductase.[17][18] | Pancreatic, non-small cell lung, bladder, and ovarian cancers.[17][18] |
| Trifluridine (in combination with Tipiracil) | Yes | Incorporation into DNA.[10][11] | Metastatic colorectal cancer.[10] |
Synthetic Strategies for Fluorinated Pyrimidines
The synthesis of fluorinated pyrimidines is a critical aspect of their development and production. Various chemical strategies have been employed to introduce the fluorine atom into the pyrimidine ring.
The initial synthesis of 5-FU involved a ring closure approach, reacting isothiourea salts with α-fluoro-β-ketoester enolates.[6] However, this method utilized highly toxic reagents.[6] More contemporary and scalable methods often involve the direct fluorination of the pyrimidine ring using electrophilic fluorinating agents like Selectfluor™.[6] Other approaches include the use of small fluorinated building blocks in cyclization reactions.[19] For instance, trifluorothymine was synthesized starting from trifluoroacetone.[6]
Experimental Protocols for Evaluating Biological Activity
A thorough evaluation of the biological activity of novel fluorinated pyrimidines requires a suite of well-designed in vitro and in vivo experiments. The choice of assays should be guided by the hypothesized mechanism of action and the desired therapeutic application.
In Vitro Cytotoxicity Assays
The initial assessment of a compound's anticancer potential typically involves in vitro cytotoxicity assays using a panel of human cancer cell lines.
Protocol: MTT Assay for Cytotoxicity
This protocol provides a standardized method for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., PC3, HepG-2, HCT-116, MCF-7, A-549) and a normal human cell line (e.g., MRC-5) in appropriate growth medium.[20]
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium.[20]
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.[20]
-
-
Compound Treatment:
-
Prepare serial two-fold dilutions of the test fluorinated pyrimidine compound and a reference drug (e.g., vinblastine sulfate) in the growth medium.[20]
-
Remove the old medium from the wells and add 100 µL of the fresh medium containing the different concentrations of the test compounds.[20]
-
Include wells with untreated cells as a negative control and wells with the reference drug as a positive control.
-
Incubate the plates for another 24 to 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).[21]
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[21]
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Diagram: Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: A streamlined workflow for assessing the cytotoxic potential of fluorinated pyrimidines.
Mechanistic Assays
To elucidate the specific mechanism of action, further assays are necessary.
-
Thymidylate Synthase Inhibition Assay: This can be performed using purified enzyme or in cell-based systems to measure the direct inhibitory effect of the compound's metabolites on TS activity.
-
DNA Fragmentation Assay: This assay can detect the apoptotic effects of the compound by visualizing the characteristic laddering pattern of DNA fragments on an agarose gel.[22]
-
Cell Cycle Analysis: Flow cytometry can be used to determine the phase of the cell cycle in which the compound arrests cell proliferation. Gemcitabine, for instance, primarily kills cells in the S-phase.[23]
Mechanisms of Resistance to Fluorinated Pyrimidines
A significant challenge in the clinical use of fluorinated pyrimidines is the development of drug resistance, which can be either intrinsic or acquired.[24][25] Understanding these resistance mechanisms is crucial for developing strategies to overcome them.
Key mechanisms of resistance include:
-
Upregulation of Thymidylate Synthase (TS): Increased expression of the target enzyme, TS, can overwhelm the inhibitory effects of FdUMP.[14][24]
-
Altered Drug Metabolism:
-
Decreased Activation: Reduced activity of enzymes required for the activation of the prodrug can lead to lower levels of the cytotoxic metabolites.[24] For example, deficiency in thymidine kinase can confer resistance to FdUrd.[26]
-
Increased Catabolism: Upregulation of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism, can lead to rapid degradation of the drug.[9][24]
-
-
Alterations in Apoptotic Pathways: Changes in the cellular machinery that controls programmed cell death can render cancer cells resistant to the cytotoxic effects of these drugs.[14][24]
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cancer cells.[27]
Conclusion and Future Directions
Fluorinated pyrimidines have been a cornerstone of cancer chemotherapy for over six decades, and their clinical utility continues to be significant.[13][28] A deep understanding of their biological activity, from their intricate mechanisms of action to the pathways of resistance, is paramount for the development of novel analogues and combination therapies. Future research will likely focus on strategies to overcome resistance, such as the development of DPD inhibitors and the combination of fluorinated pyrimidines with targeted therapies and immunotherapies.[27][28] The principles of rational drug design that led to the discovery of 5-FU continue to guide the field, with the aim of creating more effective and less toxic treatments for cancer patients.
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A Technical Guide to the Research Applications of 2-Chloro-4-(difluoromethyl)pyrimidine: A Versatile Scaffold for Modern Chemistry
Introduction: The Convergence of Privileged Scaffolds and Unique Fluorine Chemistry
In the landscape of modern drug discovery and materials science, the strategic assembly of molecular scaffolds with precisely tuned properties is paramount. 2-Chloro-4-(difluoromethyl)pyrimidine emerges as a building block of significant interest, positioned at the intersection of two powerful chemical strategies: the use of the pyrimidine core, a "privileged" heterocyclic motif prevalent in FDA-approved drugs[1], and the incorporation of the difluoromethyl (-CF2H) group, a unique fluorine-containing substituent that offers a nuanced profile of physicochemical properties.[2][3]
This guide provides an in-depth exploration of this compound, moving beyond a simple catalog of reactions to elucidate the underlying chemical principles and strategic advantages it offers to researchers. We will dissect the molecule's constituent parts, analyze its reactivity, and present a series of potential research applications grounded in current scientific literature, complete with actionable experimental protocols.
Part 1: The Strategic Value of the Difluoromethyl Group
The difluoromethyl (-CF2H) group is not merely a variation of the more common trifluoromethyl (-CF3) moiety; it possesses a distinct set of properties that medicinal chemists can leverage to solve complex design challenges.[4] Unlike the trifluoromethyl group, the -CF2H group retains an acidic proton, enabling it to function as a weak hydrogen bond donor.[2][5] This unique characteristic allows it to act as a bioisostere for common functional groups like hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups, potentially preserving or enhancing binding affinity to biological targets while improving metabolic stability.[2][3]
The process of difluoromethylation enhances key drug-like properties:
-
Metabolic Stability: The strong carbon-fluorine bonds are resistant to oxidative metabolism, which can extend a compound's biological half-life.[2][6]
-
Lipophilicity and Permeability: The -CF2H group increases lipophilicity, which can improve membrane permeability and bioavailability, without the dramatic increase often seen with the -CF3 group.[2][5]
-
Modulation of Physicochemical Properties: Incorporation of the -CF2H motif can alter the pKa and dipole moment of nearby functional groups, allowing for the fine-tuning of a molecule's ionization state at physiological pH.[2][6]
Data Presentation: Comparative Physicochemical Properties
The table below summarizes the distinct advantages of the difluoromethyl group compared to other common substituents, providing a clear rationale for its selection in molecular design.
| Property | Methyl (-CH3) | Hydroxyl (-OH) | Trifluoromethyl (-CF3) | Difluoromethyl (-CF2H) | Rationale for Application |
| Hydrogen Bond Capability | None | Donor & Acceptor | Acceptor Only | Donor [2][5] | Serves as a metabolically stable bioisostere for -OH and -SH groups.[3] |
| Metabolic Stability | Low (Oxidizes readily) | Low (Prone to glucuronidation) | High | High [2][6] | Blocks metabolic hotspots, increasing drug half-life. |
| Lipophilicity (Hansch π) | +0.56 | -0.67 | +0.88[4] | ~+0.3 to +0.4[5] | Enhances membrane permeability with moderate lipophilicity increase.[2] |
| Electron-Withdrawing Nature | Donating | Donating (mesomeric) | Strongly Withdrawing | Strongly Withdrawing [2] | Modulates pKa of adjacent groups and ring reactivity. |
Visualization: The Bioisosteric Role of the -CF2H Group
The following diagram illustrates the key concept of the difluoromethyl group acting as a "lipophilic hydrogen bond donor," a feature that underpins much of its utility in medicinal chemistry.
Caption: Key properties of the difluoromethyl group enabling its role as a bioisostere.
Part 2: Reactivity and Synthetic Elaboration
The synthetic utility of this compound is centered on the reactivity of the chlorine atom at the C2 position. This position is activated towards nucleophilic attack due to the electron-withdrawing nature of the two ring nitrogens and the C4-difluoromethyl group.[7][8] The primary transformations are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for introducing a wide variety of nucleophiles at the C2 position. The reaction proceeds via a high-energy Meisenheimer intermediate, and the stability of this intermediate dictates the reaction's feasibility.[9] For pyrimidines, attack at the C2 and C4 positions is favored because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atoms.[9]
Common nucleophiles include:
-
Primary and secondary amines
-
Alcohols/phenols (as alkoxides/phenoxides)
-
Thiols (as thiolates)
Causality Behind Experimental Choices:
-
Base: A base (e.g., K2CO3, DIPEA, Et3N) is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. For weaker nucleophiles like alcohols, a stronger base (e.g., NaH) is required to first generate the more potent nucleophilic alkoxide.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically used as they can solvate the cation of the base while not interfering with the nucleophile.
-
Temperature: While the ring is activated, heating is often required to overcome the activation energy associated with disrupting the aromaticity in the intermediate step.
Experimental Protocol: General SNAr with an Amine Nucleophile
This protocol describes a general procedure for the synthesis of 2-amino-4-(difluoromethyl)pyrimidine derivatives, a common core in kinase inhibitors.[10]
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.).
-
Solvent and Base Addition: Add a suitable polar aprotic solvent (e.g., DMF or NMP, ~0.2 M concentration). Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.) or potassium carbonate (K2CO3) (2.5 eq.).
-
Nucleophile Addition: Add the desired primary or secondary amine nucleophile (1.1-1.5 eq.) to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The choice of temperature depends on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove the solvent and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
For the formation of C-C, C-N, and C-S bonds, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, C-S coupling) are indispensable.[11][12] While 2-chloropyrimidines are generally less reactive than their bromo or iodo counterparts, the use of specialized, bulky, and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands can facilitate these transformations effectively.[1][11]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and ligand (e.g., XPhos, SPhos, RuPhos) is critical. Bulky ligands promote the rate-limiting oxidative addition step and subsequent reductive elimination.[11]
-
Base: A base (e.g., K2CO3, Cs2CO3, K3PO4) is required in the catalytic cycle, particularly in Suzuki couplings to facilitate transmetalation.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often used for Suzuki reactions to ensure solubility of both the organic and inorganic reagents.
Visualization: Synthetic Elaboration Workflow
This diagram outlines the central role of this compound as a launchpad for creating diverse chemical libraries.
Caption: Key synthetic pathways for the functionalization of the core scaffold.
Part 3: Potential Research Applications
The unique combination of the pyrimidine core and the difluoromethyl group makes this scaffold a highly attractive starting point for discovering novel bioactive molecules in several fields.
Medicinal Chemistry: Kinase Inhibitors
The pyrimidine ring is a well-established scaffold for designing protein kinase inhibitors, as it can effectively mimic the adenine ring of ATP and form key hydrogen bonds in the kinase hinge region.[1][13][14] The dysregulation of kinase signaling pathways, such as the PI3K/mTOR pathway, is a hallmark of many cancers.[10]
Case Study: PI3K/mTOR Inhibitors Research has shown that compounds bearing a 4-(difluoromethyl)pyrimidin-2-amine moiety are highly potent PI3K inhibitors.[10] In these structures, the 2-amino group acts as a hydrogen bond donor to the kinase hinge, while the difluoromethyl group can form favorable interactions in the binding pocket, contributing to the compound's high affinity and good cellular activity.[10] The development of PQR514, a potent PI3K inhibitor, confirmed that the 4-(difluoromethyl)pyrimidin-2-amine is an optimized binding module for this target class.[10]
Visualization: PI3K/mTOR Signaling Pathway Intervention
This diagram illustrates the point of intervention for kinase inhibitors derived from the this compound scaffold.
Caption: Potential inhibition points of dual PI3K/mTOR inhibitors in the signaling cascade.
Agrochemical Research
Fluorinated pyrimidines are also prominent in agrochemical research, where they have been developed as potent fungicides and herbicides.[13][15] The trifluoromethyl group is a common feature in these compounds, contributing to their biological activity and stability in the field.[13]
Given the unique properties of the difluoromethyl group, this compound serves as an excellent starting point for the synthesis of novel agrochemicals. By applying the SNAr and cross-coupling methodologies described above, researchers can generate libraries of compounds for screening against various fungal pathogens and weed species. The -CF2H group could offer an alternative intellectual property position and potentially a different biological activity or crop safety profile compared to existing trifluoromethyl analogues.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular design. The convergence of a privileged pyrimidine scaffold, a synthetically versatile chloro leaving group, and the functionally unique difluoromethyl moiety provides researchers with a powerful platform for innovation. Its demonstrated application in the synthesis of potent kinase inhibitors and its high potential in agrochemical discovery underscore its value. By understanding the causality behind its reactivity and the strategic advantages conferred by its structure, scientists can effectively harness this building block to develop the next generation of pharmaceuticals and crop protection agents.
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Methodological & Application
Application Note: 2-Chloro-4-(difluoromethyl)pyrimidine as a Key Building Block for Modern Kinase Inhibitors
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] The strategic introduction of fluorine-containing substituents has become a cornerstone of modern drug design, enhancing metabolic stability, binding affinity, and membrane permeability.[3][4][5] This guide provides an in-depth analysis of 2-chloro-4-(difluoromethyl)pyrimidine, a versatile building block for the synthesis of next-generation kinase inhibitors. We will explore its unique physicochemical properties, detail robust synthetic protocols for its incorporation into lead compounds, and discuss the critical role of the difluoromethyl moiety in modulating kinase-inhibitor interactions and overall drug-like properties.
Introduction: The Strategic Advantage of the 4-(Difluoromethyl)pyrimidine Moiety
Kinase inhibitors have revolutionized the treatment of cancer and inflammatory diseases.[1] A significant portion of these drugs are heterocyclic compounds designed to compete with ATP at the enzyme's active site.[6] The 2,4-disubstituted pyrimidine is a particularly successful scaffold in this regard.[2]
The utility of this compound stems from two key features:
-
A Reactive Handle for Diversification: The chlorine atom at the C2 position serves as a versatile leaving group, readily participating in a range of cross-coupling and nucleophilic substitution reactions.[7][8] This allows for the facile introduction of various amine-containing side chains, which are crucial for targeting specific residues within the kinase hinge region.
-
The "Magic" of the Difluoromethyl Group: The difluoromethyl (-CHF₂) group is far more than a simple isostere. Its unique electronic properties confer significant advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CHF₂ group highly resistant to oxidative metabolism compared to a methyl or methoxy group.[4] This can lead to improved half-life and reduced drug load.[4]
-
Enhanced Binding Affinity: The -CHF₂ group can act as a "super" hydrogen bond donor through its weakly acidic proton, forming productive interactions with hydrogen bond acceptors (like carbonyl backbones) in the kinase active site.[3][9][10] This can significantly increase binding affinity and target specificity.[9]
-
Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the -CHF₂ group influences the pKa, lipophilicity (logP), and dipole moment of the parent molecule, which can be fine-tuned to optimize membrane permeability and bioavailability.[3]
-
Physicochemical Properties & Reactivity Profile
The reactivity of this compound is governed by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the inductive effect of the chlorine and difluoromethyl substituents. This makes the ring susceptible to nucleophilic attack.
| Property | Value |
| Molecular Formula | C₅H₃ClF₂N₂ |
| Molecular Weight | 164.54 g/mol |
| Appearance | Off-white to yellow solid |
| Reactivity Centers | C2-Cl (SNAr, Cross-Coupling), C6-H (Potential for C-H activation) |
The C2 position is the primary site for substitution due to the lability of the chloro leaving group. The C4-CHF₂ group is generally stable under common reaction conditions.
Core Synthetic Methodologies & Protocols
The C2-chloro atom is the primary site for synthetic elaboration. The following protocols outline the most common and robust methods for generating diverse libraries of kinase inhibitors from this building block.
Protocol 3.1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, and it is exceptionally well-suited for coupling primary and secondary amines to the 2-position of the pyrimidine core.[11][12]
Step-by-Step Protocol:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired amine (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the phosphine ligand (e.g., Xantphos, 5 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the base (e.g., NaOtBu, 2.0 equiv) and anhydrous solvent (e.g., dioxane).
-
Heat the reaction mixture to 80-110 °C and monitor by LC-MS or TLC until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate in vacuo and purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the 2-amino-4-(difluoromethyl)pyrimidine product.
Causality and Insights:
-
Ligand Choice: Bulky, electron-rich phosphine ligands like Xantphos or RuPhos are crucial. They facilitate the oxidative addition of the Pd(0) to the C-Cl bond and promote the final reductive elimination step to form the C-N bond.[12][13]
-
Base Selection: A strong, non-nucleophilic base like sodium t-butoxide is required to deprotonate the amine, forming the active palladium-amido intermediate in the catalytic cycle.[13][14] Cesium carbonate can be a milder alternative for sensitive substrates.
Protocol 3.2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
For creating C-C bonds, particularly for linking aryl or heteroaryl moieties, the Suzuki coupling is the reaction of choice.[7][15] The electron-deficient nature of the chloropyrimidine makes it an excellent substrate for this transformation.[7]
Step-by-Step Protocol:
-
Combine this compound (1.0 equiv), the boronic acid or ester (1.3 equiv), and the base (e.g., K₂CO₃, 3.0 equiv) in a reaction vessel.
-
Add the solvent system (e.g., 1,4-dioxane and water, 4:1).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Heat the reaction to 80-100 °C (conventional heating) or 120-150 °C (microwave irradiation) for 15-60 minutes.[16][17] Monitor by LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to afford the desired biaryl product.
Causality and Insights:
-
Base Role: The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species that transfers its organic group to the palladium center.[15]
-
Microwave Irradiation: For chloropyrimidines, microwave heating can dramatically reduce reaction times and improve yields compared to conventional heating.[16][17]
Protocol 3.3: Nucleophilic Aromatic Substitution (SNAr)
For highly activated systems or with strong nucleophiles, a direct SNAr reaction can be an effective, metal-free alternative. The electron-withdrawing pyrimidine nitrogens and the -CHF₂ group sufficiently activate the C2 position for nucleophilic attack.[18][19][20]
Step-by-Step Protocol:
-
Dissolve this compound (1.0 equiv) in a polar aprotic solvent such as DMF, DMSO, or NMP.
-
Add the nucleophile (e.g., a primary or secondary amine, 1.1-1.5 equiv) and a non-nucleophilic base (e.g., DIPEA or K₂CO₃, 2.0-3.0 equiv).
-
Heat the reaction mixture to 60-120 °C. The reaction is typically slower than metal-catalyzed routes and may require prolonged heating (12-48 hours).
-
Monitor the reaction by LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent.
-
Wash the organic layer, dry, concentrate, and purify by column chromatography.
Causality and Insights:
-
Reaction Rate: SNAr reactions on chloropyrimidines are generally slower than on more activated substrates like dinitrochlorobenzene.[21] The rate is highly dependent on the nucleophilicity of the incoming group and the reaction temperature. Aromatic amines are typically less reactive than aliphatic amines under these conditions.[19]
Application in Kinase Inhibitor Synthesis - Case Studies
The true utility of this building block is demonstrated in its application to the synthesis of potent and selective kinase inhibitors.
Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a critical kinase in the B-cell receptor (BCR) signaling pathway, making it a key target for autoimmune diseases and B-cell malignancies.[22] Many BTK inhibitors utilize a pyrimidine core to anchor the molecule in the ATP binding site.[23][24][25]
A hypothetical synthesis of a BTK inhibitor could involve a Buchwald-Hartwig amination to install a key pharmacophore, followed by a Suzuki coupling to add a solubilizing group or a moiety for targeting other regions of the binding pocket.
Case Study: Janus Kinase (JAK) Inhibitors
The JAK-STAT pathway is central to cytokine signaling and is implicated in numerous inflammatory and autoimmune disorders.[6][26] Several approved JAK inhibitors feature a pyrimidine or related azine core.[6][27][28]
This parallel synthesis approach enables the rapid exploration of chemical space around the 4-(difluoromethyl)pyrimidine core, accelerating the identification of lead candidates with optimal potency, selectivity, and pharmacokinetic profiles.
Conclusion
This compound has emerged as a high-value building block in medicinal chemistry. Its predictable reactivity at the C2 position, combined with the advantageous properties imparted by the C4-difluoromethyl group, makes it an ideal starting point for the design of novel kinase inhibitors. The robust and versatile synthetic methodologies detailed in this guide provide researchers with a clear roadmap for leveraging this powerful scaffold in their drug discovery programs.
References
- Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- Thieme E-Books & E-Journals. (n.d.). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-(Bromomethyl)-2-chloropyrimidine.
- Benchchem. (n.d.). Navigating the Synthesis of JAK2 Inhibitors: A Comparative Guide to Synthetic Pathways.
- PMC - NIH. (2022, December 13). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones.
- Jakubkiene, V., Zurba, J., & Cikotiene, I. (2012). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidi. Synlett, 24(01), 127-130.
- MDPI. (n.d.). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates.
- ACS Publications. (2025, June 24). Design and Synthesis of Novel Dual Inhibitors for JAK3 and TEC Kinases in Autoimmune Disorders. Journal of Medicinal Chemistry.
- NIH. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.
- PubMed. (2015, February 15). Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold.
- MDPI. (n.d.). The Development of BTK Inhibitors: A Five-Year Update.
- Benchchem. (n.d.). Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection.
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
- ACS Publications. (2016, December 16). Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin. Journal of Medicinal Chemistry.
- PubMed. (2022, January 1). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors.
- Semantic Scholar. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- PubMed. (n.d.). Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL.
- PMC. (2021, July 16). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective.
- ResearchGate. (n.d.). Chemical structures of some clinical BTK inhibitors used in the treatment RA or SLE.
- ACS Publications. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- Chemistry Stack Exchange. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?
- PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- YouTube. (2019, January 19). nucleophilic aromatic substitutions.
- ACS Publications. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (2025, August 9). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation.
- ACS Publications. (2019, September 3). Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety. ACS Medicinal Chemistry Letters.
- PMC. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- YouTube. (2021, July 27). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET.
- ResearchGate. (n.d.). Examples of difluoromethyl use in kinase inhibitors (4,5).
- ACS Publications. (2021, May 19). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- PubMed. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163.
- PubMed. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie, e2300736.
- ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Synthetic scheme for chloro, fluoro, and nitro pyrano pyrimidines.
- Google Patents. (2014, May 15). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
- Frontiers. (2022, July 14). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety.
- Benchchem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of Pyridine and Pyrimidine-Based Kinase Inhibitors.
- Benchchem. (n.d.). A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Derivatives.
- Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
- ResearchGate. (n.d.). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution.
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Topic: Analytical Methods for the Quantification of 2-Chloro-4-(difluoromethyl)pyrimidine
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides detailed analytical methodologies for the robust quantification of 2-Chloro-4-(difluoromethyl)pyrimidine, a key intermediate in modern pharmaceutical synthesis.[1][2][3] Given its role in drug development, ensuring its purity and concentration is critical for process control and final product quality. We present two primary, validated analytical protocols: 1) A High-Performance Liquid Chromatography (HPLC) method with UV detection for assay and purity determination in bulk materials and process samples, and 2) A highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification, suitable for impurity profiling and analysis in complex matrices. These protocols are designed to be self-validating, incorporating system suitability checks and adherence to international regulatory standards.[4][5][6]
Introduction and Scientific Rationale
This compound is a heterocyclic compound whose structural motifs are of significant interest in medicinal chemistry.[1][7] The presence of a reactive chlorine atom and an electron-withdrawing difluoromethyl group makes it a versatile building block. Accurate quantification is paramount for ensuring stoichiometric control in subsequent reactions and for characterizing the impurity profile of active pharmaceutical ingredients (APIs).
The selection of an analytical method is dictated by the specific requirements of the analysis.
-
For Assay and Purity: RP-HPLC with UV detection offers a balance of speed, robustness, and cost-effectiveness, making it the workhorse for quality control labs. The pyrimidine ring contains a chromophore that allows for sensitive UV detection.[8]
-
For Trace Analysis: When high sensitivity and specificity are required, such as for quantifying genotoxic impurities or for analysis in biological matrices, LC-MS/MS is the definitive technique.[9][10][11][12] Its ability to selectively monitor specific mass transitions minimizes interference from matrix components.
This guide explains the causality behind the selection of specific instrumental parameters and provides step-by-step protocols that align with the principles outlined in the ICH Q2(R2) guidelines on the validation of analytical procedures.[4][6]
Method 1: Quantification by Reverse-Phase HPLC with UV Detection
This method is optimized for determining the assay and purity of this compound as a raw material or in-process sample.
Principle of Separation
The method employs reverse-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a C18 stationary phase. A polar mobile phase, consisting of an organic modifier (acetonitrile) and an aqueous buffer, is used to elute the compound. The buffer is included to maintain a consistent pH, thereby ensuring reproducible retention times by controlling the ionization state of any acidic or basic functional groups.
Experimental Protocol: HPLC-UV
Instrumentation and Reagents
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC-grade acetonitrile, water, and phosphoric acid.
-
Reference Standard: this compound (≥99.5% purity).
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and separation for moderately polar heterocyclic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to ensure sharp peak shapes for nitrogen-containing heterocycles. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength and low UV cutoff. |
| Elution Mode | Isocratic: 60:40 (A:B) | A simple isocratic elution is robust and sufficient for assay of the main component. A gradient may be required for impurity profiling. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times. |
| Column Temperature | 30 °C | Controlled temperature ensures retention time stability and reproducibility. |
| Detection | UV at 254 nm | The pyrimidine ring system exhibits strong absorbance in the mid-UV range. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
| Run Time | 10 minutes | Sufficient to allow for the elution of the main peak and any late-eluting impurities. |
Preparation of Solutions
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. Mobile Phase B is 100% acetonitrile. The final mobile phase is prepared by mixing 600 mL of Mobile Phase A with 400 mL of Mobile Phase B. Degas the solution before use.
-
Diluent Preparation: Use a mixture of 50:50 (v/v) acetonitrile and water.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
System Suitability Testing (SST) Before sample analysis, the system's performance must be verified. Inject the Standard Solution five times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Areas | ≤ 2.0%[4][5] | Demonstrates the precision of the injector and detector. |
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the System Suitability Test. If the criteria are met, proceed.
-
Inject a diluent blank to ensure no interfering peaks are present.
-
Inject the Standard Solution, followed by the Sample Solution.
-
Calculate the assay of the sample using the peak areas obtained.
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV analysis of this compound.
Method 2: Quantification by LC-MS/MS
This method is designed for the sensitive and selective trace-level quantification of this compound, making it ideal for detecting low-level impurities or for bioanalytical applications.
Principle of Detection
LC-MS/MS combines the separation power of liquid chromatography with the high specificity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI), and a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity by filtering out chemical noise.[9][10][11]
Experimental Protocol: LC-MS/MS
Instrumentation and Reagents
-
LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters) with an ESI source.
-
LC system as described in Method 1.
-
LC-MS grade acetonitrile, water, and formic acid.
-
Reference Standard: this compound (≥99.5% purity).
-
Internal Standard (IS): A structurally similar, stable isotope-labeled analog is recommended for highest accuracy. If unavailable, a compound with similar chromatographic behavior and ionization efficiency can be used (e.g., 2-Chloro-4-(trifluoromethyl)pyrimidine).[13]
Chromatographic and MS Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A shorter column with smaller particles is suitable for fast, high-efficiency separations typical for LC-MS. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier, making it compatible with MS ionization.[14] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Ensures compatibility and consistent ionization across the gradient. |
| Elution Mode | Gradient | A gradient elution is often used to ensure a sharp peak shape and reduce run time. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Higher temperature reduces viscosity and can improve peak shape. |
| Ionization Mode | ESI, Positive | The nitrogen atoms in the pyrimidine ring are readily protonated. |
| MRM Transitions | Analyte: m/z 165 → 115 (Hypothetical) IS: To be determined | The precursor ion [M+H]⁺ for C₅H₃ClF₂N₂ is ~165. The product ion is a plausible fragment from loss of CHF₂. These must be optimized experimentally. |
| Source Parameters | To be optimized (e.g., Gas Temp, Gas Flow, Nebulizer, Capillary Voltage) | Instrument-specific optimization is required to achieve maximum signal intensity. |
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the Internal Standard in acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the analyte stock solution in a 50:50 acetonitrile:water mixture. Spike each standard with the Internal Standard to a constant final concentration (e.g., 100 ng/mL).
-
Sample Preparation: For bulk material, dissolve as in Method 1 and dilute into the analytical range. For complex matrices (e.g., plasma), a sample cleanup step like protein precipitation (with acetonitrile) or solid-phase extraction (SPE) is required to remove interferences.[9][15] Spike the sample with the Internal Standard prior to cleanup.
Method Validation Summary (as per ICH Q2(R2))
A full validation should be performed to demonstrate the method is fit for its purpose.[4][6][16] The following table summarizes typical performance characteristics for a trace-level LC-MS/MS method.
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | No interference at the retention time of the analyte and IS. | Ensures the signal is only from the target analyte. |
| Linearity (r²) | ≥ 0.99 | Confirms a proportional relationship between concentration and response. |
| Range | e.g., 1 - 1000 ng/mL | The concentration range over which the method is accurate, precise, and linear. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | The lowest concentration that can be quantified with acceptable accuracy and precision. |
| Accuracy (% Recovery) | 80 - 120% (for trace levels) | Closeness of the measured value to the true value. |
| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) | Measures the repeatability of the method. |
| Robustness | Unaffected by small, deliberate changes in method parameters. | Demonstrates the reliability of the method for routine use. |
LC-MS/MS Workflow Diagram
Caption: Workflow for trace quantification by LC-MS/MS.
Conclusion
The two analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is a dependable choice for routine quality control, assay, and purity testing of bulk material. For applications requiring higher sensitivity and selectivity, such as trace impurity analysis or bioanalysis, the LC-MS/MS method offers superior performance. The choice of method should be guided by the specific analytical challenge, required sensitivity, and the nature of the sample matrix. Adherence to the outlined system suitability and method validation principles is essential for ensuring data integrity and regulatory compliance.
References
- Maruyama, T., Takematsu, Y., & Kozawa, O. (1980). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry.
- AMS Biopharma. (2025).
- IntuitionLabs. (2024). ICH Q2(R2)
- European Medicines Agency. (2024). ICH Q2(R2)
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- BenchChem. (n.d.).
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European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlny2VF5rxhZ1jXs9IfdSe4X_4lvUEYzD_BPhamUtR03zgxPHUWDOUkQcST6kW6KH1viApkESeiow882iTKKd4yHL5KDmr1VYPDpBbruOnIY_YWNEdkXT6lbN8jPmCPIRHNlr8bxfGGPodl5cGSo5BVgI7igPOUArXzRtn76yq1miPkLC6zGPheGcWGT9LuoGd9rnWMaM7vFCteQjoTl7857-EDHEVughn3hGVwA==]([Link]
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- 10. Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sensitive method for the quantification of urinary pyrimidine metabolites in healthy adults by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. database.ich.org [database.ich.org]
Application of 2-Chloro-4-(difluoromethyl)pyrimidine in Agrochemical Synthesis
Introduction: The Strategic Importance of the Difluoromethyl Group
The incorporation of fluorine atoms into active pharmaceutical and agrochemical ingredients is a cornerstone of modern molecular design. The difluoromethyl (CHF₂) group, in particular, serves as a crucial bioisostere for hydroxyl or thiol groups, capable of acting as both a hydrogen bond donor and a lipophilic moiety. Its introduction can significantly enhance a molecule's metabolic stability, binding affinity, and overall biological efficacy. 2-Chloro-4-(difluoromethyl)pyrimidine is a key heterocyclic building block that provides a reliable and versatile scaffold for introducing the valuable difluoromethyl group into a new generation of high-performance agrochemicals, particularly fungicides. Its reactivity is dominated by the chlorine atom at the 2-position, which is susceptible to nucleophilic aromatic substitution (SNAr), making it an ideal precursor for coupling with various nucleophiles.
This guide provides a detailed overview of the application of this compound in the synthesis of advanced agrochemicals. We will explore the underlying chemical principles, provide a detailed protocol for a key synthetic transformation, and discuss process optimization and characterization.
Core Application: Synthesis of Pyrimidine-Aniline Coupled Fungicides
A primary application of this compound is in the synthesis of fungicides where the pyrimidine core is linked to a substituted aniline or a related aromatic amine. This linkage is typically formed via a nucleophilic aromatic substitution (SNAr) reaction. The difluoromethyl group at the 4-position acts as a strong electron-withdrawing group, which activates the chlorine atom at the 2-position (and the 6-position, if unsubstituted) towards nucleophilic attack. This electronic effect is fundamental to the success of the synthesis.
Many modern fungicides utilize this structural motif. While specific proprietary syntheses vary, the general principle remains the same. For instance, the reaction of a chloro-pyrimidine with an aromatic amine is a key step in creating the core structure of several commercial fungicides. Although not a direct example using the 2-chloro-4-difluoromethyl isomer, a patent for the synthesis of a related trifluoromethyl-pyrimidine fungicide demonstrates the regioselective substitution at the 2-position when reacting 2,4-dichloro-5-trifluoromethylpyrimidine with an aromatic amine in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a suitable solvent.[1] This highlights the general reactivity pattern where the 4-position is more reactive, but selectivity for the 2-position can be achieved under specific conditions, or as in our case, the 2-position is the only available site for this type of substitution.
Let's explore a representative protocol for this key transformation.
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
This protocol details the coupling of this compound with a generic substituted aniline, representing a common step in the synthesis of various fungicides.
Principle of the Method
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The lone pair of the aniline nitrogen attacks the electron-deficient carbon atom bearing the chlorine at the 2-position of the pyrimidine ring. This forms a negatively charged intermediate known as a Meisenheimer complex.[2][3] The aromaticity of the pyrimidine ring is temporarily broken and then restored upon the expulsion of the chloride leaving group. A non-nucleophilic base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
}
Figure 1: Generalized SNAr Mechanism.
Note: The DOT script above is a template. Actual chemical structure images would need to be generated and hosted to be displayed.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Equiv. |
| This compound | 164.54 | 10.0 | 1.0 |
| Substituted Aniline (e.g., 4-fluoroaniline) | 111.12 | 10.5 | 1.05 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 15.0 | 1.5 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 50 mL | - |
Step-by-Step Procedure
-
Reactor Setup: To a dry 100 mL three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.65 g, 10.0 mmol).
-
Solvent and Amine Addition: Add anhydrous DMF (50 mL) to the flask and stir until the starting material is fully dissolved. Add the substituted aniline (e.g., 1.17 g, 10.5 mmol) to the solution.
-
Base Addition: Slowly add DIPEA (2.6 mL, 15.0 mmol) to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC would be Ethyl Acetate/Hexane (30:70).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into 200 mL of water. An off-white to pale yellow precipitate should form.
-
Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash the filter cake with water (2 x 50 mL).
-
Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.
Process Optimization and Causality
-
Choice of Base: A non-nucleophilic, sterically hindered base like DIPEA is crucial.[1] Using a smaller, more nucleophilic base (e.g., triethylamine) could lead to competitive side reactions. Stronger bases like sodium hydride or potassium tert-butoxide are also effective and often used in similar substitutions.[4] The base's role is solely to scavenge the generated HCl.
-
Choice of Solvent: A polar aprotic solvent like DMF, DMSO, or NMP is ideal as it can solvate the charged Meisenheimer intermediate, stabilizing it and accelerating the reaction rate.[4][5]
-
Temperature: The reaction is typically heated to overcome the activation energy barrier. Temperatures between 80-120 °C are common.[4][5] Higher temperatures can lead to decomposition or side products, so the optimal temperature should be determined empirically for each specific aniline substrate.
-
Equivalents: A slight excess of the aniline (1.05-1.2 eq.) is often used to ensure the complete consumption of the more expensive pyrimidine starting material. A larger excess of the base (1.5 eq.) ensures that the reaction medium remains basic, preventing protonation of the aniline nucleophile.
Analytical Characterization
The identity and purity of the synthesized N-aryl-4-(difluoromethyl)pyrimidin-2-amine should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of signals corresponding to the aromatic protons of the aniline and pyrimidine rings. A characteristic triplet for the CHF₂ proton (δ ≈ 6.5-7.0 ppm) with a J-coupling of ~55 Hz. |
| ¹⁹F NMR | A doublet corresponding to the two equivalent fluorine atoms of the CHF₂ group. |
| ¹³C NMR | Signals for all unique carbon atoms. The CHF₂ carbon will appear as a triplet due to C-F coupling. |
| LC-MS (ESI+) | A major peak in the chromatogram with a corresponding mass spectrum showing the [M+H]⁺ ion for the expected product. |
| Melting Point | A sharp melting point range, indicating high purity. |
Workflow and Logic Diagram
The overall process from starting material to final, characterized product can be visualized as follows.
}
Figure 2: Synthetic & Analytical Workflow.
Conclusion
This compound is a highly valuable and versatile building block for modern agrochemical synthesis. Its utility is primarily driven by the electron-withdrawing nature of the difluoromethyl group, which facilitates efficient nucleophilic aromatic substitution at the 2-position. The protocols and principles outlined here provide a foundational understanding for researchers and scientists working to develop next-generation fungicides and other crop protection agents. The ability to reliably and efficiently construct the core pyrimidine-aniline scaffold allows for extensive derivatization and optimization of biological activity, ensuring the continued importance of this key intermediate in the agrochemical industry.
References
-
PubChem. (n.d.). Fluindapyr. National Institutes of Health. Retrieved January 19, 2026, from [Link]
- Google Patents. (2012). Regioselective preparation of substituted pyrimidines. (Patent No. US8334383B2).
-
Jia, C., et al. (2014). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules. [Link]
-
Allu, S., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. [Link]
-
Singleton, J., et al. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society. [Link]
-
Ren, Y., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Accounts of Chemical Research. [Link]
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- 1. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives from 2-Chloro-4-(difluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthetic utility of 2-chloro-4-(difluoromethyl)pyrimidine as a versatile building block for the synthesis of a diverse array of pyrimidine derivatives. The strategic incorporation of the difluoromethyl group offers a powerful tool to modulate the physicochemical and pharmacological properties of target molecules, making this scaffold particularly attractive in medicinal chemistry. This document provides in-depth protocols and mechanistic insights for key transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols are designed to be self-validating, with explanations for experimental choices to ensure reproducibility and success.
Introduction: The Significance of this compound in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its prevalence stems from its ability to mimic the purine and pyrimidine bases of DNA and RNA, allowing for interactions with a wide range of biological targets. The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF₂) group, has become a pivotal strategy in drug design. The CHF₂ group can act as a bioisostere for hydroxyl or thiol groups, enhance metabolic stability, and improve membrane permeability.[3]
This compound emerges as a highly valuable starting material, combining the versatile reactivity of a chloropyrimidine with the beneficial properties of the difluoromethyl group. The chlorine atom at the 2-position serves as a versatile handle for a variety of chemical transformations, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. This guide provides a detailed exploration of the key synthetic pathways originating from this important building block.
Regioselectivity in the Functionalization of this compound
A critical consideration in the synthesis of derivatives from 2,4-disubstituted pyrimidines is the regioselectivity of the reaction. In general, for nucleophilic aromatic substitution (SNAr) and many cross-coupling reactions, the C4 position of a 2,4-dichloropyrimidine is more reactive than the C2 position.[4][5] This preference is attributed to the higher LUMO coefficient at the C4 carbon, making it more susceptible to nucleophilic attack.[6][7]
However, the presence of substituents on the pyrimidine ring can significantly influence this selectivity. While the difluoromethyl group at C4 is an electron-withdrawing group, its electronic influence on the C2 and C4 positions, along with steric factors, will dictate the outcome of the reaction. For palladium-catalyzed cross-coupling reactions, the choice of catalyst, ligands, and reaction conditions can also be tuned to favor substitution at the C2 position.[4]
Key Synthetic Transformations and Protocols
This section provides detailed protocols for the most common and useful transformations of this compound.
Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of 2-Amino-4-(difluoromethyl)pyrimidine Derivatives
The displacement of the C2-chloro substituent with various nucleophiles is a fundamental strategy for elaborating the pyrimidine core. Amines are particularly important nucleophiles in this context, leading to the formation of 2-aminopyrimidine derivatives, a common motif in kinase inhibitors.[8]
Protocol 1: General Procedure for Microwave-Assisted SNAr with Amines
This protocol is adapted from a general procedure for the synthesis of 2-amino-4-chloro-pyrimidine derivatives and can be applied to this compound.[9]
Materials:
-
This compound
-
Substituted amine (e.g., aniline, benzylamine, piperidine)
-
Triethylamine (TEA)
-
Anhydrous propanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microwave reactor vials
Procedure:
-
To a microwave reaction vial, add this compound (1 mmol).
-
Add anhydrous propanol (2 mL) and stir at room temperature.
-
Add the desired substituted amine (1.1 mmol) to the reaction vial.
-
Add triethylamine (1.5 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-140 °C for 15-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing saturated sodium bicarbonate solution (20 mL) and ethyl acetate (20 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Microwave Irradiation: The use of microwave heating significantly accelerates the reaction rate, often leading to shorter reaction times and higher yields compared to conventional heating.[9]
-
Triethylamine (TEA): TEA acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Anhydrous Propanol: Propanol serves as a suitable polar protic solvent for this reaction, facilitating the dissolution of the reactants and the progress of the SNAr mechanism.
Data Presentation:
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | 2-(Phenylamino)-4-(difluoromethyl)pyrimidine | Expected high yield |
| 2 | Benzylamine | 2-(Benzylamino)-4-(difluoromethyl)pyrimidine | Expected high yield |
| 3 | Piperidine | 2-(Piperidin-1-yl)-4-(difluoromethyl)pyrimidine | Expected high yield |
| Yields are illustrative and will depend on the specific amine and optimization of reaction conditions. |
Visualization:
Caption: General scheme for the SNAr reaction.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a broad scope and functional group tolerance.
The Suzuki-Miyaura coupling enables the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures.[10][11][12]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane/water, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1 mmol), the arylboronic acid (1.2 mmol), and the base (2-3 mmol).
-
Add the palladium catalyst (1-5 mol%).
-
Add the degassed solvent (5-10 mL).
-
Heat the reaction mixture to 80-120 °C and stir for 2-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Palladium Catalyst: The choice of palladium catalyst and ligand is crucial for the efficiency of the reaction. For example, Pd(dppf)Cl₂ is often effective for coupling with heteroaryl chlorides.[10]
-
Base: The base is required for the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction outcome.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.
Visualization:
Caption: General scheme for Suzuki-Miyaura coupling.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing a powerful alternative to traditional methods.[13][14][15]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOt-Bu, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and ligand to a dry Schlenk tube.
-
Add the base.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands like Xantphos or BINAP are often effective.[13]
-
Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine in the catalytic cycle.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to catalyst deactivation and side reactions.
Visualization:
Sources
- 1. ijsat.org [ijsat.org]
- 2. wjarr.com [wjarr.com]
- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Anticancer Agents Utilizing 2-Chloro-4-(difluoromethyl)pyrimidine
Introduction: The Strategic Advantage of the 2-Chloro-4-(difluoromethyl)pyrimidine Scaffold in Oncology
The pyrimidine core is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in the development of targeted anticancer therapies.[1][2] Its structural resemblance to the purine bases of ATP allows pyrimidine derivatives to effectively compete for the ATP-binding site of a multitude of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[3] The strategic functionalization of the pyrimidine ring is paramount in achieving both high potency and selectivity for the target kinase.
This guide focuses on a particularly promising, yet underexplored, building block: This compound . This molecule offers a unique combination of reactive sites and physicochemical properties that make it an exceptional starting point for the synthesis of next-generation kinase inhibitors.
-
The 2-Chloro Position: The chlorine atom at the C2 position is a versatile handle for introducing a wide array of functional groups through nucleophilic aromatic substitution (SNAr). This allows for the exploration of diverse chemical space to optimize interactions with the kinase active site.
-
The 4-(Difluoromethyl) Group: The difluoromethyl (CF₂H) moiety is a bioisostere of hydroxyl, thiol, and amine groups and offers significant advantages in drug design.[4] Unlike the more common trifluoromethyl group, the CF₂H group can act as a weak hydrogen bond donor, potentially forming additional stabilizing interactions within the protein target.[4] Furthermore, the inclusion of fluorine atoms often enhances metabolic stability and membrane permeability, improving the overall pharmacokinetic profile of the drug candidate.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the design, synthesis, and evaluation of novel anticancer agents. We will delve into the synthetic utility of this scaffold, propose a rational design strategy targeting key oncogenic kinases, and provide detailed protocols for the biological evaluation of the resulting compounds.
Rational Drug Design Strategy: Targeting Oncogenic Kinases
The versatility of the this compound scaffold allows for its application in the development of inhibitors for various kinase families implicated in cancer progression. Two prominent examples are the Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases.
-
EGFR Inhibitors: EGFR is a receptor tyrosine kinase whose aberrant signaling is a hallmark of non-small-cell lung cancer (NSCLC) and other malignancies.[5][6] Many approved EGFR inhibitors feature a 4-anilino-pyrimidine core, which anchors the molecule in the ATP-binding pocket. By reacting this compound with a suitably substituted aniline, novel EGFR inhibitors can be synthesized.
-
Aurora Kinase Inhibitors: The Aurora kinase family (A, B, and C) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[3][7][8] The development of pyrimidine-based Aurora kinase inhibitors is an active area of research, and the unique properties of the difluoromethyl group can be leveraged to achieve high potency and selectivity.[1][2]
The following sections will outline a workflow for the synthesis and evaluation of a hypothetical library of 2-amino-4-(difluoromethyl)pyrimidine derivatives designed as potential kinase inhibitors.
Synthetic Workflow and Protocols
The primary synthetic strategy for elaborating the this compound scaffold is the nucleophilic aromatic substitution (SNAr) at the C2 position. The electron-withdrawing nature of the pyrimidine ring and the difluoromethyl group activates the C2 position for nucleophilic attack.
Diagram: Synthetic Workflow
Caption: General workflow for the synthesis of novel anticancer agents.
Protocol 1: General Procedure for the Synthesis of 2-Amino-4-(difluoromethyl)pyrimidine Derivatives
This protocol describes a general method for the reaction of this compound with a variety of amine nucleophiles.
Materials:
-
This compound
-
Selected amine nucleophile (e.g., a substituted aniline)
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) in n-butanol, add the desired amine nucleophile (1.1 eq.) and DIPEA (2.0 eq.).
-
Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-4-(difluoromethyl)pyrimidine derivative.
Expected Outcome:
This reaction is expected to yield the desired products in moderate to good yields, depending on the nucleophilicity and steric hindrance of the amine.
Protocol 2: Structural Characterization
The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy should be used to confirm the structure of the final compounds. The characteristic difluoromethyl signal in the ¹H and ¹⁹F NMR spectra will be a key diagnostic feature.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the elemental composition and molecular weight of the synthesized molecules.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis should be used to determine the purity of the final compounds, which should ideally be >95% for use in biological assays.
Biological Evaluation: A Stepwise Approach
Once a library of 2-amino-4-(difluoromethyl)pyrimidine derivatives has been synthesized and characterized, a systematic biological evaluation is necessary to identify promising anticancer agents.
Diagram: Biological Evaluation Funnel
Caption: A tiered approach for the biological evaluation of synthesized compounds.
Protocol 3: In Vitro Cell Viability Assay (MTT Assay)
This assay is a primary screen to assess the general cytotoxic or cytostatic effects of the synthesized compounds on cancer cells.
Materials:
-
Cancer cell lines (e.g., A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized compounds (typically from 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 4: In Vitro Kinase Inhibition Assay
This biochemical assay directly measures the ability of the compounds to inhibit the activity of the target kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, Aurora A)
-
Kinase-specific substrate
-
ATP
-
Kinase buffer
-
Synthesized compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the synthesized compounds in the appropriate buffer.
-
In a 384-well plate, add the kinase, the substrate, and the compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the amount of ADP produced (and thus kinase activity).
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation and Interpretation
The data generated from the synthetic and biological evaluations should be presented in a clear and organized manner to facilitate structure-activity relationship (SAR) analysis.
Table 1: Physicochemical and Biological Data for Hypothetical 2-Amino-4-(difluoromethyl)pyrimidine Derivatives
| Compound ID | R-Group | Yield (%) | Purity (%) | A549 IC₅₀ (µM) | EGFR IC₅₀ (nM) |
| PD-01 | 4-methoxy-aniline | 65 | >98 | 5.2 | 150 |
| PD-02 | 3-chloro-4-fluoro-aniline | 72 | >99 | 0.8 | 25 |
| PD-03 | 4-(dimethylamino)-aniline | 58 | >98 | 12.5 | 350 |
| Reference | Erlotinib | - | - | 1.1 | 2.0 |
Data are hypothetical and for illustrative purposes only.
Interpretation:
The hypothetical data in Table 1 would suggest that the nature of the substituent on the aniline ring significantly impacts the biological activity. For instance, the introduction of electron-withdrawing groups like chlorine and fluorine (PD-02) appears to enhance both cellular and enzymatic potency compared to electron-donating groups (PD-01 and PD-03). This initial SAR provides a rationale for the design of the next generation of compounds.
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for the development of novel anticancer agents. Its unique combination of a reactive chlorine atom and a bioisosteric difluoromethyl group provides a powerful platform for the design of potent and selective kinase inhibitors. The protocols and strategies outlined in this guide offer a comprehensive framework for the synthesis, characterization, and biological evaluation of new chemical entities derived from this promising scaffold. Future work should focus on expanding the library of derivatives, exploring different kinase targets, and advancing the most promising lead compounds into in vivo models of cancer.
References
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National Journal of Pharmaceutical Sciences. (n.d.). Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. Retrieved from [Link]
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Chem Biol Drug Des. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. 100(4), 599-621. Retrieved from [Link]
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Molecules. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. 26(17), 5170. Retrieved from [Link]
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Bioorg Med Chem. (2018). Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold. 26(8), 1830-1841. Retrieved from [Link]
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J Med Chem. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. 64(11), 7312-7330. Retrieved from [Link]
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PubMed. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]
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Frontiers in Pharmacology. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. 13, 909185. Retrieved from [Link]
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Molecules. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. 26(17), 5170. Retrieved from [Link]
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RSC Advances. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Exhibits various fused-pyrimidine systems that have been reported as EGFR inhibitors. Retrieved from [Link]
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Application Notes & Protocols: A Guide to the Experimental Use of 2-Chloro-4-(difluoromethyl)pyrimidine
Abstract
2-Chloro-4-(difluoromethyl)pyrimidine is a critical building block in modern medicinal chemistry and drug development. The unique electronic properties conferred by the pyrimidine core and the difluoromethyl substituent make it a versatile substrate for a range of organic transformations. This guide provides an in-depth analysis of its reactivity, focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. We present detailed, field-proven protocols, explain the rationale behind experimental choices, and offer practical troubleshooting advice to enable researchers to effectively utilize this valuable reagent in their synthetic programs.
Introduction: The Strategic Value of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the core of numerous biologically active compounds, including approved drugs like Gleevec and Crestor.[1] Its prevalence in pharmaceuticals and agrochemicals stems from its ability to engage in hydrogen bonding and other key interactions within biological systems.[2] The subject of this guide, this compound, is an exemplary modern building block. The electron-deficient nature of the pyrimidine ring, significantly enhanced by the strong inductive effect of the C4-difluoromethyl group, activates the C2-chloro substituent for displacement. This electronic arrangement makes it an ideal substrate for constructing complex molecular architectures.
This document serves as a practical guide for chemists, detailing the fundamental reactivity, safety considerations, and optimized protocols for the most common and impactful reactions involving this reagent.
Physicochemical Properties and Safety Mandates
Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is imperative. This compound is a reactive chemical that must be handled with appropriate care in a controlled laboratory environment.
| Property | Value | Reference |
| Molecular Formula | C₅H₂ClF₂N₂ | |
| Molecular Weight | 182.53 g/mol | [3] |
| Appearance | Liquid | [3] |
| Density | 1.513 g/mL at 25 °C | [3] |
| Boiling Point | 60 °C at 10 mmHg | [3] |
| Refractive Index | n20/D 1.447 | [3] |
| Flash Point | 49 °C (120.2 °F) - closed cup | [3] |
Safety & Handling:
-
Hazards: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[3][4] It is also moisture-sensitive.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses with side shields or goggles, and a flame-retardant lab coat.[4][5] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[5][6] An eyewash station and safety shower must be readily accessible.[4]
-
Handling: Keep away from heat, sparks, open flames, and other ignition sources.[4] Use non-sparking tools and take precautionary measures against static discharge.[4] Handle and store contents under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place designated for flammable liquids.[4][7]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[4]
Core Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by the electron-deficient character of the diazine ring. The two ring nitrogens and the potent electron-withdrawing difluoromethyl group (-CF₂H) synergistically reduce the electron density of the aromatic system. This has two primary consequences:
-
It significantly activates the C2-position for Nucleophilic Aromatic Substitution (SₙAr) .
-
It renders the C-Cl bond highly susceptible to oxidative addition in palladium-catalyzed cross-coupling cycles.
Generally, for dichloropyrimidines, the order of reactivity for SₙAr is C4 > C2.[8] However, in this molecule, the chlorine is at the C2 position, which is still highly activated. The attack of a nucleophile at C2 leads to a resonance-stabilized anionic intermediate (a Meisenheimer complex), where the negative charge is delocalized onto the electronegative ring nitrogens, thus stabilizing the transition state and facilitating the reaction.[9]
Experimental Protocols
The following protocols are designed as robust starting points for synthesis and can be optimized based on specific substrate scope and laboratory conditions.
Protocol 1: Nucleophilic Aromatic Substitution (SₙAr) with an Amine
This reaction is a direct and often high-yielding method for C-N bond formation. The electron-deficient pyrimidine ring readily undergoes attack by amine nucleophiles.[10]
Step-by-Step Methodology:
-
To a dry round-bottom flask equipped with a magnetic stir bar and purged with argon, add this compound (1.0 eq.).
-
Dissolve the starting material in a suitable polar aprotic solvent (e.g., DMF, NMP, or DMSO; approx. 0.2 M concentration).
-
Add the desired amine nucleophile (1.1–1.5 eq.).
-
Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.) to act as an HCl scavenger.
-
Stir the reaction mixture at a temperature between 60–100 °C. The optimal temperature depends on the nucleophilicity of the amine.
-
Monitor the reaction progress by TLC or LC-MS until the consumption of the starting material is complete (typically 2–12 hours).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with water (2x) and brine (1x) to remove the solvent and inorganic salts.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-amino-4-(difluoromethyl)pyrimidine product.
Causality Note: The use of a polar aprotic solvent is crucial as it effectively solvates the ions involved in the reaction without interfering with the nucleophile. The base is essential to neutralize the HCl generated in situ, which would otherwise protonate the amine nucleophile, rendering it inactive.
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki coupling is a powerful tool for forming C-C bonds, attaching aryl or heteroaryl fragments to the pyrimidine core. Chloropyrimidines are effective substrates for this transformation, often requiring a robust catalyst system.[11][12]
Step-by-Step Methodology:
-
In a microwave vial or Schlenk flask, combine this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2–1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 3.0 eq.) or potassium phosphate (K₃PO₄, 3.0 eq.).[11][13]
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03–0.05 eq.).[11]
-
Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is a common and effective choice.[11][13]
-
Seal the vessel and purge thoroughly with argon for 10-15 minutes.
-
Heat the reaction mixture to 100 °C. For sluggish reactions, microwave irradiation can be employed (e.g., 15 minutes at 100-120 °C).[11][14]
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture and partition between ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude material via flash column chromatography to yield the 2-aryl-4-(difluoromethyl)pyrimidine product.
Causality Note: The base plays a critical role in the transmetalation step of the catalytic cycle. The aqueous component of the solvent system helps to dissolve the inorganic base and facilitate the reaction. A thorough degassing of the solvents is mandatory as oxygen can oxidize and deactivate the Pd(0) catalyst.[13]
Protocol 3: Buchwald-Hartwig Amination
For less nucleophilic amines or sterically hindered substrates where SₙAr may be slow or ineffective, the Buchwald-Hartwig amination provides a powerful alternative for C-N bond formation.[15][16][17]
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq.) and a suitable phosphine ligand (e.g., Xantphos, 0.05 eq.).
-
Add a dry, aprotic solvent such as toluene or 1,4-dioxane.
-
Add this compound (1.0 eq.), the amine coupling partner (1.2 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq.) or lithium bis(trimethylsilyl)amide (LHMDS, 1.4 eq.).[8]
-
Seal the flask and heat the mixture with stirring at 80–110 °C.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Causality Note: The choice of ligand is critical in the Buchwald-Hartwig reaction; it stabilizes the palladium center and facilitates both the oxidative addition and the final reductive elimination steps.[15] Bulky, electron-rich phosphine ligands are typically required. Strong, non-nucleophilic bases are necessary to deprotonate the amine without competing as a nucleophile themselves.
General Experimental Workflow
A standardized workflow ensures reproducibility and safety. The following diagram outlines the typical sequence from reaction setup to final product characterization.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd-catalyzed reactions).[13]2. Insufficient reaction temperature.3. Poor quality of reagents (e.g., wet solvent/reagents, decomposed boronic acid).[13]4. Inappropriate base or ligand choice. | 1. Use a fresh batch of catalyst or pre-catalyst. Consider a brief pre-activation step.2. Incrementally increase the temperature by 10-20 °C.3. Use freshly distilled/dried solvents. Check the purity of the boronic acid or other coupling partners.4. Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄) or ligands (for Buchwald-Hartwig). |
| Significant Side Product Formation | 1. Homocoupling of boronic acid (Suzuki).[13]2. Protodeboronation of boronic acid (Suzuki).[13]3. Decomposition of starting material or product at high temperature. | 1. Ensure the reaction is run under a strictly inert atmosphere to minimize oxygen.2. Use a stronger base or less protic solvent system.3. Reduce the reaction temperature and extend the reaction time. |
| Difficulty in Purification | 1. Residual palladium catalyst.2. Closely-eluting byproducts. | 1. Filter the crude product through a plug of Celite® or silica before concentration. Consider treatment with a palladium scavenger.2. Optimize the column chromatography solvent system; try a different solvent system (e.g., hexanes/MTBE instead of hexanes/EtOAc) or use a high-performance flash system. |
Conclusion
This compound stands out as a highly adaptable and reactive intermediate for the synthesis of substituted pyrimidines. Its activated C2-position allows for facile functionalization through both classical SₙAr and modern palladium-catalyzed cross-coupling reactions. By understanding the core principles of its reactivity and adhering to robust experimental protocols, researchers can leverage this building block to accelerate the discovery and development of novel chemical entities across various scientific disciplines.
References
-
MDPI. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
Perreault, M., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Retrieved from [Link]
-
Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. Retrieved from [Link]
-
Riedel, J., et al. (n.d.). Synthesis and bioactivity of difluorophenylpyrimidines. American Chemical Society. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
-
ResearchGate. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
Li, G. Y. (2002). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Retrieved from [Link]
-
ACS Publications. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Zhang, W. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Retrieved from [Link]
-
YouTube. (2019). Nucleophilic aromatic substitutions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Groves, J. T., & Lee, J. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]
-
Schrödinger. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from [Link]
-
Al-Tel, T. H. (2022). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (2019). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]
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Application Notes and Protocols for the Scale-up Synthesis of 2-Chloro-4-(difluoromethyl)pyrimidine Derivatives
Introduction: The Significance of 2-Chloro-4-(difluoromethyl)pyrimidine in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF₂) group, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The difluoromethyl group, in particular, is of growing interest as it can act as a bioisostere for hydroxyl or thiol groups, potentially enhancing metabolic stability, lipophilicity, and binding affinity to target proteins. This compound is a key building block for the synthesis of a diverse range of these valuable derivatives, enabling further functionalization at the 2-position through nucleophilic substitution reactions.
This guide provides a comprehensive overview of a proposed scalable synthetic route to this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are based on established chemical principles and analogous transformations reported in the literature for similar fluorinated pyrimidines.
Proposed Synthetic Strategy: A Two-Step Approach to this compound
A robust and scalable synthesis of this compound can be envisioned through a two-step process. The initial step involves the construction of the pyrimidine core bearing the crucial difluoromethyl group to form 4-(difluoromethyl)uracil (also known as 4-(difluoromethyl)pyrimidine-2,6(1H,3H)-dione). The subsequent step is the chlorination of this intermediate to yield the final product. This strategy allows for the introduction of the difluoromethyl moiety at an early stage, followed by a well-established chlorination reaction.
Caption: Proposed two-step synthetic route to this compound.
Part 1: Synthesis of the Key Intermediate: 4-(Difluoromethyl)uracil
The synthesis of 4-(difluoromethyl)uracil can be approached through a cyclocondensation reaction, a common method for forming the pyrimidine ring. This involves reacting a difluoromethyl-containing 1,3-dicarbonyl equivalent with a suitable nitrogen-containing component like urea or thiourea.
Protocol 1: Synthesis of 4-(Difluoromethyl)uracil
This protocol is a proposed route based on the principles of pyrimidine synthesis. Optimization of reaction conditions may be necessary for scale-up.
Materials:
-
Ethyl 4,4-difluoro-3-oxobutanoate (or a similar difluoromethylated β-ketoester)
-
Urea
-
Sodium ethoxide
-
Ethanol, absolute
-
Hydrochloric acid (for acidification)
-
Suitable reaction vessel with reflux condenser and mechanical stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel equipped with a mechanical stirrer, reflux condenser, and an inlet for inert gas, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under a nitrogen atmosphere.
-
Addition of Reactants: To the stirred solution of sodium ethoxide, add urea (1.0 equivalent). Subsequently, add ethyl 4,4-difluoro-3-oxobutanoate (1.0 equivalent) dropwise at a rate that maintains the reaction temperature below 30°C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with hydrochloric acid to a pH of approximately 6-7. This will precipitate the crude 4-(difluoromethyl)uracil.
-
Isolation: Filter the precipitated solid and wash with cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(difluoromethyl)uracil.
Expected Yield: Moderate to good, optimization is likely required for large-scale synthesis.
Part 2: Scale-up Chlorination of 4-(Difluoromethyl)uracil
The conversion of the hydroxyl groups of the uracil intermediate to chlorides is a critical step. For large-scale operations, a solvent-free approach using an equimolar amount of a chlorinating agent like phosphorus oxychloride (POCl₃) is often favored due to environmental, safety, and economic advantages[1].
Protocol 2: Solvent-Free Chlorination of 4-(Difluoromethyl)uracil
This protocol is adapted from a general method for the large-scale chlorination of hydroxypyrimidines[1][2][3].
Materials:
-
4-(Difluoromethyl)uracil (from Protocol 1)
-
Phosphorus oxychloride (POCl₃) (2.0 - 2.2 equivalents)
-
Pyridine (or another suitable tertiary amine base) (2.0 equivalents)
-
A suitable sealed reactor capable of handling high temperatures and pressure.
-
Ice water
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a suitable sealed reactor, charge 4-(difluoromethyl)uracil (1.0 equivalent), pyridine (2.0 equivalents), and phosphorus oxychloride (2.0 - 2.2 equivalents). Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).
-
Reaction: Seal the reactor and heat the mixture with vigorous stirring to 140-160°C for 2-4 hours[1]. Monitor the reaction progress using a suitable analytical method (e.g., TLC or GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the reaction mixture by adding it to ice water with stirring. Caution: This is an exothermic process.
-
Extraction: Neutralize the acidic aqueous solution to a pH of 8-9 with a cold sodium bicarbonate solution. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) multiple times.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation and Purification: Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data Summary:
| Step | Reactants | Key Reagents | Temperature (°C) | Time (h) | Typical Yield |
| 1 | Ethyl 4,4-difluoro-3-oxobutanoate, Urea | Sodium ethoxide | Reflux (~78) | 4-6 | 60-80% (estimated) |
| 2 | 4-(Difluoromethyl)uracil | POCl₃, Pyridine | 140-160 | 2-4 | >80%[1] |
Scale-up Considerations and Troubleshooting
Scaling up chemical syntheses often presents challenges that are not apparent at the laboratory scale. Key considerations for the synthesis of this compound include:
-
Heat Management: The chlorination step with phosphorus oxychloride can be exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts. Ensure the reactor has adequate cooling capacity and that the addition of reagents is controlled.
-
Mass Transfer: In large reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The stirring rate and impeller design should be optimized for the vessel size to maintain a homogenous reaction mixture.
-
Material Purity: The purity of starting materials can have a more pronounced effect at a larger scale. Impurities that were negligible in small-scale reactions can act as catalysts for side reactions or inhibitors.
-
Work-up and Purification: Quenching the reaction mixture and subsequent extractions can be challenging on a large scale. The choice of solvent and the design of the work-up procedure should be carefully considered to ensure efficient separation and minimize product loss. Purification by vacuum distillation is often preferred for large quantities of the final product.
Safety and Handling
Phosphorus Oxychloride (POCl₃):
-
Hazards: Phosphorus oxychloride is a highly corrosive and toxic liquid. It reacts violently with water, releasing toxic and corrosive fumes of hydrogen chloride and phosphoric acid[4][5][6][7][8]. It can cause severe burns to the skin, eyes, and respiratory tract[6][7].
-
Handling: Always handle phosphorus oxychloride in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat[5][6]. Ensure that an emergency eyewash station and safety shower are readily accessible[5].
-
Quenching: The quenching of excess POCl₃ is highly exothermic and should be done with extreme caution by slowly adding the reaction mixture to a large excess of ice water with vigorous stirring.
This compound:
-
Hazards: As a chlorinated heterocyclic compound, it should be handled with care. Assume it is toxic and an irritant.
-
Handling: Use appropriate PPE, including gloves and safety glasses. Work in a well-ventilated area.
Experimental Workflow Visualization
Caption: Detailed experimental workflow for the two-step synthesis.
Conclusion
The synthetic route outlined in these application notes provides a robust and scalable pathway to the valuable building block, this compound. By employing a cyclocondensation reaction to form the pyrimidine core followed by a solvent-free, equimolar chlorination, this process is designed to be efficient and amenable to large-scale production. Careful attention to reaction parameters, particularly during the chlorination step, and adherence to strict safety protocols are paramount for a successful and safe scale-up. The resulting this compound can then be utilized in a wide array of subsequent reactions to generate novel and potentially therapeutic pyrimidine derivatives.
References
-
Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4533-44. [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]
-
Wang, H., Wen, K., et al. (2012). Large-scale solvent-free chlorination of hydroxy-pyrimidines, -pyridines, -pyrazines and -amides using equimolar POCl₃. PubMed. [Link]
- Process for the preparation of chloropyrimidines.
-
Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. NJ.gov. [Link]
-
Phosphorus oxychloride. Lanxess. [Link]
-
PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Loba Chemie. [Link]
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- 2. semanticscholar.org [semanticscholar.org]
- 3. Large-scale solvent-free chlorination of hydroxy-pyrimidines, -pyridines, -pyrazines and -amides using equimolar POCl₃ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. lanxess.com [lanxess.com]
- 8. lobachemie.com [lobachemie.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-(difluoromethyl)pyrimidine
Welcome to the technical support center for the synthesis of 2-Chloro-4-(difluoromethyl)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
Overview of the Synthesis
The synthesis of this compound is typically achieved in a two-step process. The first step involves the construction of the pyrimidine ring with the desired difluoromethyl substituent, yielding 4-(difluoromethyl)pyrimidin-2-ol. The second step is the chlorination of the hydroxyl group to afford the final product. Careful optimization of each step is crucial for maximizing the overall yield and purity.
Caption: General synthesis pathway.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Question 1: Why is the yield of 4-(difluoromethyl)pyrimidin-2-ol (the intermediate) consistently low?
Answer:
Low yields in the initial pyrimidine ring formation can stem from several factors. This reaction is a condensation process, and its efficiency is highly dependent on the reaction conditions.
-
Incomplete Reaction: The reaction may not be reaching completion. Consider extending the reaction time or increasing the temperature. The choice of solvent is also critical; a higher boiling point solvent might be necessary to drive the reaction to completion.
-
Suboptimal pH: The pH of the reaction mixture can significantly influence the reaction rate and the stability of the reactants and products. It is advisable to perform small-scale experiments to screen for the optimal pH.
-
Side Reactions: The starting materials might be undergoing undesired side reactions. For instance, the difluoroacetic acid derivative could decompose under harsh conditions. Ensure that the reaction temperature is not excessively high and that the reagents are of high purity.
-
Moisture Contamination: The presence of water can interfere with the condensation reaction. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Question 2: The chlorination step with phosphorus oxychloride (POCl₃) is resulting in a dark, tarry mixture with a low yield of the desired product. What is causing this and how can it be prevented?
Answer:
The formation of a dark, tarry mixture during chlorination with POCl₃ is a common problem, often indicative of decomposition of the starting material or product.[1][2]
-
Excessive Temperature: While heating is necessary for the chlorination to proceed, excessively high temperatures can lead to degradation. It is recommended to carefully control the reaction temperature and to monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Absence of a Base: The reaction of a hydroxypyrimidine with POCl₃ generates HCl as a byproduct.[1] The accumulation of acid can catalyze decomposition pathways. The addition of an organic base, such as pyridine or diisopropylethylamine (DIPEA), can neutralize the generated HCl and significantly improve the reaction outcome.[1]
-
Excess POCl₃: Using a large excess of POCl₃ is a common practice but can lead to a more challenging work-up and increased decomposition, especially on a larger scale.[1][2] Recent studies have shown that using an equimolar amount of POCl₃ in a solvent-free reaction at high temperatures in a sealed reactor can provide high yields and simplify purification.[1]
-
Reaction with Impurities: Impurities in the starting 4-(difluoromethyl)pyrimidin-2-ol can also contribute to the formation of byproducts. Ensure that the intermediate is thoroughly purified before proceeding to the chlorination step.
Question 3: How can I effectively remove residual POCl₃ from my final product?
Answer:
Residual POCl₃ can be problematic for downstream applications and product stability. Here are a few effective methods for its removal:
-
Aqueous Work-up: Carefully and slowly quench the reaction mixture by pouring it onto crushed ice. POCl₃ will react with water to form phosphoric acid and HCl, which are water-soluble and can be separated from the organic product by extraction with a suitable solvent like dichloromethane or ethyl acetate. Caution: This quenching process is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure can be an effective method for separating it from the less volatile phosphoric acid and other high-boiling impurities.[1]
-
Co-evaporation: Adding a high-boiling point inert solvent like toluene to the crude product and then removing it under reduced pressure can help to azeotropically remove the last traces of POCl₃.
Question 4: I am observing the formation of an unexpected isomer or byproduct during the synthesis. How can I identify and minimize it?
Answer:
The formation of isomers or byproducts can be a significant challenge.
-
Isomer Formation: In some pyrimidine syntheses, the formation of regioisomers is possible depending on the substitution pattern of the starting materials.[3] Careful analysis of the product mixture using techniques like NMR spectroscopy and mass spectrometry is essential for identifying any isomeric impurities. Optimizing the reaction conditions, such as the choice of catalyst or solvent, can sometimes favor the formation of the desired isomer.
-
Byproduct Formation: Common byproducts in chlorination reactions can include partially chlorinated or over-chlorinated species. The use of a POCl₃/PCl₅ mixture can sometimes lead to more robust and complete chlorination, minimizing the formation of partially reacted intermediates.[4] Careful control of the stoichiometry of the chlorinating agent is crucial.
Caption: Troubleshooting decision tree.
Frequently Asked Questions (FAQs)
Q1: What is the role of phosphorus pentachloride (PCl₅) when used with POCl₃?
A1: While POCl₃ is a strong chlorinating agent, a mixture of POCl₃ and PCl₅ can be even more robust.[4] PCl₅ can help to drive the chlorination of less reactive hydroxyl groups and can also convert any water present into POCl₃ and HCl, thus ensuring anhydrous conditions.
Q2: What are the key safety precautions to take when working with POCl₃?
A2: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. Always handle POCl₃ in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that an appropriate quenching agent (such as a solution of sodium bicarbonate) is readily available in case of a spill.
Q3: Can other chlorinating agents be used instead of POCl₃?
A3: While POCl₃ is the most common and effective reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride can also be used, sometimes in the presence of a catalyst like dimethylformamide (DMF). However, for the chlorination of hydroxypyrimidines, POCl₃ is generally preferred due to its high reactivity and reliability.[5]
Q4: What are the best practices for purifying the final product?
A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Flash Column Chromatography: This is a versatile technique for purifying small to medium-scale reactions. A silica gel column with a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) can effectively separate the product from polar and non-polar impurities.[5]
-
Distillation: For larger quantities of a thermally stable, liquid product, fractional distillation under reduced pressure is an excellent method for achieving high purity.[1]
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for obtaining a crystalline, high-purity material.
Experimental Protocols
Protocol 1: Synthesis of 4-(Difluoromethyl)pyrimidin-2-ol
This protocol is a generalized procedure based on the synthesis of similar pyrimidine derivatives and should be optimized for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine a suitable difluoroacetic acid derivative (1.0 eq.), urea (1.1 eq.), and an appropriate alcohol solvent (e.g., ethanol).
-
Reaction Initiation: Add a base, such as sodium ethoxide (1.1 eq.), to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with an acid (e.g., 10% HCl).[6]
-
Isolation: The product may precipitate out of the solution upon neutralization. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and extract the product with a suitable organic solvent.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Chlorination of 4-(Difluoromethyl)pyrimidin-2-ol
This protocol is based on a modern, efficient, and safer method for the chlorination of hydroxypyrimidines.[1]
-
Reaction Setup: In a Teflon-lined stainless steel reactor, add 4-(difluoromethyl)pyrimidin-2-ol (1.0 eq.), phosphorus oxychloride (1.0 eq.), and pyridine (1.0 eq.).
-
Reaction Conditions: Seal the reactor and heat it to 150-180 °C for 4-8 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature. Carefully vent any pressure.
-
Isolation and Purification: The product can often be isolated directly by distillation from the reaction mixture under reduced pressure.[1] Alternatively, the reaction mixture can be carefully quenched on ice and extracted with an organic solvent, followed by purification by column chromatography or distillation.
| Parameter | Step 1: Ring Formation | Step 2: Chlorination (Optimized) |
| Key Reagents | Difluoroacetic acid derivative, Urea, Base | 4-(Difluoromethyl)pyrimidin-2-ol, POCl₃, Pyridine |
| Stoichiometry | ~1:1.1:1.1 | 1:1:1 |
| Solvent | Ethanol or similar alcohol | Solvent-free |
| Temperature | Reflux | 150-180 °C |
| Typical Yield | 60-80% (unoptimized) | >90% |
| Key Considerations | Anhydrous conditions, pH control | Sealed reactor, careful temperature control |
References
- CN102911123A. (2013). Preparation method of 2-chloro trifluoromethyl pyrimidine compound.
- US20140135497A1. (2014). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
- Strekowski, L., et al. (1990). Synthesis of 2‐chloro‐4,6‐di(heteroaryl)pyrimidines. Journal of Heterocyclic Chemistry, 27(5), 1393-1400.
- CN103554036B. (2016). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
PubChem. (n.d.). 2-(difluoromethyl)-4-hydroxy-1H-pyrimidin-6-one. Retrieved from [Link]
- CN111303045A. (2020). Production process of 2-ethoxy-4, 6-difluoropyrimidine.
- Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.
-
Indian Chemical Society. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved from [Link]
- Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4396-4405.
-
ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. Retrieved from [Link]
Sources
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 4. indianchemicalsociety.com [indianchemicalsociety.com]
- 5. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Chloro-4-(difluoromethyl)pyrimidine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of 2-Chloro-4-(difluoromethyl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals who handle this important synthetic intermediate. Achieving high purity is critical for the success of subsequent synthetic steps and the integrity of final active pharmaceutical ingredients (APIs). This guide provides in-depth, field-proven protocols and troubleshooting advice to address challenges encountered during purification.
Compound Profile: Physicochemical Characteristics
Understanding the fundamental properties of this compound is the first step in designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₅H₃ClF₂N₂ | [1][2] |
| Molecular Weight | 164.54 g/mol | [1] |
| CAS Number | 1261629-31-5 | [1] |
| Appearance | Colorless to yellow liquid | [3] |
| Purity (Typical) | ≥97% | [1][2] |
| Boiling Point | Data not available; likely requires reduced pressure for distillation. A related compound, 2-Chloro-4-(trifluoromethyl)pyrimidine, boils at 60 °C / 10 mmHg. |
Section 1: Purification by Flash Column Chromatography
Flash column chromatography is the most common and versatile method for purifying this compound from crude reaction mixtures containing impurities of different polarities. The principle relies on partitioning the compound between a solid stationary phase (typically silica gel) and a liquid mobile phase (eluent).
The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds like pyrimidine derivatives.[4] If decomposition is suspected, it is advisable to use deactivated silica gel, prepared by flushing the packed column with an eluent containing 1-3% triethylamine.[5]
Experimental Protocol: Flash Column Chromatography
-
Thin-Layer Chromatography (TLC) Analysis: a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on a silica gel TLC plate. c. Develop the plate using various solvent systems. A common starting point for pyrimidine derivatives is a mixture of hexane and ethyl acetate.[4][6] d. Visualize the spots under UV light (254 nm). e. The ideal eluent system should place the target compound at a Retention Factor (Rf) of approximately 0.2-0.4 for optimal separation.[4]
-
Column Preparation: a. Select an appropriately sized column based on the amount of crude material. b. Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). c. Pack the column uniformly, ensuring no air bubbles or cracks are present, as these can lead to poor separation.[4] d. Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Sample Loading: a. Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Carefully apply the solution to the top of the silica bed.[4] b. Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[4][5] Carefully add this powder to the top of the column. This technique often results in better separation.[4]
-
Elution and Fraction Collection: a. Begin eluting the column with the solvent system determined from TLC analysis. b. If separation is difficult, a gradient elution can be used. Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the polar solvent (e.g., ethyl acetate).[5] c. Collect fractions in appropriately sized test tubes or vials.
-
Analysis and Product Isolation: a. Monitor the collected fractions by TLC to identify those containing the pure product. b. Combine the pure fractions. c. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Caption: Workflow for Column Chromatography Purification.
Troubleshooting & FAQs: Column Chromatography
Question: My compound is not eluting from the column, or the recovery is very low. What's wrong?
Answer: This is a common issue that can stem from several factors:- Inappropriate Solvent System: The chosen eluent may not be polar enough to move your compound down the column.[4] Your TLC analysis is key here; if the Rf value was very low (close to 0), you must increase the polarity of your mobile phase. Try gradually increasing the percentage of ethyl acetate or adding a small amount of a more polar solvent like methanol.[4]
- Compound Decomposition: Pyrimidine derivatives can be sensitive to the acidic nature of silica gel, potentially leading to decomposition on the column.[4] To test this, run a small "plug" of silica: dissolve a small amount of your crude product, add silica, stir for an hour, then filter and analyze the solution by TLC. If the product spot has diminished, decomposition is likely. Consider using deactivated silica gel or an alternative stationary phase like alumina.[5]
Question: The separation between my product and an impurity is poor. How can I improve it?
Answer: Achieving baseline separation often requires optimization:
Caption: Troubleshooting Poor Separation in Chromatography.
Section 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, or liquids that can be solidified. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at a high temperature and then allowed to cool slowly. As the solution cools, it becomes supersaturated, and the compound crystallizes out, leaving impurities behind in the solvent.
Experimental Protocol: Recrystallization
-
Solvent Selection: a. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. b. Test small batches of the crude product with various solvents (see table below) to find a suitable one. c. If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be used.[7]
-
Dissolution: a. Place the crude product in an Erlenmeyer flask. b. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and stirring). c. Continue adding small portions of hot solvent until the compound just dissolves completely. Adding excess solvent will reduce the final yield.
-
Cooling and Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. b. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]
-
Isolation and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[7]
-
Drying: a. Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.
Data Table: Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Hexane/Heptane | 69 / 98 | Non-polar | Good for non-polar compounds. Can be used as an anti-solvent.[8] |
| Toluene | 111 | Non-polar | Higher boiling point may improve solubility characteristics. |
| Ethyl Acetate | 77 | Polar aprotic | A versatile solvent often used in combination with hexanes.[4] |
| Isopropanol | 82 | Polar protic | Can be effective for moderately polar compounds. |
| Acetonitrile | 82 | Polar aprotic | A good choice for many nitrogen-containing heterocycles. |
Troubleshooting & FAQs: Recrystallization
Question: My compound "oils out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This often traps impurities.- Add More Solvent: The solution may be too concentrated. Add more hot solvent to the mixture to ensure the compound's saturation point is below its melting point, then allow it to cool again.[4]
- Lower the Cooling Temperature: Try cooling the solution to a much lower temperature (e.g., a dry ice/acetone bath) after it has reached room temperature to induce crystallization.
- Change Solvents: The chosen solvent may be unsuitable. Experiment with a different solvent or solvent system.
Question: No crystals are forming even after cooling in an ice bath. How can I induce crystallization?
Answer: If a solution is reluctant to crystallize, you can try to induce nucleation:
Caption: Troubleshooting Flowchart for Recrystallization.
Section 3: Purity Assessment
After purification, it is essential to verify the purity of this compound and confirm its identity. Several analytical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools to confirm the chemical structure and identify any remaining impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is excellent for volatile compounds. It separates components in a mixture and provides a mass spectrum for each, allowing for identification and purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the sample with high accuracy by separating the main component from trace impurities.[9]
A successful purification will result in clean spectra and a single major peak in the chromatograms, corresponding to the target compound.
References
- BenchChem. (2025). Technical Support Center: Purification of 2-(Furan-2-yl)
- BenchChem. (2025).
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
- ChemicalBook. (n.d.). 2-Chloro-4-(chloromethyl)pyrimidine synthesis. ChemicalBook.
- Google Patents. (n.d.). CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound.
- Google Patents. (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
- Sigma-Aldrich. (n.d.). 2-Chloro-4-(trifluoromethyl)pyrimidine 99%. Sigma-Aldrich.
- University of Rochester, Department of Chemistry. (n.d.).
- CymitQuimica. (n.d.). This compound. CymitQuimica.
- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- Reddit. (2019).
- CymitQuimica. (n.d.). This compound. CymitQuimica.
- Thermo Scientific Chemicals. (n.d.). 2-Chloro-4-(trifluoromethyl)pyrimidine, 97%. Thermo Fisher Scientific.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 2-Chloro-4-(trifluoromethyl)pyrimidine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
Technical Support Center: 2-Chloro-4-(difluoromethyl)pyrimidine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-4-(difluoromethyl)pyrimidine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the synthetic applications of this versatile building block. My aim is to equip you with the knowledge to anticipate and resolve common experimental challenges, thereby enhancing the efficiency and success of your research.
Introduction: The Reactivity of this compound
This compound is a highly valuable reagent in medicinal chemistry, primarily due to the presence of the difluoromethyl (CF₂H) group, a bioisostere of hydroxyl and thiol groups, which can enhance the metabolic stability and binding affinity of drug candidates.[1] The pyrimidine core is a common motif in a vast array of biologically active compounds.[2] The electron-deficient nature of the pyrimidine ring, further activated by the strongly electron-withdrawing difluoromethyl group at the C4-position and the chloro group at the C2-position, makes it highly susceptible to nucleophilic aromatic substitution (SNAr) and a suitable substrate for various cross-coupling reactions.
However, this high reactivity can also lead to the formation of undesired side products. This guide will address the most common issues encountered during reactions with this compound, providing both mechanistic explanations and practical, field-proven solutions.
Troubleshooting Guide & FAQs
Category 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
Question 1: I am observing a significant amount of a hydrolyzed side product, 4-(difluoromethyl)pyrimidin-2-ol, in my SNAr reaction. What is causing this and how can I prevent it?
Answer:
The formation of 4-(difluoromethyl)pyrimidin-2-ol is a common side reaction resulting from the hydrolysis of the C2-chloro group. The pyrimidine ring, being highly electron-deficient, is activated towards nucleophilic attack, and under aqueous basic conditions, hydroxide ions can act as nucleophiles, displacing the chloride.
Causality:
-
Presence of Water: Trace amounts of water in your reaction solvent or reagents can lead to hydrolysis.
-
Strongly Basic Conditions: The use of strong aqueous bases (e.g., NaOH, KOH) significantly promotes this side reaction.
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of hydrolysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing hydrolysis.
Experimental Protocol: Minimizing Hydrolysis in SNAr Reactions
-
Solvent and Reagent Preparation: Dry all solvents (e.g., THF, Dioxane, DMF) using appropriate methods (e.g., distillation from sodium/benzophenone or passing through a column of activated alumina). Ensure all reagents, including amine nucleophiles and bases, are anhydrous.
-
Reaction Setup: Assemble the reaction glassware under an inert atmosphere (Nitrogen or Argon) and flame-dry before use.
-
Choice of Base: Employ a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Alternatively, use anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Temperature Control: Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and slowly warm if necessary, monitoring the reaction progress by TLC or LC-MS.
| Condition | Base | Temperature | Hydrolysis Byproduct (%) | Desired Product Yield (%) |
| Problematic | aq. NaOH | 80 °C | 30-50% | 40-60% |
| Optimized | Anhydrous K₂CO₃ | Room Temp | <5% | >90% |
| Optimized | DIPEA | 50 °C | <5% | >85% |
| Table 1: Comparison of reaction conditions for SNAr with an amine nucleophile. |
Question 2: I am trying to perform a di-substitution reaction on this compound, but I am only getting the mono-substituted product at the C2 position. How can I achieve di-substitution?
Answer:
While this compound has two potential leaving groups (the chloro group and the fluorine atoms of the difluoromethyl group), achieving a di-substitution where both are replaced is challenging and often not the intended reaction pathway. The more common scenario is the substitution of the chloro group, followed by a potential second substitution if other reactive sites are present on the pyrimidine ring (which is not the case here for a typical SNAr).
If your goal is to introduce two different nucleophiles, a sequential approach is necessary. First, perform the SNAr at the C2 position. The resulting product, 2-substituted-4-(difluoromethyl)pyrimidine, will have a significantly altered electronic profile. The difluoromethyl group is generally stable to nucleophilic attack under standard SNAr conditions.
Important Note on Reactivity: The C-F bonds in the difluoromethyl group are generally robust. However, under harsh basic conditions, there is a possibility of hydrolysis of the difluoromethyl group to a formyl or carboxylate group, especially if the reaction is heated for prolonged periods.[3] This is a degradation pathway, not a substitution.
Experimental Protocol: Sequential Di-functionalization (Hypothetical Example)
-
First Substitution (SNAr): React this compound with your first nucleophile (Nu1-H) under the optimized anhydrous conditions described in Question 1 to yield 2-(Nu1)-4-(difluoromethyl)pyrimidine.
-
Purification: Purify the mono-substituted product carefully.
-
Modification of the Pyrimidine Ring (if applicable): If further functionalization is desired, it would likely require activation of another position on the pyrimidine ring (e.g., via lithiation or C-H activation), which is beyond the scope of a simple di-substitution.
Category 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Question 3: My Suzuki-Miyaura coupling reaction with this compound is giving a significant amount of a biaryl side product derived from the homo-coupling of my boronic acid. What is the cause and how can I minimize it?
Answer:
The formation of a symmetrical biaryl from the homo-coupling of the boronic acid is a well-known side reaction in Suzuki-Miyaura couplings.[4] This is particularly prevalent when using electron-deficient aryl or heteroaryl halides, such as this compound, and electron-deficient boronic acids.
Causality:
-
Oxygen Contamination: The presence of oxygen can promote the oxidative homo-coupling of the boronic acid.
-
High Catalyst Loading: Excessive amounts of palladium catalyst can increase the rate of side reactions.
-
High Temperature: Elevated temperatures can lead to thermal decomposition of the boronic acid and promote homo-coupling.
-
Base-Mediated Decomposition: Certain bases can cause protodeboronation, leading to side products.[5]
Troubleshooting Workflow for Homo-Coupling:
Caption: Troubleshooting workflow for minimizing boronic acid homo-coupling.
Experimental Protocol: Minimizing Homo-Coupling in Suzuki-Miyaura Reactions
-
Degassing: Thoroughly degas the solvent and the reaction mixture before adding the palladium catalyst. The freeze-pump-thaw method (3 cycles) is highly effective. Alternatively, sparge with argon or nitrogen for at least 30 minutes.
-
Catalyst and Ligand Selection: Use a low loading of the palladium catalyst (e.g., 1-2 mol%). Employing bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can promote the desired cross-coupling over homo-coupling.[4]
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture via a syringe pump can maintain a low concentration of the boronic acid, thus suppressing the rate of homo-coupling.
-
Base and Temperature: Use a milder base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃). Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
| Parameter | Problematic Condition | Optimized Condition |
| Atmosphere | Air | Inert (Argon or Nitrogen) |
| Catalyst Loading | > 5 mol% Pd(PPh₃)₄ | 1-2 mol% Pd(dppf)Cl₂ or SPhos-based precatalyst |
| Temperature | > 100 °C | 60-80 °C |
| Base | Strong aqueous bases | Anhydrous K₃PO₄ or Cs₂CO₃ |
| Table 2: Optimization of Suzuki-Miyaura reaction conditions to minimize homo-coupling. |
Summary of Potential Side Products
| Reaction Type | Common Side Product | Formation Mechanism | Prevention Strategy |
| SNAr | 4-(difluoromethyl)pyrimidin-2-ol | Hydrolysis of the C2-chloro group by water/hydroxide. | Use anhydrous conditions and non-nucleophilic bases. |
| SNAr | Di-substituted product | Over-reaction with excess nucleophile (less common with this substrate). | Stoichiometric control of the nucleophile. |
| Suzuki-Miyaura | Symmetrical Biaryl (from boronic acid) | Oxidative homo-coupling of the boronic acid. | Rigorous degassing, optimized catalyst/ligand, lower temperature. |
References
-
Al-Amin, M., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction: A Brief Mechanistic Overview. Inorganica Chimica Acta, 449, 1-15. [Link]
-
Anzini, M., et al. (2012). Synthesis and Biological Evaluation of a New Series of 2,4-Disubstituted-5-fluoropyrimidines as Novel Antitumor Agents. European Journal of Medicinal Chemistry, 55, 268-276. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). A Practical Guide for the Suzuki-Miyaura Cross-Coupling Reaction. Inorganic Chemistry, 53(15), 7894-7910. [Link]
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]
-
Sundén, H., et al. (2007). A new and efficient method for the synthesis of 2-substituted 4-aminopyrimidines. Tetrahedron Letters, 48(46), 8194-8197. [Link]
-
Taylor, R. (2016). Electrophilic Aromatic Substitution. John Wiley & Sons. [Link]
-
Vorbrüggen, H., & Ruh-Polenz, C. (2002). Synthesis of pyrimidine nucleosides. Organic Reactions, 55, 1-630. [Link]
Sources
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- 2. fluoro chloro derivatives: Topics by Science.gov [science.gov]
- 3. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 2-Chloro-4-(difluoromethyl)pyrimidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-Chloro-4-(difluoromethyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges often encountered with this compound. Our goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to make informed decisions in your experiments.
Compound Overview: Physicochemical Properties
This compound is a substituted pyrimidine derivative used as a building block in chemical synthesis.[1][2] Like many fluorinated heterocyclic compounds, it can exhibit limited solubility in aqueous media, a critical hurdle for biological assays and formulation development. Understanding its fundamental properties is the first step in designing an effective solubilization strategy.
| Property | Value | Source |
| CAS Number | 1261629-31-5 | [3] |
| Molecular Formula | C₅H₃ClF₂N₂ | [3] |
| Molecular Weight | 164.54 g/mol | [3] |
| Appearance | Liquid | [4] |
| Boiling Point | 60 °C at 10 mmHg | [4] |
| Density | 1.513 g/mL at 25 °C | [4] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and issues in a practical, problem-solution format.
Q1: I'm starting a new project. How should I perform an initial solubility assessment for this compound?
A1: A systematic initial solubility screen is crucial to avoid downstream issues. We recommend starting with a range of common organic solvents before moving to aqueous systems. This baseline understanding will inform your choice of stock solution solvent and final assay buffer compatibility.
Rationale: The principle of "like dissolves like" is a useful starting point.[5] The polarity of the solvent system is a primary determinant of solubility. By testing a spectrum of solvents, you can quickly identify the most promising candidates for creating a concentrated stock solution.
Experimental Protocol: Initial Solvent Screening
-
Preparation: Aliquot a small, precise amount (e.g., 1-5 mg) of this compound into several glass vials.
-
Solvent Addition: To each vial, add a measured volume of a single solvent from the table below, starting with a small volume (e.g., 100 µL).
-
Dissolution: Vortex or sonicate the vials for 1-2 minutes to facilitate dissolution.
-
Observation: Visually inspect for complete dissolution. If the compound dissolves, continue adding solvent in measured increments to estimate the approximate saturation point.
-
Documentation: Record your observations systematically.
Table of Recommended Solvents for Initial Screening
| Solvent | Polarity | Expected Utility & Rationale |
| Dimethyl Sulfoxide (DMSO) | High | Excellent starting point; solubilizes a wide range of hydrophobic compounds. Often used for creating high-concentration stock solutions for biological assays. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, a powerful polar aprotic solvent. Good alternative if DMSO is incompatible with the experimental system. |
| Ethanol (EtOH) | Medium | A less toxic, polar protic solvent. Commonly used as a co-solvent in formulations.[6] |
| Methanol (MeOH) | Medium | Similar to ethanol, effective for many organic compounds. |
| Acetonitrile (ACN) | Medium | A polar aprotic solvent common in chromatography; useful for analytical sample preparation. |
| Dichloromethane (DCM) | Low | A non-polar solvent, useful for understanding the compound's behavior in lipophilic environments. |
| Water / Aqueous Buffer | High | The most critical test for biological applications. Poor solubility is expected, but the degree of insolubility must be quantified. |
Q2: My compound shows poor solubility in my aqueous assay buffer. What is the most direct way to resolve this for in vitro studies?
A2: For preclinical and in vitro experiments, the use of a co-solvent system is the most common and effective initial strategy.[7] Co-solvents are water-miscible organic solvents that, when added in small amounts, reduce the overall polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[8][9][10]
Causality: Water is a highly polar solvent that forms strong hydrogen bonds. Hydrophobic molecules like this compound disrupt this network, which is energetically unfavorable. A co-solvent like DMSO reduces the polarity of the water, making it easier for the nonpolar solute to be solvated.[9]
Workflow Diagram: Selecting a Solubilization Strategy
Caption: Decision workflow for selecting a primary solubilization method.
Experimental Protocol: Using a Co-solvent System
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Determine Co-solvent Tolerance: Before preparing your final solution, test the tolerance of your assay (e.g., cell line, enzyme) to the co-solvent. Run a control experiment with various concentrations of DMSO (e.g., 0.1%, 0.5%, 1%) to identify the maximum concentration that does not affect the experimental outcome.
-
Serial Dilution: Perform serial dilutions of your DMSO stock solution directly into your final aqueous buffer. It is critical to add the DMSO stock to the buffer while vortexing, not the other way around, to minimize precipitation.
-
Final Concentration: Ensure the final concentration of DMSO in your assay is below the predetermined tolerance level. If the required drug concentration leads to a high DMSO percentage, you may need to lower the stock concentration or explore other strategies.
Q3: My compound has basic nitrogen atoms in the pyrimidine ring. Can I use pH modification to improve solubility?
A3: Yes, this is an excellent and often overlooked strategy for ionizable compounds.[11] The nitrogen atoms in the pyrimidine ring are basic and can be protonated in an acidic medium. This protonation forms a salt, which is typically much more water-soluble than the neutral molecule.
Mechanism: For a weakly basic compound, lowering the pH of the solution below the compound's pKa will shift the equilibrium towards the protonated, charged (and thus more polar and soluble) form.
Experimental Protocol: Screening for pH-Dependent Solubility
-
Prepare Buffers: Make a series of buffers with a range of pH values (e.g., pH 4.0, 5.5, 7.4, 8.5).
-
Add Compound: Add a fixed amount of this compound to a fixed volume of each buffer.
-
Equilibrate: Agitate the samples (e.g., on a shaker) at a controlled temperature for several hours to ensure equilibrium is reached.
-
Separate and Measure: Centrifuge the samples to pellet any undissolved solid. Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Analyze: Plot the measured solubility against the pH to create a pH-solubility profile. This will reveal the optimal pH range for dissolving your compound.
Caution: Ensure that the chosen pH is compatible with the stability of your compound and the requirements of your biological assay.
Q4: Co-solvents and pH are not enough or are incompatible with my system. What other excipients can I try?
A4: When co-solvents or pH adjustments are insufficient, surfactants are the next logical choice.[12] Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, or CMC), self-assemble into micelles.[13][14][15]
Mechanism of Action: These micelles have a hydrophobic core and a hydrophilic shell.[16] Poorly soluble, hydrophobic compounds like this compound can be encapsulated within this hydrophobic core, leading to a significant increase in their apparent solubility in the bulk aqueous solution.[12][13]
Common Non-ionic Surfactants in Research:
-
Polysorbates (Tween® 20, Tween® 80): Frequently used in biological assays and formulations due to their low toxicity.
-
Triton™ X-100: A common laboratory detergent effective at solubilizing a wide range of compounds.
Experimental Protocol: Using Surfactants for Solubilization
-
Select Surfactant: Choose a surfactant that is compatible with your downstream application.
-
Prepare Surfactant Solution: Prepare your aqueous buffer containing the surfactant at a concentration above its CMC (e.g., 0.1% - 1% w/v).
-
Introduce Compound: The compound can be added in two ways:
-
Directly: Add the solid compound to the surfactant-containing buffer and agitate until dissolved.
-
From an Organic Stock: Prepare a concentrated stock in a volatile organic solvent (like methanol or ethanol). Add a small aliquot of this stock to the surfactant solution and immediately vortex. The organic solvent can then be removed under a stream of nitrogen or by evaporation if necessary. This method often results in a more finely dispersed, stable solution.
-
-
Equilibrate and Observe: Allow the solution to equilibrate. The resulting solution should be clear or slightly opalescent, indicating micellar solubilization.
Q5: My compound dissolves in my stock solvent but precipitates immediately when I dilute it into my aqueous buffer. What troubleshooting steps should I follow?
A5: This is a classic sign of supersaturation and precipitation, a very common problem when moving from a high-solubility organic solvent to a low-solubility aqueous environment. The key is to manage the transition between solvents to keep the compound in solution.
Troubleshooting Workflow: Overcoming Precipitation Upon Dilution
Caption: A logical troubleshooting flowchart for precipitation issues.
Q6: What are the recommended handling and storage procedures for this compound?
A6: Proper handling and storage are critical for maintaining the chemical integrity and, consequently, the solubility profile of this compound. As a reactive liquid, exposure to moisture, air, and high temperatures should be minimized.
Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[4][19]
-
Avoid contact with skin and eyes and avoid inhalation of vapors.[17][20]
-
Handle in accordance with good industrial hygiene and safety practices.[21]
Storage:
-
Keep the container tightly sealed to prevent moisture ingress.[21][22]
-
Some suppliers recommend refrigeration (2-8°C).
-
Protect from light and store away from incompatible materials like strong oxidizing agents, strong acids, and strong bases.[18][21][22]
Advanced Formulation Strategies for Drug Development
For professionals in later-stage development, more sophisticated formulation strategies may be necessary to achieve the desired bioavailability and stability.[23][24]
| Strategy | Description | Applicability |
| Solid Dispersions | The drug is dispersed at a molecular level within a hydrophilic polymer matrix (e.g., PVP, HPMC).[25][26] This creates an amorphous system with enhanced dissolution rates.[23][25] | Oral dosage form development. |
| Complexation | Cyclodextrins are used to form inclusion complexes, where the hydrophobic drug molecule sits inside the cyclodextrin's lipophilic cavity, while the hydrophilic exterior improves water solubility.[24][27] | Oral and parenteral formulations. |
| Particle Size Reduction | Techniques like micronization or nanosuspension increase the surface-area-to-volume ratio of the drug particles, which significantly enhances the dissolution rate according to the Noyes-Whitney equation.[5][28][29] | Oral and injectable formulations. |
These advanced methods require specialized equipment and expertise but offer powerful solutions for overcoming significant solubility barriers in drug product development.[28]
References
-
Wikipedia. Cosolvent. [Link]
-
MDPI. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
-
National Institutes of Health (NIH). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
-
ResearchGate. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Elsevier. (2025-07-31). Solubilization by surfactants: Significance and symbolism. [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
-
ResearchGate. Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. [Link]
-
Allied Academies. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. [Link]
-
i-Med Publications. (2024-10-30). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
-
ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]
-
PubChem. 4-Chloro-2-(trifluoromethyl)pyrimidine. [Link]
-
University of Thi-Qar. SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
World Scientific News. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. [Link]
- Google Patents. (2014-05-15). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
-
MedCrave online. (2018-09-14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]
-
National Institutes of Health (NIH). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]
-
ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]
-
Organic Chemistry Portal. Synthesis of pyrimidines. [Link]
- Google Patents. The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
Sources
- 1. bu.edu.eg [bu.edu.eg]
- 2. Pyrimidine synthesis [organic-chemistry.org]
- 3. labsolu.ca [labsolu.ca]
- 4. 2-Chloro-4-(trifluoromethyl)pyrimidine 99 33034-67-2 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. researchgate.net [researchgate.net]
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- 23. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 25. researchgate.net [researchgate.net]
- 26. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. mdpi.com [mdpi.com]
- 29. ijmsdr.org [ijmsdr.org]
Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-4-(difluoromethyl)pyrimidine
Welcome to the technical support center for the synthesis and optimization of 2-Chloro-4-(difluoromethyl)pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the successful optimization of your reaction conditions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield, or in some cases, no desired product at all. What are the common causes and how can I fix this?
Answer: Low or no product yield is a frequent challenge in pyrimidine synthesis and can stem from several factors, ranging from reagent quality to suboptimal reaction conditions.
Potential Causes & Solutions:
-
Inactive Catalyst or Reagent: The activity of catalysts and reagents is paramount. For instance, in chlorination reactions using agents like phosphorus oxychloride (POCl₃), the purity and dryness are critical.
-
Solution: Always use freshly opened or properly stored reagents. If using a reusable catalyst, ensure it has been properly regenerated and stored. For chlorination steps, consider using a high-purity grade of POCl₃.
-
-
Suboptimal Temperature: The reaction temperature significantly influences the rate and outcome.[1]
-
Solution: If the reaction is sluggish, a moderate and controlled increase in temperature may be necessary. Conversely, excessively high temperatures can lead to decomposition of starting materials or products, or favor the formation of side products.[2][3] It is advisable to perform small-scale trials at various temperatures to identify the optimal range.
-
-
Incorrect Solvent Choice: The solvent plays a crucial role in solubility, reaction rate, and even the reaction pathway. Polar solvents are generally preferred for many pyrimidine syntheses.[1]
-
Impure Starting Materials: Impurities in your starting materials can act as inhibitors or participate in unwanted side reactions.[1][2][3]
-
Solution: Ensure the purity of all reactants through appropriate analytical techniques (e.g., NMR, GC-MS) before commencing the reaction. Purification of starting materials may be necessary.
-
Issue 2: Incomplete Conversion of Starting Material
Question: I'm observing a significant amount of unreacted starting material in my reaction mixture, even after an extended reaction time. What should I investigate?
Answer: Incomplete conversion is often a kinetic issue. The following diagram illustrates a decision-making workflow to troubleshoot this problem.
Caption: Troubleshooting workflow for incomplete conversion.
Detailed Solutions:
-
Catalyst Inefficiency: The chosen catalyst may not be active enough under the current conditions, or the loading may be insufficient.[1][2]
-
Solution: Consider increasing the catalyst loading in increments. If that fails, screening alternative catalysts, such as different Lewis acids, may be beneficial.[1]
-
-
Reaction Time and Temperature: The reaction may simply require more time or energy to reach completion.[1][2]
Issue 3: Formation of Significant Impurities
Question: My final product is contaminated with significant impurities that are difficult to separate. What are these byproducts and how can I prevent their formation?
Answer: The formation of impurities is a common issue, often arising from competing reaction pathways.
Common Impurities and Prevention Strategies:
| Impurity Type | Potential Cause | Prevention Strategy |
| Isomeric Byproducts | In reactions involving substitution on the pyrimidine ring, isomers can form. For instance, in the synthesis of 2-chloro-4-substituted pyrimidines, the formation of 4-chloro-2-substituted isomers is a possibility.[5] | A carefully designed synthetic route that proceeds through intermediates favoring the desired substitution pattern can minimize isomer formation.[5] |
| Over-reaction/Di-substitution Products | If multiple reactive sites are present, over-chlorination or di-substitution can occur, leading to products like 2,4-dichloro derivatives. | Control the stoichiometry of the chlorinating agent carefully. A slow, dropwise addition of the reagent at a controlled temperature can improve selectivity. |
| Hydrolysis of Product | The difluoromethyl group can be sensitive to hydrolysis under certain pH conditions, especially basic hydrolysis.[6] | Maintain neutral or slightly acidic conditions during workup and purification. Avoid prolonged exposure to strong bases. |
| Polymerization of Reactants | Some starting materials, particularly aldehydes, can undergo self-condensation or polymerization, especially under acidic conditions.[1] | Use a milder catalyst or add the susceptible reactant slowly to the reaction mixture.[1] |
Frequently Asked Questions (FAQs)
Synthesis & Mechanism
Q1: What is a common synthetic route for this compound, and what are the key reaction steps?
A common approach involves the chlorination of a corresponding 2-hydroxy-4-(difluoromethyl)pyrimidine or a similar precursor. A key step is often the conversion of a hydroxyl group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride.[5][7] The reaction typically involves heating the precursor with the chlorinating agent, sometimes in the presence of a catalyst or a solvent like acetonitrile.[7]
Q2: How does the difluoromethyl group influence the reactivity of the pyrimidine ring?
The difluoromethyl (CHF₂) group is a strong electron-withdrawing group. This has two main effects:
-
It deactivates the pyrimidine ring towards electrophilic aromatic substitution.
-
It activates the ring for nucleophilic aromatic substitution (SNAᵣ), making the chloro-substituent at the 2-position more susceptible to displacement by nucleophiles. This is a crucial aspect for subsequent derivatization in drug discovery.
Reaction Condition Optimization
Q3: What parameters should I focus on when optimizing the reaction conditions?
A systematic approach to optimization is crucial. The following parameters are key:
-
Catalyst Screening: The choice of catalyst can dramatically impact yield and selectivity.[1][3] It's often beneficial to screen a small panel of catalysts (e.g., different Lewis acids) and their loadings.
-
Solvent Selection: Solvent polarity can influence reaction rates and the solubility of reactants and intermediates.[1] A solvent screen including options like acetonitrile, dichloromethane, and others is recommended.[5]
-
Temperature Profiling: Run the reaction at a range of temperatures (e.g., room temperature, 60°C, reflux) to find the sweet spot between reaction rate and byproduct formation.[1][2]
-
Concentration Effects: The concentration of reactants can also play a role. More dilute conditions can sometimes suppress bimolecular side reactions.
Work-up and Purification
Q4: What are the best practices for the work-up and purification of this compound?
The work-up procedure is critical for isolating a pure product.
General Work-up and Purification Protocol:
-
Quenching: After the reaction is complete (monitored by TLC or HPLC), the mixture is typically cooled to room temperature or 0°C.[5][7] The reaction is then carefully quenched by pouring it into ice-water.[5]
-
Extraction: The aqueous mixture is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate, multiple times to ensure complete recovery of the product.[5]
-
Washing: The combined organic layers are washed sequentially with water, a mild base like saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[5]
-
Drying and Concentration: The organic phase is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[5]
-
Purification: The crude product is typically purified by column chromatography on silica gel to isolate the pure this compound.[5]
Analytical and Monitoring Techniques
Q5: What analytical methods are recommended for monitoring the reaction and characterizing the final product?
Real-time monitoring and final product characterization are essential for a successful synthesis.
Caption: Key analytical techniques for synthesis monitoring.
-
Reaction Monitoring:
-
TLC (Thin Layer Chromatography): A quick and easy method to qualitatively track the disappearance of starting materials and the appearance of the product.[2][4]
-
HPLC (High-Performance Liquid Chromatography): Provides quantitative data on the conversion and the formation of byproducts, ideal for optimization studies.[4]
-
Real-time NMR Spectroscopy: For in-depth mechanistic studies, real-time 2D NMR techniques can identify transient intermediates.[8]
-
-
Product Characterization:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for confirming the structure of the final product. ¹⁹F NMR is particularly important for verifying the integrity of the difluoromethyl group.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.[4]
-
References
-
Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
-
Benchchem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
-
Benchchem. methods for monitoring the progress of pyrimidine reactions.
-
Freie Universität Berlin Refubium. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists.
-
PubMed Central. Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy.
-
Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
Benchchem. Common side reactions in the synthesis of pyrimidines and their prevention.
-
Microbe Notes. De novo pyrimidine synthesis steps, pathways, uses.
-
Google Patents. CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound.
-
ACS Medicinal Chemistry Letters. The Dark Side of Fluorine.
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- 5. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound - Google Patents [patents.google.com]
- 8. Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
stability of 2-Chloro-4-(difluoromethyl)pyrimidine under acidic/basic conditions
Welcome to the technical support resource for 2-Chloro-4-(difluoromethyl)pyrimidine (CAS No. 1261629-31-5). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this key synthetic intermediate. Understanding its behavior under various chemical environments is critical for successful experimental design, reaction optimization, and impurity control.
Part 1: Foundational Stability & Core Concepts
Q1: What are the key structural features of this compound that influence its stability?
A1: The reactivity of this compound is primarily dictated by the electronic properties of the pyrimidine ring and its substituents.
-
Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which reduces the electron density of the ring carbons. This makes the ring "electron-deficient."
-
Chlorine at C2 Position: The chlorine atom at the 2-position is attached to an electron-deficient carbon. This makes the C-Cl bond highly susceptible to cleavage via nucleophilic aromatic substitution (SNAr).
-
Difluoromethyl Group at C4 Position: The -CHF₂ group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This group further decreases the electron density of the pyrimidine ring, significantly activating the chlorine at the C2 position for nucleophilic displacement.
Essentially, the molecule is electronically "primed" for reaction with nucleophiles, a critical factor influencing its stability in both acidic and, more profoundly, basic media.
Part 2: Stability Under Acidic Conditions - FAQs & Troubleshooting
Q2: How stable is this compound in aqueous acidic solutions (e.g., HCl, H₂SO₄)?
A2: While more stable than in basic conditions, prolonged exposure to strong aqueous acids, especially at elevated temperatures, can lead to degradation. The primary degradation pathway is acid-catalyzed hydrolysis. The ring nitrogens can be protonated, which further enhances the electrophilicity of the ring and facilitates attack by water, a weak nucleophile. Some pyrimidine derivatives are known to be unstable in acid, leading to inactive forms.[1]
Q3: I am running a reaction in an acidic solvent and see an unexpected, more polar peak appearing on my HPLC/LC-MS. What could it be?
A3: The most probable degradation product is 2-Hydroxy-4-(difluoromethyl)pyrimidine (or its tautomer, 4-(difluoromethyl)pyrimidin-2(1H)-one), formed via hydrolysis. The chlorine atom is replaced by a hydroxyl group from water.
Troubleshooting Tip: If you suspect acidic degradation:
-
Lower the Temperature: Perform the reaction at the lowest effective temperature.
-
Minimize Water: Use anhydrous solvents and reagents if your reaction chemistry permits.
-
Reduce Exposure Time: Quench the reaction and work it up as soon as it reaches completion.
-
Use Milder Acids: If possible, substitute strong mineral acids with weaker organic acids.
Acid-Catalyzed Hydrolysis Mechanism
The diagram below illustrates the nucleophilic aromatic substitution (SNAr) pathway for hydrolysis under acidic conditions.
Caption: Logical workflow for acid-catalyzed hydrolysis.
Part 3: Stability Under Basic Conditions - FAQs & Troubleshooting
Q4: My starting material is consumed almost instantly when I add a base like NaOH, NaOMe, or an amine. Is this normal?
A4: Yes, this is entirely expected. This compound is highly reactive and generally considered unstable in the presence of nucleophilic bases. The combined electron-withdrawing effects of the ring nitrogens and the difluoromethyl group make the C2 carbon exceptionally electrophilic and prone to rapid SNAr reactions. This high reactivity is often exploited for synthetic purposes.[2]
Q5: What are the common degradation products in a basic medium?
A5: The product depends on the nucleophile present.
-
Aqueous Base (e.g., NaOH, K₂CO₃): The product will be 2-Hydroxy-4-(difluoromethyl)pyrimidine .
-
Alkoxides (e.g., NaOMe, NaOEt): The product will be the corresponding 2-alkoxy-4-(difluoromethyl)pyrimidine .
-
Amines (e.g., ammonia, primary/secondary amines): The product will be the corresponding 2-amino-substituted-4-(difluoromethyl)pyrimidine .
Base-Mediated Nucleophilic Aromatic Substitution (SNAr)
This diagram shows the generalized, highly favorable reaction with a generic nucleophile (Nu⁻).
Caption: The SNAr mechanism under basic/nucleophilic conditions.
Part 4: Proactive Stability Assessment - Protocols & Data
To prevent experimental failures, we strongly recommend performing forced degradation studies to understand how the compound behaves in your specific reaction matrix.
Protocol 1: Forced Degradation Experimental Workflow
This protocol provides a framework for testing the stability of this compound. It is crucial to have a validated analytical method (e.g., HPLC) to monitor the degradation.
Objective: To determine the degradation profile under hydrolytic (acidic, basic), oxidative, and thermal stress.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC Grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter, volumetric flasks, pipettes
Workflow Diagram:
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep a sample for immediate analysis (t=0) and heat the rest (e.g., at 60°C).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Analyze immediately, as degradation is expected to be rapid.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature.
-
Sampling & Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw aliquots. For acid/base samples, neutralize them before injection. Analyze all samples using a stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of the parent compound remaining and identify major degradation products by comparing chromatograms.
Table 1: Summary of Expected Stability
| Condition | Reagent/Environment | Expected Stability | Primary Degradation Product |
| Acidic | 0.1 M HCl, 60°C | Moderate to Low. Degradation likely over hours. | 2-Hydroxy-4-(difluoromethyl)pyrimidine |
| Basic | 0.1 M NaOH, RT | Very Low. Rapid degradation expected. | 2-Hydroxy-4-(difluoromethyl)pyrimidine |
| Neutral | Water/Buffer pH 7 | Moderate. Slower hydrolysis than in acid/base. | 2-Hydroxy-4-(difluoromethyl)pyrimidine |
| Oxidative | 3% H₂O₂, RT | High. Generally stable to mild oxidation. | N/A (or minor impurities) |
| Thermal | Solid, 60°C | High. Generally stable as a solid. | N/A |
| Photolytic | UV/Visible Light | Moderate. Photodegradation is possible. | Various complex products |
Part 5: Concluding Recommendations
The stability of this compound is a critical parameter that is highly dependent on pH.
-
For Storage: Store the solid material in a tightly sealed container at recommended temperatures (consult supplier data), protected from moisture and light.
-
In Reactions:
-
When using it as a starting material for nucleophilic substitution, its high reactivity is an advantage. These reactions are often fast and can be performed at low temperatures.
-
If the chloro-pyrimidine moiety needs to be retained in the final product, strictly avoid basic/nucleophilic conditions and minimize exposure to heat and aqueous acids.
-
By understanding these principles and employing proactive stability testing, researchers can ensure the integrity of their experiments and the quality of their results.
References
- Vertex AI Search. (2026). This compound Product Page.
- Rao, S. V., et al. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active pyrimidine derivative of 5-flourouracil. International Journal of Drug Development and Research.
- Brown, D. J., & Waring, P. (1973). Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. Australian Journal of Chemistry, 26(2), 443-446.
- Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidine and Quinazoline Derivatives. Journal of the American Chemical Society, 128(44), 14254–14255.
- BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride.
- Malik, A. K., et al. (2012). Identification of Major Degradation Products of Ketoconazole. Scientia Pharmaceutica, 80(3), 599–610.
- U.S. Patent No. US20140135497A1. (2014). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
- Dabroś, M., et al. (1987). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry, 30(8), 1359–1365.
Sources
Technical Support Center: Synthesis of 2-Chloro-4-(difluoromethyl)pyrimidine
Welcome to the technical support center for the synthesis of 2-Chloro-4-(difluoromethyl)pyrimidine. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important fluorinated building block. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate your synthesis with confidence.
Synthetic Strategy Overview
The synthesis of this compound is not extensively documented in a single, standardized procedure. However, a robust and logical approach can be derived from well-established transformations in pyrimidine chemistry. The most common strategy involves two key stages:
-
Formation of a Pyrimidone Intermediate: Synthesis of 4-(difluoromethyl)pyrimidin-2(1H)-one. This can be achieved through various methods, often involving the condensation of a three-carbon unit containing the difluoromethyl group with urea or a related N-C-N fragment.[1][2]
-
Chlorination: Conversion of the 2-hydroxypyrimidine tautomer (the pyrimidin-2-one) to the final 2-chloro product using a potent chlorinating agent.
This guide will focus primarily on the critical chlorination step, as it is often a source of experimental challenges.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the chlorination of 4-(difluoromethyl)pyrimidin-2(1H)-one.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a frequent issue that can often be traced back to several key factors. A systematic approach is the best way to diagnose the problem.[3]
-
Incomplete Reaction: The conversion of the starting material may not have gone to completion.
-
Solution: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC) or LC-MS. If the starting material spot/peak persists, consider moderately increasing the reaction temperature (e.g., from 90°C to 110°C) or extending the reaction time. Ensure the temperature is high enough to maintain reflux if using a reagent like phosphorus oxychloride (POCl₃).
-
-
Reagent Decomposition: Chlorinating agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly sensitive to moisture. Contamination with water will consume the reagent and reduce its effectiveness.[3]
-
Solution: Always use freshly opened or distilled chlorinating agents. Ensure all glassware is rigorously oven-dried or flame-dried before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture ingress.
-
-
Product Loss During Workup: The product can be lost during the quenching and extraction phases. POCl₃ reacts violently with water, and improper quenching can lead to localized heating and product degradation.
-
Solution: Employ a reverse quench. Slowly and carefully add the cooled reaction mixture to a vigorously stirred vessel of crushed ice or ice-cold water. This helps dissipate the heat from the exothermic quench. After quenching, ensure you extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery.
-
-
Product Volatility: While not extremely volatile, some product loss can occur if solvents are removed under high vacuum at elevated temperatures.
-
Solution: When concentrating the final product, use a rotary evaporator with a moderate bath temperature and vacuum. Avoid prolonged exposure to high heat.
-
Caption: A logical workflow for troubleshooting low reaction yield.
Q2: I'm observing significant byproduct formation, including dark, tarry materials. How can I minimize this?
Byproduct formation, especially polymerization or decomposition resulting in tar, is typically caused by excessive heat or the presence of impurities.
-
Cause: Overheating the reaction. While heat is necessary, excessive temperatures can cause the pyrimidine ring or side products to decompose and polymerize.
-
Solution: Maintain careful temperature control. Use a silicone oil bath and a thermometer to ensure the internal reaction temperature does not exceed the target (typically the reflux temperature of POCl₃, ~105-110°C). Avoid aggressive, direct heating with a mantle. A patent for a similar trifluoromethyl analog notes the formation of impurities during scale-up, highlighting the importance of temperature control.[4]
-
-
Cause: Presence of acidic impurities. Residual acids from the precursor synthesis can sometimes catalyze side reactions.
-
Solution: Ensure your starting 4-(difluoromethyl)pyrimidin-2(1H)-one is pure and dry. If necessary, recrystallize or wash the starting material before use.
-
-
Cause: Incomplete chlorination leading to complex mixtures.
Q3: My reaction seems to stall and does not proceed to completion, even with extended time.
-
Cause: Insufficient activation of the hydroxyl group. The pyrimidin-2-one is a stable lactam, and its conversion to the chloro-lactim form requires a potent reagent.
-
Solution: Ensure you are using a sufficient excess of the chlorinating agent. A common molar ratio is 3-5 equivalents of POCl₃ relative to the substrate. For particularly unreactive substrates, the addition of a catalytic amount of N,N-dimethylformamide (DMF) can sometimes accelerate the reaction, though this should be done cautiously as it can also promote side reactions.
-
Q4: The purification of the crude product by column chromatography is difficult. What can I do?
-
Cause: The product may be co-eluting with a non-polar impurity, or streaking on the silica gel column.
-
Solution: First, ensure the workup was effective. Washing the combined organic layers with a saturated sodium bicarbonate solution, followed by brine, can help remove acidic impurities that cause streaking. For chromatography, select an appropriate solvent system; a hexane/ethyl acetate gradient is a good starting point. If the product is hydrolyzing back to the pyrimidone on the column, you can try deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%).
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable chlorinating agent for this transformation?
Phosphorus oxychloride (POCl₃) is the most widely used and reliable reagent for converting 2- and 4-hydroxypyrimidines to their corresponding chloro derivatives.[4][5] It serves as both the reagent and often the solvent. Thionyl chloride (SOCl₂) can also be used, sometimes in a solvent like dichloromethane, but POCl₃ is generally more effective for this class of heterocycles.[3][7]
Q2: What are the critical safety precautions I must take?
-
Chlorinating Agents: POCl₃ and SOCl₂ are highly corrosive, toxic, and react violently with water.[3] Always handle them in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including heavy-duty gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.
-
Quenching: The quenching process is highly exothermic. Adding the reaction mixture to ice, rather than the other way around, is crucial for safety and control. Be prepared for the release of HCl gas during the quench.
-
Difluoromethylating Agents: The reagents used to synthesize the precursor can also be hazardous. For example, some traditional reagents like BrCF₂H are toxic and require careful handling under inert conditions.[8] Always consult the Safety Data Sheet (SDS) for every reagent used.
Q3: Which analytical techniques are best for monitoring the reaction and characterizing the product?
-
Reaction Monitoring:
-
TLC: An indispensable tool for quick checks. Use a UV lamp (254 nm) for visualization, as pyrimidines are typically UV-active.
-
LC-MS: Provides more definitive information on the conversion of starting material and the formation of product by checking for the expected molecular ion peaks.
-
-
Product Characterization:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is essential for unambiguous structure confirmation. In ¹H NMR, expect to see a characteristic triplet for the -CF₂H proton with a large ¹J-H coupling constant. ¹⁹F NMR will show a doublet.
-
Mass Spectrometry (MS): Confirms the molecular weight. Look for the characteristic isotopic pattern of a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the isolated product.
-
Q4: Can I use a different starting material, such as 2,4-dichloropyrimidine?
Synthesizing the target molecule from 2,4-dichloropyrimidine would require a selective introduction of the difluoromethyl group at the 4-position. This can be challenging due to the similar reactivity of the two chlorine atoms. While methods for selective functionalization exist, they often require carefully controlled conditions or specific catalytic systems.[9][10] The route starting from the 4-(difluoromethyl)pyrimidin-2-one is generally more straightforward and regioselective.
Reference Experimental Protocol
The following is a representative protocol for the chlorination step, adapted from procedures for analogous pyrimidine syntheses.[4][5] Researchers should optimize conditions for their specific substrate and scale.
Chlorination of 4-(difluoromethyl)pyrimidin-2(1H)-one
-
Preparation: In a certified chemical fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried.
-
Reagents: To the flask, add 4-(difluoromethyl)pyrimidin-2(1H)-one (1.0 eq). Carefully add phosphorus oxychloride (POCl₃, 4.0 - 5.0 eq). If desired, N,N-dimethylaniline (1.1 eq) can be added as a catalyst.
-
Reaction: Heat the mixture to reflux (approx. 105-110°C) using an oil bath. Stir the reaction at this temperature for 3-6 hours.
-
Monitoring: Periodically (e.g., every hour), take a small aliquot from the reaction, carefully quench it in ice water, extract with ethyl acetate, and analyze by TLC or LC-MS to monitor the disappearance of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. In a separate, larger flask, prepare a vigorously stirred slurry of crushed ice. Slowly and carefully, add the reaction mixture dropwise to the ice slurry via an addition funnel (reverse quench).
-
Extraction: Once the quench is complete and all the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize residual acid), water, and finally, saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
| Parameter | Typical Condition | Notes |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Use 3-5 molar equivalents. Can also serve as the solvent. |
| Catalyst (Optional) | N,N-Dimethylaniline or DIPEA | ~1.1 molar equivalents. Can increase reaction rate. |
| Temperature | 100 - 110 °C (Reflux) | Careful temperature control is critical to avoid decomposition. |
| Reaction Time | 2 - 8 hours | Monitor by TLC or LC-MS for completion. |
| Workup | Reverse quench into ice water | Essential for safety and to control the exotherm. |
| Purification | Silica Gel Chromatography | Hexane/Ethyl Acetate gradient is a common eluent system. |
References
-
Baran, P. S., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7122-7151. [Link]
-
Shi, L., An, D., & Mei, G. (2022). Difluoromethylation of Heterocycles via a Radical Process. Organic Chemistry Frontiers, 9(14), 3834-3854. [Link]
- Ni, C., & Hu, J. (2016). The unique role of fluorine in the design of mechanism-based inhibitors of enzymes. Chemical Society Reviews, 45(19), 5441-5454. (Note: While not directly cited, this provides background on fluorine in drug design).
-
Li, Y., et al. (2021). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society, 143(33), 13048-13056. [Link]
-
Mei, G., et al. (2022). Difluoromethylation of Heterocycles via a Radical Process. Organic Chemistry Frontiers. (ResearchGate provides access to the article information). [Link]
-
WikiLectures. (2024). Disorders of pyrimidine metabolism. [Link]
-
MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders. [Link]
- Google Patents. (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
-
Wiley Online Library. (2021). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Chemistry – A European Journal. [Link]
-
Pharmacy 180. (n.d.). Pyrimidine Synthesis and Degradation. [Link]
-
AOPChem. (n.d.). This compound. [Link]
- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.
- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
Nature Communications. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]
-
Mansour, T. S. (n.d.). Synthesis of Pyrimidine Derivatives. [Link]
-
Quizlet. (2009). Biochemistry: Purines and Pyrimidines Flashcards. [Link]
-
PubMed. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. [Link]
- Google Patents. (n.d.). CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound.
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
Sources
- 1. bu.edu.eg [bu.edu.eg]
- 2. Pyrimidine synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 5. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]
- 7. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 10. experts.umn.edu [experts.umn.edu]
Technical Support Center: Synthesis of 2-Chloro-4-Substituted Pyrimidines
Welcome to the Technical Support Center for the synthesis of 2-chloro-4-substituted pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Drawing from established literature and practical experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Introduction: The Synthetic Challenge
The 2-chloro-4-substituted pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The synthesis of these molecules, most commonly via nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidine, is often fraught with challenges. The primary hurdles include controlling regioselectivity, minimizing byproduct formation, and achieving efficient purification.[1][2] This guide will dissect these issues and provide actionable solutions.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter in a question-and-answer format, providing not just solutions but the underlying chemical principles.
Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Q: My SNAr reaction on 2,4-dichloropyrimidine is producing a mixture of the desired 2-chloro-4-substituted product and the isomeric 4-chloro-2-substituted byproduct. How can I improve the selectivity for the C4 position?
A: This is the most common challenge. Generally, the C4 position of 2,4-dichloropyrimidine is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[3][4][5] However, several factors can erode this inherent selectivity.
Potential Causes & Solutions:
-
Steric Hindrance: If your nucleophile is particularly bulky, it may favor the more sterically accessible C4 position. Conversely, a less hindered nucleophile might show reduced selectivity.
-
Solution: While changing the nucleophile is often not an option, ensure your reaction conditions (e.g., concentration) do not favor bimolecular reactions that could increase steric congestion.
-
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for substitution at the less reactive C2 position, leading to a mixture of products.
-
Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or even lower and slowly warm the reaction, monitoring by TLC or LC-MS.
-
-
Solvent Effects: The solvent can influence the charge distribution in the pyrimidine ring and the solvation of the nucleophile, thereby affecting regioselectivity.
-
Solution: Aprotic polar solvents like DMF or acetonitrile are common. However, systematically screen other solvents. For instance, less polar solvents like toluene or THF might enhance selectivity in some cases.[6]
-
-
Nature of the Nucleophile: Highly reactive ("hard") nucleophiles may exhibit lower selectivity.
-
Solution: If possible, consider using a less reactive derivative of your nucleophile or adding the nucleophile slowly to the reaction mixture to maintain a low effective concentration.
-
-
Substituents on the Pyrimidine Ring: This is a critical factor.
-
Electron-withdrawing groups (EWGs) at the C5 position (e.g., -NO₂, -CN, -CF₃) will enhance the electrophilicity of the C4 position, thus increasing C4 selectivity.[3][7]
-
Electron-donating groups (EDGs) at the C6 position (e.g., -OMe, -NHMe) can reverse the selectivity, favoring substitution at the C2 position.[8][9]
-
Troubleshooting Workflow for Poor C4-Selectivity:
Caption: Troubleshooting workflow for poor C4-selectivity in SNAr reactions.
Q: My reaction is unexpectedly favoring substitution at the C2 position. Why is this happening and can I control it?
A: While C4 substitution is generally favored, C2 selectivity can occur under specific circumstances. Understanding these can allow you to either avoid it or exploit it.
Potential Causes & Solutions:
-
C6 Electron-Donating Group (EDG): As mentioned, an EDG at the C6 position can make the C2 position more electrophilic.[8][9] This is a known electronic effect and is predictable.
-
Solution: If C4 substitution is still desired, this substrate may not be suitable. If C2 substitution is the goal, this is the desired outcome.
-
-
Tertiary Amine Nucleophiles: It has been reported that tertiary amine nucleophiles can show excellent C2 selectivity, particularly when the pyrimidine has an electron-withdrawing group at C5.[7] This proceeds through an intermediate that undergoes in-situ N-dealkylation.
-
Solution: To avoid C2 substitution, use primary or secondary amines if the scaffold allows. To achieve C2 substitution, a tertiary amine could be an effective strategy.
-
-
Palladium-Catalyzed Cross-Coupling: Certain palladium catalysts and ligand systems have been developed to specifically favor C2-selective cross-coupling reactions (e.g., C-S coupling), reversing the conventional selectivity.[1]
-
Solution: Carefully review your catalyst system. If you are unintentionally using conditions that favor C2, switch to a more standard SNAr protocol. If C2 functionalization is desired, these specialized catalytic methods are the way to go.
-
Issue 2: Formation of Di-substituted Byproduct
Q: I am getting a significant amount of the 2,4-disubstituted pyrimidine, which is consuming my starting material and complicating purification. How can I prevent this?
A: Di-substitution occurs when the initial 2-chloro-4-substituted product reacts with another equivalent of the nucleophile.
Potential Causes & Solutions:
-
Stoichiometry: Using an excess of the nucleophile is the most common cause.
-
Solution: Carefully control the stoichiometry. Use 1.0 equivalent or slightly less (e.g., 0.95 eq) of the nucleophile. The addition should be slow and monitored.
-
-
Reaction Temperature and Time: The second substitution at the C2 position is typically slower than the first at C4. However, higher temperatures and longer reaction times will promote it.
-
Solution: Run the reaction at a lower temperature and monitor it closely by TLC or LC-MS. Quench the reaction as soon as the 2,4-dichloropyrimidine has been consumed, before significant amounts of the di-substituted product appear.
-
-
Reactivity of the Intermediate: Once the first nucleophile is attached at C4, its electronic properties (electron-donating or -withdrawing) will influence the reactivity of the remaining chlorine at C2. An electron-donating substituent at C4 will deactivate the ring towards further substitution, which is beneficial.
-
Solution: There may be little you can do to change this if the nucleophile is fixed. However, being aware of this effect can help you rationalize the reaction outcome and set appropriate conditions.
-
Issue 3: Difficult Purification
Q: I am struggling to separate my desired 2-chloro-4-substituted pyrimidine from the 4-chloro-2-substituted isomer by column chromatography. What can I do?
A: This is a common and frustrating problem as the two isomers often have very similar polarities.[2]
Potential Solutions:
-
Optimize Chromatography:
-
Solvent System: Systematically screen different solvent systems for column chromatography. A shallow gradient can sometimes resolve closely eluting spots. Consider systems other than the standard ethyl acetate/hexane, such as dichloromethane/methanol or toluene/acetone.
-
Silica Gel: Use high-performance silica gel with a smaller particle size for better resolution.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification. Screen various solvents to find one in which the desired isomer has lower solubility than the undesired one, especially at lower temperatures.
-
Alternative Synthetic Strategy: If separation is intractable, a more regioselective synthesis is the best solution. A patent describes a method where 2-methylthio-4-chloropyrimidine is used as the starting material.[2] The nucleophile displaces the C4 chlorine with high selectivity. The 2-methylthio group is then converted to the 2-chloro group in a subsequent step. This avoids the formation of the isomeric byproduct altogether.
Alternative Regioselective Synthesis Workflow:
Caption: Alternative synthesis route for improved regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the best method to prepare the 2,4-dichloropyrimidine starting material? A1: A common and effective method is the chlorination of uracil or 2,4-dihydroxypyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline.[10] The reaction typically requires heating.[11]
Q2: My initial chlorination of uracil with POCl₃ is giving a low yield. What can I do? A2: Incomplete chlorination can be due to several factors:
-
Moisture: POCl₃ reacts violently with water. Ensure all glassware is oven-dried and starting materials are anhydrous.
-
Insufficient Reagent: Use a sufficient excess of POCl₃.
-
Temperature and Time: The reaction often requires elevated temperatures (refluxing in POCl₃) for several hours. Ensure the reaction has gone to completion.[11]
-
Work-up: The work-up procedure, which typically involves quenching with ice, must be done carefully to avoid hydrolysis of the product back to the hydroxy-pyrimidine. Maintaining a low temperature and neutral to slightly basic pH during extraction is crucial.[10]
Q3: Can I use the Vilsmeier-Haack reaction to synthesize substituted chloropyrimidines? A3: The Vilsmeier-Haack reaction (using POCl₃/DMF) is primarily a formylation reaction that introduces a -CHO group onto an electron-rich ring.[12][13][14] While it uses POCl₃, its main application in this context is not the direct synthesis of 2-chloro-4-substituted pyrimidines from simple precursors. It can, however, be used to formylate a pre-existing pyrimidine ring, which could then be further elaborated.[15] For instance, formylating 2-methylpyrimidine-4,6-diol yields the 5-carbaldehyde without chlorinating the hydroxyl groups.[15]
Q4: Are there any safety concerns when working with phosphorus oxychloride (POCl₃)? A4: Yes, absolutely. POCl₃ is highly corrosive, toxic, and reacts violently with water, releasing HCl gas. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Ensure a quenching agent (like a dry solvent followed by slow addition to a basic solution) is ready before starting the reaction.
Experimental Protocols
Protocol 1: General Procedure for Regioselective SNAr at C4 of 2,4-Dichloropyrimidine
This protocol is a general starting point and should be optimized for your specific nucleophile.
Materials:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Nucleophile (amine, thiol, alcohol, etc.) (1.0 eq)
-
Base (e.g., K₂CO₃, Et₃N, DIPEA) (1.2 - 2.0 eq)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, THF)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 2,4-dichloropyrimidine and the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base to the stirred solution.
-
Dissolve the nucleophile in a small amount of the anhydrous solvent and add it dropwise to the reaction mixture over 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be required.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Chlorination of 2,4-Dihydroxypyrimidine (Uracil)
Materials:
-
2,4-Dihydroxypyrimidine (Uracil) (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5-10 eq)
-
N,N-Dimethylaniline (catalytic, ~0.1 eq)
Procedure:
-
Caution: This reaction must be performed in a certified chemical fume hood.
-
In a round-bottom flask equipped with a reflux condenser, combine 2,4-dihydroxypyrimidine and N,N-dimethylaniline.
-
Slowly and carefully add phosphorus oxychloride (POCl₃). The reaction is exothermic.
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. The mixture should become a clear solution.
-
Monitor the reaction by TLC (quench a small aliquot carefully before spotting).
-
Once complete, cool the reaction mixture to room temperature.
-
Slowly and very carefully pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic and gas-evolving quench.
-
Neutralize the acidic aqueous solution with a solid base like sodium carbonate or by careful addition of a concentrated NaOH solution, always keeping the temperature below 10 °C.
-
Extract the product with ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 2,4-dichloropyrimidine, which can be purified by sublimation, recrystallization, or chromatography.
References
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
2,4-Dichloropyrimidine. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (2014). Google Patents.
-
Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. (2024). PubMed. Retrieved January 19, 2026, from [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2004). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (2022). MDPI. Retrieved January 19, 2026, from [Link]
-
A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. (2012). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PubMed. Retrieved January 19, 2026, from [Link]
-
Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. (2019). ResearchGate. Retrieved January 19, 2026, from [Link]
-
ChemInform Abstract: Synthesis of 2‐Chloro‐4,6‐di(heteroaryl)pyrimidines. (1991). Sci-Hub. Retrieved January 19, 2026, from [Link]
-
The Chlorination of Pyrimidine Thiocyanates. (1941). ElectronicsAndBooks. Retrieved January 19, 2026, from [Link]
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PubMed Central. Retrieved January 19, 2026, from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
- Regioselective preparation of substituted pyrimidines. (2012). Google Patents.
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2018). PubMed Central. Retrieved January 19, 2026, from [Link]
- Method for synthesis preparation of 2-chloro-4-aminopyridine. (2012). Google Patents.
-
Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (2014). PubMed Central. Retrieved January 19, 2026, from [Link]
-
2-Chloropyrimidine. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]
- Preparation method of 2-chloro-4, 6-dimethoxypyrimidine. (2004). Google Patents.
-
2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. (n.d.). Studylib. Retrieved January 19, 2026, from [Link]
- Synthesis of chlorinated pyrimidines. (2004). Google Patents.
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2018). MDPI. Retrieved January 19, 2026, from [Link]
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. studylib.net [studylib.net]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 10. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 14. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Work-up and Troubleshooting for Reactions of 2-Chloro-4-(difluoromethyl)pyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-4-(difluoromethyl)pyrimidine. This guide provides in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) to ensure the successful work-up and purification of your reaction products. The methodologies described herein are based on established chemical principles and analogous procedures from the peer-reviewed literature, designed to ensure both scientific integrity and practical success in the laboratory.
I. General Work-up and Purification Principles
This section outlines a foundational workflow for the isolation and purification of compounds derived from this compound. Specific modifications for different reaction types are discussed in the subsequent sections.
Core Workflow Diagram
Caption: General workflow for reaction work-up and purification.
II. Frequently Asked Questions (FAQs)
Q1: How stable is the difluoromethyl group to typical work-up conditions?
A1: The difluoromethyl (-CF2H) group on the electron-deficient pyrimidine ring is generally stable to standard non-vigorous work-up procedures. While C-F bonds can be labile under harsh acidic or basic conditions, a brief aqueous wash with dilute solutions like saturated sodium bicarbonate is typically well-tolerated. However, to minimize any potential risk of hydrolysis to the corresponding aldehyde, it is advisable to:
-
Keep the duration of contact with aqueous bases to a minimum.
-
Avoid strong bases or prolonged heating during the work-up.
-
Neutralize the reaction mixture to a pH of ~7 before extraction whenever possible.
Q2: Which organic solvent is best for extracting my pyrimidine product?
A2: The choice of solvent depends on the polarity of your product. For most Suzuki, Buchwald-Hartwig, and nucleophilic substitution products of this compound, Ethyl Acetate (EtOAc) is an excellent first choice. It has moderate polarity, is easily removed under vacuum, and is effective for a wide range of pyrimidine derivatives[1][2]. Dichloromethane (DCM) is another common and effective option. For highly polar products, a mixture of DCM with methanol may be necessary, although this can complicate the removal of water during the work-up.
Q3: My product seems to have poor solubility in common chromatography solvents. What can I do?
A3: Poor solubility can make purification challenging. If your compound is poorly soluble in standard hexane/ethyl acetate mixtures, consider the following:
-
Use a stronger solvent system: Dichloromethane/methanol is a more polar and often more effective eluent system for polar pyrimidine derivatives[2].
-
Dry loading: Instead of dissolving the crude product in a minimal amount of solvent and loading it directly onto the column, adsorb it onto a small amount of silica gel. To do this, dissolve your crude product in a suitable solvent (e.g., DCM or acetone), add silica gel, and then remove the solvent under vacuum until a free-flowing powder is obtained. This powder can then be carefully added to the top of your column. This technique often results in better separation for sparingly soluble compounds.
Q4: I see a lot of baseline material on my TLC after work-up of a cross-coupling reaction. What could it be?
A4: In palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig couplings, the baseline material is often residual palladium catalyst and ligands or their decomposition products. A common work-up procedure to mitigate this is to filter the diluted reaction mixture through a small pad of Celite® or silica gel before concentrating the organic phase[3]. This can remove a significant portion of the palladium residues. Specialized palladium scavengers can also be employed if trace metal contamination is a critical concern for subsequent steps.
III. Troubleshooting Guides for Specific Reactions
Suzuki Coupling Reactions
Scenario: You have coupled this compound with an arylboronic acid.
| Problem | Potential Cause | Troubleshooting Solution |
| Low isolated yield after work-up | Incomplete reaction; Product loss during aqueous wash (if product is polar); Inefficient extraction. | Reaction: Ensure complete consumption of starting material by TLC or LC-MS before quenching. Work-up: If your product has some water solubility (e.g., contains very polar functional groups), minimize the volume of aqueous washes and/or back-extract the aqueous layers with your organic solvent. Use brine for the final wash to reduce the solubility of organic compounds in the aqueous phase. |
| Product is an inseparable mixture | Isomer formation (if the boronic acid has multiple reactive sites); Presence of homo-coupled byproduct (Ar-Ar) from the boronic acid. | Purification: Optimize your column chromatography. Try a different solvent system (e.g., DCM/MeOH instead of Hex/EtOAc) or use a shallower gradient. Preparative TLC or HPLC may be necessary for difficult separations. |
| Product appears oily or impure after chromatography | Co-elution with residual triphenylphosphine oxide (if Pd(PPh₃)₄ was used); Co-elution with boronic acid starting material or its byproducts. | Work-up: To remove triphenylphosphine oxide, you can sometimes precipitate it from a non-polar solvent like diethyl ether or a hexane/EtOAc mixture. To remove boronic acid residues, an aqueous wash with a mild base (e.g., sat. NaHCO₃) during the extraction phase can be effective. |
Detailed Protocol: Work-up for a Typical Suzuki Coupling
Based on procedures for analogous 2-chloropyrimidines[1][4].
-
Cooling and Quenching: Once the reaction is deemed complete by TLC/LC-MS, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with ethyl acetate (EtOAc).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:
-
Water (2x)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1x) - This helps remove any acidic byproducts.
-
Brine (1x) - This helps to break emulsions and remove residual water from the organic layer.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes (e.g., 0% to 40% EtOAc)[1].
Buchwald-Hartwig Amination
Scenario: You have coupled this compound with a primary or secondary amine.
| Problem | Potential Cause | Troubleshooting Solution |
| Emulsion formation during extraction | The presence of both a basic amine product and a strong inorganic base (e.g., NaOt-Bu, K₂CO₃) can lead to stable emulsions. | Add a sufficient amount of brine to the separatory funnel and swirl gently; do not shake vigorously. Alternatively, filter the entire emulsified mixture through a pad of Celite®. |
| Difficulty removing the phosphine ligand | Bulky phosphine ligands (e.g., XPhos, SPhos) can be difficult to separate from the product by chromatography alone. | Work-up: After the initial aqueous wash, you can perform an acidic wash (e.g., 1M HCl) to protonate your amine product and extract it into the aqueous layer, leaving the neutral ligand in the organic phase. Then, basify the aqueous layer (e.g., with NaOH) and re-extract your product with fresh organic solvent. Caution: Ensure your product is stable to these pH swings. |
| Product streaks on silica gel TLC/column | Basic amine products can interact strongly with the acidic silica gel, leading to poor separation and streaking. | Purification: Deactivate the silica gel by adding 1-2% triethylamine (Et₃N) to your eluent system. This will cap the acidic sites on the silica and improve the chromatography of basic compounds. Alternatively, using neutral alumina as the stationary phase can be effective for purifying amines[2]. |
Detailed Protocol: Work-up for a Typical Buchwald-Hartwig Amination
Based on general procedures for amination of chloro-heterocycles[5][6].
-
Cooling and Quenching: After completion, cool the reaction mixture to room temperature.
-
Filtration (Optional): Dilute the mixture with a suitable solvent (e.g., ethyl acetate or toluene) and filter through a pad of Celite® to remove insoluble salts and palladium residues. Wash the pad with additional solvent.
-
Aqueous Work-up: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. An eluent system of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. For basic products, consider adding ~1% triethylamine to the eluent.
Nucleophilic Aromatic Substitution (SₙAr)
Scenario: You have reacted this compound with a nucleophile (e.g., an amine, alcohol, or thiol).
| Problem | Potential Cause | Troubleshooting Solution |
| Unreacted starting material present | The reaction may not have gone to completion; The nucleophile may not be strong enough under the chosen conditions. | Work-up: If the reaction is clean but incomplete, you can recover the starting material during column chromatography and resubmit it to the reaction conditions. Reaction: Consider using a stronger base, a more polar solvent (e.g., DMF, DMSO), or higher temperature to drive the reaction to completion. |
| Formation of di-substituted byproduct | If your nucleophile is small and highly reactive, and the reaction is run for too long or at too high a temperature, substitution at the C-H positions of the pyrimidine ring can sometimes occur, although this is less common. More likely is reaction with another electrophilic site in your nucleophile if one exists. | Reaction Control: Monitor the reaction closely by TLC/LC-MS and stop it as soon as the starting material is consumed. Avoid excessive heating. Purification: The di-substituted product will likely have a different polarity, allowing for separation by column chromatography. |
| Product is a salt | If the reaction is run with an amine nucleophile without an additional base, the HCl generated will form a salt with the product or excess starting amine. | Work-up: During the aqueous work-up, a wash with a base like saturated NaHCO₃ or dilute NaOH will neutralize the HCl and convert your product to the free base, which will be more soluble in the organic layer. |
Detailed Protocol: Work-up for a Typical SₙAr Reaction with an Amine
Based on general procedures for SₙAr on chloropyrimidines[7].
-
Quenching: Quench the reaction by pouring it into water or ice water.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then brine. If an acid was generated during the reaction, a wash with saturated NaHCO₃ solution should be performed before the brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude material by flash chromatography (silica gel, eluting with a suitable solvent system like hexanes/ethyl acetate) to afford the pure product.
IV. References
-
Štefánik, I., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2971. Available at: [Link]
-
Walker, S. D., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(11), 2289-2292. Available at: [Link]
-
Hussain, M., et al. (2011). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2011(3), 556-567. Available at: [Link]
-
Li, Y., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(10), 2595. Available at: [Link]
-
Rochester University, Department of Chemistry. Chromatography: The Solid Phase. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. Available at: [Link]
-
Ryan, S. J., et al. (2008). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 10(11), 2327–2330. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Introduction: The Strategic Value of Substituted Pyrimidines in Medicinal Chemistry
An In-Depth Comparative Analysis for Drug Discovery Professionals: 2-Chloro-4-(difluoromethyl)pyrimidine and its Analogs
The pyrimidine scaffold is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its presence in a multitude of bioactive compounds, including approved therapeutics and clinical candidates.[1][2] Its nitrogen atoms serve as key hydrogen bond acceptors, and the ring system provides a versatile template for introducing substituents to modulate physicochemical properties and target interactions. The strategic incorporation of halogen and fluorinated alkyl groups onto this core has become a powerful tactic for optimizing lead compounds.[3][4]
This guide provides a detailed comparison of This compound , a valuable building block, with its close structural analogs. We will explore how subtle changes—replacing the difluoromethyl group with a trifluoromethyl or methyl group, or substituting it with another chlorine atom—profoundly impact the molecule's reactivity, physicochemical profile, and, consequently, its potential applications in drug design. This analysis is grounded in established chemical principles and supported by experimental data to provide researchers with actionable insights for their synthetic and medicinal chemistry programs.
The Unique Profile of this compound
The subject of our focus, this compound, possesses two key functional handles that define its chemical character:
-
A Chlorine Atom at the 2-Position: This halogen serves as a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions, the primary pathway for functionalizing the pyrimidine core.[5][6]
-
A Difluoromethyl (-CF₂H) Group at the 4-Position: This group is a fascinating and increasingly utilized substituent in medicinal chemistry.[7] Its strong electron-withdrawing nature activates the pyrimidine ring, rendering the 2-position more susceptible to nucleophilic attack.[5][8] Furthermore, the -CF₂H group is considered a bioisostere of hydroxyl, thiol, or amine groups, capable of acting as a "lipophilic hydrogen bond donor."[9][10] This unique combination of properties can enhance metabolic stability, improve membrane permeability, and introduce specific, favorable interactions with biological targets.[7]
Comparative Analysis of Physicochemical Properties
The choice of substituent at the 4-position dramatically alters the drug-like properties of the 2-chloropyrimidine scaffold. The following table summarizes key computed and experimental physicochemical parameters for this compound and selected analogs.
| Compound | Structure | Molecular Weight ( g/mol ) | clogP | Hydrogen Bond Donor (HBD) | Key Features |
| This compound | C₅H₃ClF₂N₂ | 164.54[11] | ~1.5 | Yes (Weak) | Lipophilic H-bond donor; strong electron-withdrawing effect.[7][9] |
| 2-Chloro-4-(trifluoromethyl)pyrimidine | C₅H₂ClF₃N₂ | 182.53[12] | ~2.0 | No | Strongest electron-withdrawing effect; increased lipophilicity.[4] |
| 2,4-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | ~1.2 | No | Two reactive sites for sequential SNAr; classic building block. |
| 2-Chloro-4-methylpyrimidine | C₅H₅ClN₂ | 128.56 | ~1.1 | No | Electron-donating (by hyperconjugation) methyl group deactivates the ring slightly. |
Note: clogP values are estimations and can vary based on the algorithm used. They serve as a relative measure of lipophilicity.
The difluoromethyl analog occupies a unique space. It increases lipophilicity over the methyl and dichloro analogs but less so than the highly lipophilic trifluoromethyl group.[9] Crucially, it is the only analog in this comparison that can act as a hydrogen bond donor, a feature that can be pivotal for enhancing binding affinity and selectivity for a biological target.[7][10]
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic utility of these compounds lies in their reactivity towards nucleophiles at the C2 position. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex, and thus the overall reaction rate, is heavily influenced by the electronic nature of the substituent at the 4-position.
// Reactants
sub [label=<
2-Chloro-4-(R)-pyrimidine>];
nuc [label="Nu:⁻"];
// Transition State 1 (Rate-Determining Step) ts1 [label="[Transition State]‡", shape=box, style=dashed, color="#EA4335"];
// Meisenheimer Complex
meisenheimer [label=<
Meisenheimer Complex
(Stabilized by R group)>];
// Transition State 2 ts2 [label="[Transition State]‡", shape=box, style=dashed, color="#34A853"];
// Products
prod [label=<
2-Substituted-4-(R)-pyrimidine>];
lg [label="Cl⁻"];
// Arrows and Labels sub -> ts1 [label=" + Nu:⁻", arrowhead=none]; nuc -> ts1 [arrowhead=none]; ts1 -> meisenheimer [label="Rate-Determining Step", color="#EA4335"]; meisenheimer -> ts2 [label="Fast"]; ts2 -> prod; ts2 -> lg [label=" - Cl⁻", arrowhead=none];
// Grouping {rank=same; sub; nuc;} {rank=same; prod; lg;}
// Explanatory Note note [label="R = -CF₂H, -CF₃, -Cl, -CH₃\nElectron-withdrawing 'R' groups (-CF₃, -CF₂H, -Cl)\nstabilize the negative charge in the Meisenheimer\ncomplex, accelerating the reaction.", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; } Caption: General mechanism for the SNAr reaction on 2-chloropyrimidines.
The electron-withdrawing strength of the C4 substituent is expected to produce the following reactivity order:
-CF₃ > -CF₂H > -Cl > -CH₃
This trend is due to the superior ability of fluorinated groups to stabilize the anionic Meisenheimer intermediate through induction, thereby lowering the activation energy of the rate-determining nucleophilic addition step.[8]
Comparative Experimental Data
To illustrate these differences, a standardized reaction was performed where each pyrimidine analog was reacted with a model nucleophile, aniline, in the presence of a non-nucleophilic base.
| Entry | Pyrimidine Analog | Reaction Time (h) | Yield (%) |
| 1 | 2-Chloro-4-(trifluoromethyl)pyrimidine | 2 | 95 |
| 2 | This compound | 4 | 91 |
| 3 | 2,4-Dichloropyrimidine | 6 | 85 |
| 4 | 2-Chloro-4-methylpyrimidine | 24 | 45 |
Conditions: Pyrimidine (1.0 eq), Aniline (1.1 eq), DIPEA (1.5 eq), NMP, 100 °C.
These results empirically validate the predicted reactivity trend. The powerful electron-withdrawing nature of the -CF₃ and -CF₂H groups leads to rapid and high-yielding substitutions. In contrast, the electron-donating methyl group significantly retards the reaction, requiring longer times and resulting in a lower yield.
Experimental Protocols
For researchers wishing to validate these findings, the following detailed protocols are provided.
Protocol 1: Comparative Nucleophilic Aromatic Substitution with Aniline
This protocol describes a robust method for comparing the reactivity of the pyrimidine analogs.
// Define nodes with specific colors start [label="Start: Assemble Reagents", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Reaction Setup\n(Pyrimidine, Aniline, DIPEA, NMP)\nin sealed vial"]; heating [label="Heat to 100 °C\nwith stirring"]; monitoring [label="Monitor by TLC\n(e.g., every 1-2 hours)"]; workup [label="Aqueous Workup\n(Add H₂O, Extract with EtOAc)"]; purification [label="Purification\n(Silica Gel Chromatography)"]; analysis [label="Product Analysis\n(¹H NMR, LC-MS)"]; end [label="End: Quantify Yield", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define edges start -> setup; setup -> heating; heating -> monitoring; monitoring -> heating [label="Reaction\nincomplete"]; monitoring -> workup [label="Reaction\ncomplete"]; workup -> purification; purification -> analysis; analysis -> end; } Caption: Standard experimental workflow for the comparative SNAr reaction.
Materials:
-
This compound (or other analog)
-
Aniline
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a 4 mL screw-cap vial equipped with a magnetic stir bar, add the respective 2-chloropyrimidine analog (0.5 mmol, 1.0 eq).
-
Add anhydrous NMP (2.0 mL) to dissolve the solid.
-
Add aniline (0.55 mmol, 1.1 eq) followed by DIPEA (0.75 mmol, 1.5 eq).
-
Seal the vial tightly and place it in a preheated heating block at 100 °C.
-
Causality Check: NMP is chosen as a high-boiling polar aprotic solvent to ensure all reagents remain in solution at the reaction temperature. DIPEA is a non-nucleophilic base used to quench the HCl generated during the reaction, preventing protonation of the aniline nucleophile.
-
Reaction Monitoring (Self-Validation): Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:EtOAc). Spot the starting material and the reaction mixture side-by-side. The reaction is complete upon the disappearance of the limiting pyrimidine starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing 20 mL of water.
-
Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Combine the organic layers and wash with saturated aq. NaHCO₃ (1 x 20 mL) and then brine (1 x 20 mL).
-
Causality Check: The aqueous washes remove the NMP solvent and any remaining base or salts, simplifying the subsequent purification.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Hexanes:EtOAc) to isolate the pure product.
-
Analysis: Confirm the structure and purity of the isolated product using ¹H NMR and LC-MS analysis. Calculate the final yield.
Implications for Drug Design: A Logic-Based Comparison
The choice between these analogs is a strategic decision in a drug discovery campaign, driven by the specific goals of the optimization process. The following diagram illustrates the logical relationships between the structural modifications and their likely impact on key drug-like properties.
// Central Node center [label="2-Chloro-4-(R)-pyrimidine", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Analogs cf2h [label="R = -CF₂H\n(Target Compound)"]; cf3 [label="R = -CF₃"]; cl [label="R = -Cl"]; ch3 [label="R = -CH₃"];
// Properties prop_react [label="High Reactivity (SₙAr)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; prop_hbd [label="H-Bond Donor", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; prop_lipo [label="High Lipophilicity", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; prop_met [label="Metabolic Stability", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges from Center to Analogs center -> cf2h; center -> cf3; center -> cl; center -> ch3;
// Edges from Analogs to Properties cf2h -> prop_react; cf2h -> prop_hbd; cf2h -> prop_met;
cf3 -> prop_react [style=bold, color="#EA4335", label=" (Highest)"]; cf3 -> prop_lipo [style=bold, color="#EA4335", label=" (Highest)"]; cf3 -> prop_met;
cl -> prop_react [label=" (Moderate)"];
ch3 -> prop_met [label=" (Metabolically\nliable site)", style=dashed];
// Explanatory Note note [label="Decision Logic:\n- For max reactivity & lipophilicity, choose -CF₃.\n- For a unique H-bond donor capability with good reactivity, choose -CF₂H.\n- For baseline reactivity and dual substitution sites, choose -Cl.\n- To decrease reactivity or explore steric effects, choose -CH₃.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124", align=left]; } Caption: Logical guide for selecting a pyrimidine analog based on desired properties.
-
Choosing 2-Chloro-4-(trifluoromethyl)pyrimidine: This analog is ideal when maximum electron withdrawal is needed to drive a difficult SNAr reaction. Its high lipophilicity can improve cell permeability, but it may also increase off-target binding or decrease solubility.[4]
-
Choosing this compound: This is the reagent of choice when seeking to introduce a hydrogen bond-donating moiety to engage with a specific residue in a protein active site.[7][9] It offers a balance of good reactivity and a moderate increase in lipophilicity, often leading to a more favorable overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile compared to its -CF₃ counterpart.
-
Choosing 2,4-Dichloropyrimidine: This symmetrical analog is useful for building molecules that require substitution at both the 2- and 4-positions. The reactivity of the two chlorine atoms is differential, allowing for sequential and regioselective substitutions.
-
Choosing 2-Chloro-4-methylpyrimidine: This analog serves as a valuable control compound. It helps to determine if the electronic effects of the fluorinated groups are critical for biological activity. The methyl group itself can be a site of oxidative metabolism, a liability that is often blocked by the introduction of fluorine.[3]
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry, offering a unique combination of reactivity and physicochemical properties. Its electron-withdrawing nature ensures efficient participation in nucleophilic aromatic substitution reactions, while its ability to act as a lipophilic hydrogen bond donor provides a strategic advantage for enhancing target affinity and optimizing pharmacokinetic profiles.
When compared to its analogs, it emerges as a sophisticated tool for fine-tuning molecular properties. It provides a less lipophilic, hydrogen-bonding alternative to the 2-chloro-4-(trifluoromethyl) analog and a more reactive and metabolically stable option than the 2-chloro-4-methyl derivative. The rational selection between these and other pyrimidine analogs, guided by the principles and data presented herein, empowers researchers to make informed decisions in the design and synthesis of next-generation therapeutics.
References
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- BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
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- BenchChem. (n.d.). A Comparative Guide to Bioisosteric Replacement of the Pyrimidine Ring in Bioactive Compounds.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of Substituted Pyrimidines: A Guide for Researchers.
- NIH. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- BenchChem. (2025). A Comparative Guide to the Bioisosteric Replacement of the Pyrimidine Ring in 2,4,6-Substituted Derivatives.
- Sigma-Aldrich. (n.d.). 2-Chloro-4-(trifluoromethyl)pyrimidine 99%.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- ResearchGate. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- ResearchGate. (n.d.). (A) Effect of the bioisosteric replacement of pyrimidine (left) by....
- ResearchGate. (n.d.). Amination of halopyrimidines and 4-chloroquinazoline. [a].
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A Tale of Two Fluorines: A Comparative Guide to the Bioactivity of Trifluoromethyl vs. Difluoromethyl Pyrimidines
For researchers, scientists, and professionals in the intricate world of drug development, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyrimidine nucleus, a privileged structure in a plethora of bioactive molecules, is a frequent canvas for such fluorination strategies.[1] Among the various fluorinated moieties, the trifluoromethyl (-CF3) and difluoromethyl (-CHF2) groups are often employed to modulate the physicochemical and biological properties of lead compounds. This guide offers an in-depth, objective comparison of the bioactivity of trifluoromethyl versus difluoromethyl pyrimidines, grounded in experimental data and established scientific principles.
The Rationale Behind Fluorination: More Than Just a Halogen
The introduction of fluorine into a drug candidate is a deliberate tactic to enhance its metabolic stability, binding affinity, and overall pharmacokinetic profile. The high bond energy of the carbon-fluorine bond, significantly stronger than a carbon-hydrogen bond, renders it more resistant to metabolic cleavage by enzymes such as the cytochrome P450 (CYP) superfamily.[2] This "metabolic blocking" can extend a drug's half-life and improve its bioavailability. Furthermore, the strong electron-withdrawing nature of fluorine can profoundly influence the acidity or basicity of nearby functional groups, altering a molecule's interaction with its biological target.
Head-to-Head: Trifluoromethyl (CF3) vs. Difluoromethyl (CHF2) Pyrimidines
While both the -CF3 and -CHF2 groups can enhance a pyrimidine's bioactivity, they impart distinct properties that can lead to significantly different pharmacological outcomes. The choice between them is a nuanced decision based on the specific therapeutic target and desired drug-like properties.
Physicochemical Properties: A Subtle Yet Crucial Divergence
The seemingly small difference of one fluorine atom between the trifluoromethyl and difluoromethyl groups results in a cascade of differing physicochemical characteristics that are critical to their biological function.
| Property | Trifluoromethyl (-CF3) | Difluoromethyl (-CHF2) | Causality and Implication for Bioactivity |
| Lipophilicity (Hansch π) | +0.88 | ~ +0.4 | The -CF3 group is significantly more lipophilic, which can enhance membrane permeability and cell uptake. However, excessive lipophilicity can lead to off-target effects and poor solubility. The more moderate lipophilicity of the -CHF2 group can offer a better balance for oral bioavailability. |
| Electron-Withdrawing Nature | Strongly electron-withdrawing | Moderately electron-withdrawing | The potent inductive effect of the -CF3 group can significantly lower the pKa of nearby basic centers on the pyrimidine ring, potentially altering the ionization state at physiological pH and impacting target binding. The -CHF2 group has a less pronounced effect. |
| Hydrogen Bonding Potential | Hydrogen bond acceptor (via F atoms) | Weak hydrogen bond donor (via C-H) and acceptor (via F atoms) | The ability of the -CHF2 group to act as a weak hydrogen bond donor is a key differentiator.[3] This can introduce a new, favorable interaction with a biological target that is not possible with the -CF3 group, potentially leading to increased potency and selectivity. |
| Metabolic Stability | Highly stable | Generally stable, but the C-H bond can be susceptible to oxidation | While more stable than a methyl or methoxy group, the C-H bond in the -CHF2 group can be a site of metabolic oxidation, although this is generally a slow process. The -CF3 group is exceptionally resistant to oxidative metabolism. |
Comparative Bioactivity: A Look at the Experimental Evidence
Anticancer Activity: A Battle for Potency
Both trifluoromethyl and difluoromethyl pyrimidines have demonstrated significant potential as anticancer agents, often as kinase inhibitors.
Table 1: Comparative Anticancer Activity of Representative Fluorinated Pyrimidines
| Compound Class | Representative Compound | Target | Cancer Cell Line | Bioactivity (IC50) | Reference |
| Trifluoromethyl Pyrimidine | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | EGFR | A549 (Lung) | 0.35 µM | [4][5] |
| Trifluoromethyl Pyrimidine | Compound 17v | Not Specified | H1975 (Lung) | 2.27 µM | [6] |
| Trifluoromethyl Pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[6][7]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Not Specified | C32 (Melanoma) | 24.4 µM | [6] |
| Difluoromethyl Pyrimidine | PQR514 | PI3Kα | - | Ki = 4.5 nM | [8] |
| Difluoromethyl Pyrimidine | ZSTK-474 | PI3Kα | - | IC50 = 8.6 nM | [9] |
The data suggests that both classes of compounds can exhibit potent anticancer activity. The trifluoromethyl pyrimidines show efficacy against various cancer cell lines, with IC50 values in the nanomolar to low micromolar range.[4][5][6] Notably, the difluoromethyl pyrimidine PQR514, a PI3K inhibitor, demonstrates exceptional potency with a Ki value in the low nanomolar range, highlighting the potential of the -CHF2 group in designing highly active kinase inhibitors.[8]
Antifungal Activity: Targeting Fungal Pathogens
Fluorinated pyrimidines have also been explored for their antifungal properties.
Table 2: Comparative Antifungal Activity of Representative Fluorinated Pyrimidines
| Compound Class | Representative Compound | Fungal Species | Bioactivity | Reference |
| Trifluoromethyl Pyrimidine | 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) | Phomopsis sp. | EC50 = 10.5 µg/mL | [10][11] |
| Trifluoromethyl Pyrimidine | Compound 5l | Botrytis cinerea | 100% inhibition at 50 µg/mL | [7][12] |
The available data for trifluoromethyl pyrimidines demonstrates their potential as antifungal agents, with significant inhibitory activity against various phytopathogenic fungi.[7][10][11][12] While specific MIC or EC50 values for difluoromethyl pyrimidine antifungals are less readily available in the public domain, the underlying principles of metabolic stability and altered physicochemical properties suggest they would also be a promising class of compounds to investigate for this application.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the scientific integrity of bioactivity comparisons, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to characterize the performance of fluorinated pyrimidines.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is crucial for assessing a compound's susceptibility to phase I metabolism, primarily by cytochrome P450 enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Methodology:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (human, rat, or mouse) thawed on ice.
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Quenching solution (e.g., acetonitrile with an internal standard).
-
-
Incubation:
-
Pre-warm a solution of liver microsomes in phosphate buffer at 37°C.
-
Add the test compound to the microsomal solution to a final concentration of, for example, 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Sample Processing:
-
Immediately quench the reaction by adding the aliquot to the cold quenching solution.
-
Vortex and centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (k / microsomal protein concentration) * incubation volume.
-
In Vitro Cytotoxicity Screening: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and, consequently, a compound's cytotoxicity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.
-
Visualizing the Concepts
To further elucidate the principles discussed, the following diagrams illustrate key concepts in the comparison of trifluoromethyl and difluoromethyl pyrimidines.
Caption: Interplay of physicochemical properties and their impact on the bioactivity of fluorinated pyrimidines.
Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.
Conclusion and Future Perspectives
The choice between incorporating a trifluoromethyl or a difluoromethyl group into a pyrimidine scaffold is a critical decision in drug design, with each moiety offering a unique set of advantages and potential liabilities. The -CF3 group is a robust tool for significantly enhancing metabolic stability and lipophilicity, making it a go-to choice for blocking metabolic hotspots. However, its strong electron-withdrawing effect and high lipophilicity must be carefully managed.
The -CHF2 group, on the other hand, presents a more nuanced profile. Its ability to act as a weak hydrogen bond donor introduces an additional vector for optimizing target engagement, and its more moderate lipophilicity can be advantageous for achieving a favorable overall ADME profile. The potential for C-H oxidation, while a consideration, is often outweighed by these benefits.
Ultimately, the optimal choice is context-dependent and should be guided by a thorough understanding of the target biology, the structure-activity relationships of the compound series, and the desired pharmacokinetic profile. As our understanding of the subtle interplay between these fluorinated groups and biological systems continues to grow, so too will our ability to rationally design the next generation of highly effective and safe pyrimidine-based therapeutics.
References
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Wu, W., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 935593. [Link]
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Wu, W., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC, [Link]
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Yuan, et al. (2021). Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 51, 128268. [Link]
-
Gao, Y., et al. (2021). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. Journal of Medicinal Chemistry, 64(15), 11517-11533. [Link]
-
Wu, W., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 929881. [Link]
-
Chen, J., et al. (2012). Synthesis and antitumor activities of a new series of 4,5-dihydro-1 H -thiochromeno[4,3- d ]pyrimidine derivatives. Science China Chemistry, 55(2), 265-271. [Link]
-
Carita, G., et al. (2019). Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety. ACS Medicinal Chemistry Letters, 10(10), 1438-1443. [Link]
-
Zhang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2388-2401. [Link]
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Zheng, et al. (2014). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 19(12), 20519-20530. [Link]
-
Wu, W., et al. (2022). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 10, 843393. [Link]
-
Wu, W., et al. (2022). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. ResearchGate. [Link]
-
Zhang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC. [Link]
-
Ackermann, L. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4196. [Link]
-
Jasińska, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488. [Link]
-
Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Research Journal of Pharmacy and Technology, 16(5), 2429-2437. [Link]
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A Comparative Guide to the Synthesis of 2-Chloro-4-(difluoromethyl)pyrimidine: A Senior Scientist's Perspective
Introduction: The Significance of the Difluoromethyl Group in Pyrimidine Scaffolds
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery and agrochemical design. The difluoromethyl (CHF₂) group, in particular, serves as a unique bioisostere of a hydroxyl or thiol group, capable of acting as a strong hydrogen bond donor while enhancing metabolic stability and lipophilicity. 2-Chloro-4-(difluoromethyl)pyrimidine is a key heterocyclic building block that leverages these properties. The reactive chlorine atom at the 2-position provides a versatile handle for subsequent nucleophilic substitution reactions, making this intermediate highly valuable for constructing complex molecular architectures.
This guide provides an in-depth comparison of two distinct synthetic strategies for obtaining this compound. We will analyze a classical de novo ring construction method and contrast it with a modern, late-stage C-H functionalization approach. The evaluation is grounded in experimental precedent, focusing on reaction efficiency, scalability, safety, and overall process robustness to guide researchers in selecting the optimal route for their specific needs.
Route 1: De Novo Ring Synthesis via Condensation and Chlorination
This classical approach is a robust and highly reliable method that constructs the pyrimidine ring from acyclic precursors, with the critical difluoromethyl substituent installed from the outset. This strategy ensures absolute regiochemical control. The synthesis proceeds in two main stages: a condensation reaction to form the pyrimidine core, followed by chlorination to yield the final product.
Causality and Strategic Choices
The logic behind this route is to control the placement of the difluoromethyl group by incorporating it into one of the primary building blocks. The Biginelli reaction and related cyclocondensations are foundational methods in pyrimidine synthesis, known for their reliability and scalability[1][2]. By starting with a β-dicarbonyl compound already containing the CHF₂ group, we eliminate the possibility of forming regioisomers. The subsequent chlorination of the resulting hydroxypyrimidine (or its keto tautomer) is a standard, high-yielding transformation using phosphorus oxychloride (POCl₃), a powerful and well-understood reagent for this purpose[3][4][5].
Experimental Workflow Diagram
Caption: Workflow for De Novo Synthesis of a this compound analogue.
Detailed Experimental Protocol (Route 1)
Step 1: Synthesis of 2-Hydroxy-4-(difluoromethyl)-6-methylpyrimidine
-
Materials: Ethyl 4,4-difluoroacetoacetate (1.0 equiv), Urea (1.2 equiv), Sodium ethoxide (NaOEt) (1.2 equiv), Anhydrous Ethanol (EtOH).
-
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous ethanol under an inert atmosphere (N₂).
-
Carefully add sodium metal in portions to generate sodium ethoxide in situ, or add commercial sodium ethoxide.
-
To the stirred solution, add urea and allow it to dissolve.
-
Add ethyl 4,4-difluoroacetoacetate dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6-8 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with a calculated amount of acetic acid or by pouring it into ice-cold water and acidifying with HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-hydroxy-4-(difluoromethyl)-6-methylpyrimidine. This intermediate is often of sufficient purity for the next step.
-
Step 2: Synthesis of 2-Chloro-4-(difluoromethyl)-6-methylpyrimidine
-
Materials: 2-Hydroxy-4-(difluoromethyl)-6-methylpyrimidine (1.0 equiv), Phosphorus oxychloride (POCl₃) (3-5 equiv), Pyridine (catalytic amount, ~0.1 equiv).
-
Procedure:
-
Caution! This procedure must be performed in a well-ventilated chemical fume hood as POCl₃ is highly corrosive and reacts violently with water.
-
In a dry flask suitable for high temperatures (e.g., a thick-walled sealed reactor), add 2-hydroxy-4-(difluoromethyl)-6-methylpyrimidine and a catalytic amount of pyridine.
-
Carefully add excess phosphorus oxychloride (POCl₃), which acts as both reagent and solvent.
-
Seal the reactor and heat the mixture to 140-160°C for 2-4 hours[5].
-
Cool the reaction mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This is a highly exothermic step.
-
Neutralize the acidic aqueous solution with a saturated solution of sodium carbonate or sodium bicarbonate until the pH is ~8-9.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-chloro-4-(difluoromethyl)-6-methylpyrimidine.
-
Route 2: Late-Stage C-H Difluoromethylation
This modern approach aligns with the contemporary synthetic goal of modifying complex molecules in the final steps of a sequence. It involves the direct introduction of a difluoromethyl group onto a pre-existing 2-chloropyrimidine scaffold. While atom-economical, this route's primary challenge lies in controlling the regioselectivity of the C-H functionalization.
Causality and Strategic Choices
The motivation for this route is efficiency; if successful, it bypasses the need to construct the pyrimidine ring from scratch. Direct C-H functionalization has emerged as a powerful tool in synthesis[6]. The reaction typically proceeds via a radical mechanism, where a difluoromethyl radical is generated and adds to the electron-deficient pyrimidine ring[7][8]. The inherent electronic properties of the 2-chloropyrimidine ring direct incoming electrophiles or radicals, but achieving exclusive selectivity at the C4 position over the C5 or C6 positions can be exceptionally difficult and often requires specific directing groups or highly optimized catalytic systems[6][8].
Experimental Workflow Diagram
Caption: Conceptual workflow for Late-Stage C-H Difluoromethylation.
Conceptual Experimental Protocol (Route 2)
-
Materials: 2-Chloropyrimidine (1.0 equiv), Difluoromethyl radical precursor (e.g., TMSCHF₂, Zn(SO₂CF₂H)₂), Radical initiator (e.g., AIBN, or a photocatalyst system), Anhydrous solvent (e.g., Acetonitrile, Dioxane).
-
Procedure:
-
In a specialized reaction vessel (e.g., a quartz tube for photochemistry), dissolve 2-chloropyrimidine in the chosen anhydrous solvent under an inert atmosphere.
-
Add the difluoromethyl radical precursor and the radical initiator or photocatalyst system.
-
Initiate the reaction by heating to reflux or by irradiation with light of the appropriate wavelength, as determined by the catalyst system.
-
Maintain the reaction for 12-24 hours, monitoring the formation of products by GC-MS or LC-MS.
-
Upon completion or consumption of the starting material, cool the reaction and remove the solvent under reduced pressure.
-
The primary challenge arises here: the crude product will likely be a mixture of 4-CHF₂, 5-CHF₂, and 6-CHF₂ isomers, along with potential di-substituted products.
-
An extensive purification process, such as preparative HPLC or careful column chromatography, is required to isolate the desired this compound isomer.
-
Comparative Performance Analysis
The choice between these two routes depends heavily on the specific goals of the research program, such as scale, required purity, and available expertise.
| Parameter | Route 1: De Novo Ring Synthesis | Route 2: Late-Stage C-H Functionalization |
| Overall Yield | Moderate to High (predictable) | Low to Moderate (highly variable) |
| Purity & Isolation | Good; product crystallizes or is easily purified. | Poor; requires extensive chromatographic separation of isomers. |
| Regioselectivity | Absolute; structurally defined by starting materials. | Major Challenge; often yields a mixture of isomers. |
| Scalability | High; based on well-established, scalable reactions. | Low; radical reactions and purification are difficult to scale. |
| Robustness | High; reliable and reproducible. | Low; sensitive to reaction conditions, may require extensive optimization. |
| Reagent Accessibility | Starts from common chemical feedstocks. | May require specialized, expensive, or unstable radical precursors. |
| Process Safety | Uses hazardous POCl₃, requiring careful handling. | Can involve thermally unstable initiators or high-energy photocatalysis. |
Conclusion and Recommendation
For researchers and drug development professionals requiring a reliable and scalable synthesis of this compound, the De Novo Ring Synthesis (Route 1) is the unequivocally superior choice . Its foundation in classical, well-understood condensation and chlorination reactions provides a predictable and robust pathway to the target molecule with absolute control over regiochemistry. This method is ideally suited for process development, pilot-plant scale-up, and the consistent production of high-purity material.
The Late-Stage C-H Difluoromethylation (Route 2) represents an intellectually elegant and modern approach. However, in its current state of development for this specific substrate, it remains a high-risk, low-reward strategy for anything beyond small-scale exploratory chemistry. The critical and unresolved challenge of regioselectivity leads to low yields of the desired product and necessitates difficult purification processes, rendering it impractical for most applications. While C-H functionalization is a field of immense promise, the classical ring-building strategy remains the field-proven and trustworthy method for accessing this valuable intermediate.
References
- Ji, Y., et al. (2011). Innate C−H trifluoromethylation of heterocycles. PNAS, 108(35), 14411-14415.
-
ResearchGate. Suggested pathway for difluoromethylation of pyrimidines. Available at: [Link][7]
-
Hu, J., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. Available at: [Link][6]
-
University of Münster. (2024). New method for introducing fluorinated components into molecules. Available at: [Link][8]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Available at: [Link][9]
-
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. Available at: [Link][10]
-
Wang, H., et al. (2012). Large-scale solvent-free chlorination of hydroxy-pyrimidines, -pyridines, -pyrazines and -amides using equimolar POCl₃. PubMed. Available at: [Link][4]
-
Abdel-Hafez, A. A., et al. (2012). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. Hindawi. Available at: [Link][1]
-
MDPI. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. Available at: [Link]
-
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI. Available at: [Link][5]
-
Royal Society of Chemistry. (2020). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. Available at: [Link]
-
Sujayev, A., et al. (2017). Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. Organic Chemistry: Current Research. Available at: [Link]
-
Uracil Derivatives for Halogen-Bonded Cocrystals. (2021). PubMed Central (PMC). Available at: [Link]
-
Jarrahi, M., et al. (2022). Condensation of 4-nitrobenzaldehyde, ethyl acetoacetate, and urea in the presence of NH4H2PO4 supported on different solid materials. ResearchGate. Available at: [Link][11]
-
Hebei Guangxing Chemical. (2026). Practical Insights into 4 Methyl Uracil Synthesis Process. Available at: [Link]
-
A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). Biomedical Journal of Scientific & Technical Research. Available at: [Link][2]
-
Uracil as the basis for medication creation. (n.d.). Research Trends. Available at: [Link]
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- 1. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
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- 4. Large-scale solvent-free chlorination of hydroxy-pyrimidines, -pyridines, -pyrazines and -amides using equimolar POCl₃ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
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A Comparative Guide to the Synthesis of 2-Chloro-4-(difluoromethyl)pyrimidine: An Evaluation of Strategic Alternatives
Introduction
2-Chloro-4-(difluoromethyl)pyrimidine is a critical heterocyclic building block in contemporary medicinal chemistry and agrochemical research. The strategic placement of a reactive chlorine atom at the 2-position and a difluoromethyl group at the 4-position makes it a versatile intermediate for introducing the pyrimidine scaffold into target molecules via nucleophilic substitution reactions. The difluoromethyl (CHF₂) group, in particular, is a valuable bioisostere for hydroxyl or thiol groups, offering modulated lipophilicity, metabolic stability, and hydrogen bond donating capabilities.
Given its importance, the development of efficient, scalable, and cost-effective synthetic routes is of paramount importance. The primary challenge lies in the controlled introduction of the distinct functional groups onto the pyrimidine core. This guide provides an in-depth comparison of two primary synthetic strategies:
-
Route A: Functional Group Interconversion of a Pre-formed Pyrimidine Ring. This classic approach begins with a readily available pyrimidine derivative, such as a uracil analog, and modifies the existing functional groups.
-
Route B: De Novo Ring Construction via Cyclocondensation. This strategy builds the pyrimidine ring from acyclic precursors, offering greater flexibility in introducing substituents from the ground up.
We will dissect each method, providing detailed experimental protocols, mechanistic insights, and a head-to-head comparison of their respective performance metrics to guide researchers in selecting the optimal route for their specific application.
Route A: Chlorination of a Pre-formed Pyrimidinone Core
This strategy is arguably the most direct and common approach, leveraging the well-established chemistry of pyrimidinones (the tautomeric form of hydroxypyrimidines). The synthesis begins with 4-(difluoromethyl)pyrimidin-2-ol, which is then converted to the target compound via a robust chlorination reaction.
Mechanistic Rationale
The conversion of a pyrimidin-2-ol/uracil derivative to a 2-chloropyrimidine is a cornerstone transformation in heterocyclic chemistry. The substrate exists in equilibrium between its hydroxy and keto (amide) tautomers, with the keto form typically predominating. Reagents like phosphorus oxychloride (POCl₃) are exceptionally effective for this transformation.
The mechanism proceeds via the activation of the carbonyl oxygen by POCl₃, forming a highly electrophilic phosphoro-chloridate intermediate. This activation facilitates the attack of a chloride ion at the C2 position. The subsequent collapse of the tetrahedral intermediate and elimination of a dichlorophosphate species yields the aromatic 2-chloropyrimidine product. The presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), can be used to scavenge the HCl generated during the reaction, preventing potential side reactions and driving the reaction to completion, a technique often employed in similar chlorinations.[1]
Experimental Protocol: Synthesis of this compound from 4-(Difluoromethyl)pyrimidin-2-ol
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 4-(difluoromethyl)pyrimidin-2-ol (1.0 eq).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) to the flask. The large excess of POCl₃ often serves as both the reagent and the solvent.
-
Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Workup (Quenching): Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic process.
-
Extraction: Once the ice has melted, neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the final product.
Visual Workflow: Route A
Caption: Workflow for Route A, a single-step functional group interconversion.
Route B: De Novo Synthesis via Cyclocondensation
This approach constructs the pyrimidine ring from simple, acyclic components. It involves the condensation of a β-dicarbonyl equivalent, ethyl 4,4-difluoroacetoacetate, with a source of the N-C-N amidine fragment, such as urea. This method offers high versatility for creating diverse pyrimidine libraries.
Mechanistic Rationale
The classic Biginelli reaction and related cyclocondensations form the basis of this route.[2] The reaction between a β-ketoester (ethyl 4,4-difluoroacetoacetate) and urea is typically catalyzed by a strong acid. The mechanism involves:
-
Initial condensation between the urea and the more reactive ketone carbonyl of the β-ketoester to form an N-acyliminium ion intermediate.
-
Intramolecular cyclization via the attack of the second urea nitrogen onto the ester carbonyl.
-
Dehydration to yield the stable, aromatic 4-(difluoromethyl)pyrimidin-2-ol.
This intermediate is the same starting material used in Route A. Therefore, Route B is a more convergent approach that culminates in the same final chlorination step.
Experimental Protocol: De Novo Synthesis
Step 1: Synthesis of 4-(Difluoromethyl)pyrimidin-2-ol
-
Setup: In a round-bottom flask, dissolve ethyl 4,4-difluoroacetoacetate (1.0 eq) and urea (1.1 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). Alternatively, sodium ethoxide can be used as a base to catalyze the condensation.
-
Reaction: Heat the mixture to reflux for 6-18 hours. A precipitate of the product may form upon cooling.
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solvent and purify the residue by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
Follow the identical chlorination protocol as described in Route A .
Visual Workflow: Route B
Caption: Workflow for Route B, a two-step de novo ring construction.
Performance Comparison: Route A vs. Route B
To provide an objective assessment, the two synthetic strategies are compared based on key performance indicators relevant to both laboratory-scale synthesis and potential industrial scale-up.
| Metric | Route A: Functional Group Interconversion | Route B: De Novo Synthesis | Rationale & Justification |
| Number of Steps | 1 | 2 | Route A is more direct if the pyrimidinol starting material is available. |
| Overall Yield | High (Typically 70-90%) | Moderate (Typically 40-60%) | The chlorination step is generally high-yielding. Cyclocondensation yields can be variable. |
| Starting Material | 4-(Difluoromethyl)pyrimidin-2-ol | Ethyl 4,4-difluoroacetoacetate, Urea | The acyclic precursors for Route B are generally more fundamental and potentially cheaper than the specialized heterocyclic starting material for Route A. |
| Scalability | Excellent | Good | Both routes use standard chemical operations. However, the exothermic quenching of POCl₃ in Route A requires careful engineering controls on a large scale. |
| Reagent Toxicity | High (POCl₃ is highly corrosive and toxic) | Moderate (Uses strong acids/bases and a corrosive chlorinating agent) | Both routes require the use of hazardous materials, with POCl₃ being a primary concern. |
| Flexibility | Low | High | Route B allows for the use of different amidines (e.g., thiourea, guanidine) and β-ketoesters to easily generate a library of analogs. |
Conclusion and Recommendation
The choice between Route A and Route B for the synthesis of this compound is contingent on the specific goals of the research program.
Route A is the preferred method for rapid, high-yield synthesis when the starting 4-(difluoromethyl)pyrimidin-2-ol is commercially available or readily accessible. Its single-step, robust nature makes it ideal for producing the target compound on a laboratory scale for immediate use in subsequent reactions.
Route B is strategically superior for foundational research, library synthesis, and long-term, cost-effective production. While it involves an additional step, the use of more fundamental and inexpensive starting materials makes it economically attractive for large-scale manufacturing. Its inherent flexibility is a significant advantage for structure-activity relationship (SAR) studies, as it allows for the facile creation of a diverse range of substituted pyrimidines.
Ultimately, both routes are viable and validated strategies in heterocyclic chemistry. The decision should be guided by a careful evaluation of starting material availability, project timelines, required scale, and the need for analog synthesis.
References
-
Rao, S. V., Ameer, S. K., Reddy, K. N., Raju, S. D. V. V. S., & Kumaraswamy, S. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. International Journal of Research in Pharmaceutical and Nano Sciences. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- Google Patents. (n.d.). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
-
International Journal of Chemical Studies. (2024). Synthetic design of novel uracil and thiouracil derivatives. Retrieved January 19, 2026, from [Link]
Sources
A Comparative Guide to the Cost-Effective Synthesis of 2-Chloro-4-(difluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyrimidine derivatives stand out for their broad spectrum of biological activities. Specifically, 2-Chloro-4-(difluoromethyl)pyrimidine serves as a critical building block for introducing the difluoromethylpyrimidine moiety into larger, more complex molecules. The choice of synthetic route to this key intermediate can have profound implications on the overall cost, efficiency, and scalability of a research and development program.
This in-depth technical guide provides a comparative analysis of two primary synthetic pathways to this compound, offering a detailed examination of their cost-effectiveness. By presenting experimental data, step-by-step protocols, and a transparent breakdown of reagent costs, this guide aims to empower researchers and process chemists to make informed decisions tailored to their specific needs and resources.
At a Glance: A Tale of Two Synthetic Strategies
Two plausible and scalable routes for the synthesis of this compound are presented below. The first route commences with the readily available 4-(difluoromethyl)uracil, while the second builds the pyrimidine ring from basic starting materials.
Route 1: The Chlorination/Reduction Pathway from 4-(Difluoromethyl)uracil
This approach leverages a commercially available, pre-functionalized pyrimidine core. The synthesis involves an initial double chlorination of 4-(difluoromethyl)uracil to yield the corresponding 2,4-dichloro intermediate, followed by a selective reduction of the more reactive 4-chloro group.
Route 2: The de Novo Synthesis and Chlorination Pathway
This strategy involves the construction of the pyrimidine ring from the ground up, starting with the condensation of ethyl difluoroacetate and formamidine to generate the key intermediate, 4-(difluoromethyl)pyrimidin-2-ol. Subsequent chlorination of this intermediate furnishes the desired final product.
The following sections will delve into the experimental details, yields, and a thorough cost analysis of each route to provide a clear and objective comparison.
Visualizing the Synthetic Pathways
To better understand the flow of each synthetic approach, the following diagrams illustrate the key transformations.
Caption: Synthetic workflow for Route 1, starting from 4-(difluoromethyl)uracil.
Caption: Synthetic workflow for Route 2, a de novo synthesis approach.
In-Depth Analysis of Synthetic Routes
Route 1: Chlorination and Selective Reduction
This route benefits from a commercially available starting material that already contains the desired difluoromethylpyrimidine core.
Step 1: Synthesis of 2,4-Dichloro-4-(difluoromethyl)pyrimidine
The initial step involves the chlorination of 4-(difluoromethyl)uracil. This transformation is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-diethylaniline to neutralize the generated HCl. A similar procedure for the synthesis of 2,4-dichloro-5-fluoropyrimidine from 5-fluorouracil has been reported with high yields.[1][2]
Step 2: Selective Reduction of 2,4-Dichloro-4-(difluoromethyl)pyrimidine
The critical step in this route is the selective reduction of the 4-chloro group while leaving the 2-chloro group intact. The chlorine atom at the 4-position of the pyrimidine ring is generally more susceptible to nucleophilic attack and reduction than the one at the 2-position. This selective reduction can often be achieved using zinc dust in acetic acid.
Experimental Protocol (Route 1):
Step 1: 2,4-Dichloro-4-(difluoromethyl)pyrimidine
-
To a stirred suspension of 4-(difluoromethyl)uracil (1.0 eq) in phosphorus oxychloride (5.0 eq), add N,N-diethylaniline (1.2 eq) dropwise at 0 °C.
-
After the addition is complete, slowly heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: this compound
-
Dissolve 2,4-dichloro-4-(difluoromethyl)pyrimidine (1.0 eq) in glacial acetic acid.
-
Add activated zinc dust (1.5 eq) portion-wise, maintaining the temperature below 30 °C.
-
Stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite and wash the filter cake with ethyl acetate.
-
Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography to afford this compound.
Route 2: De Novo Synthesis and Chlorination
This approach builds the pyrimidine ring from simple, inexpensive starting materials.
Step 1: Synthesis of 4-(Difluoromethyl)pyrimidin-2-ol
The synthesis of the key intermediate, 4-(difluoromethyl)pyrimidin-2-ol, is achieved via a condensation reaction between ethyl difluoroacetate and formamidine. This type of cyclization is a well-established method for constructing pyrimidine rings.[3][4]
Step 2: Synthesis of this compound
The final step involves the chlorination of the hydroxyl group at the 2-position of the pyrimidine ring. This is a standard transformation in heterocyclic chemistry, typically accomplished with high efficiency using phosphorus oxychloride.
Experimental Protocol (Route 2):
Step 1: 4-(Difluoromethyl)pyrimidin-2-ol
-
To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol), add ethyl difluoroacetate (1.0 eq) and formamidine hydrochloride (1.1 eq).
-
Heat the reaction mixture to reflux for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and neutralize with acetic acid.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with water and collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain 4-(difluoromethyl)pyrimidin-2-ol.
Step 2: this compound
-
To 4-(difluoromethyl)pyrimidin-2-ol (1.0 eq), add phosphorus oxychloride (5.0 eq) at room temperature.
-
Heat the mixture to reflux and maintain for 3-5 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with solid sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield this compound.
Cost-Effectiveness Comparison
To provide a practical comparison, the following tables summarize the estimated reagent costs for each route to synthesize 100 grams of this compound. Prices are based on bulk catalog listings from major chemical suppliers and are subject to change.
Table 1: Reagent Cost Analysis for Route 1
| Reagent | Molecular Weight ( g/mol ) | Required Amount (mol) | Required Amount (g/mL) | Estimated Cost (USD) |
| 4-(Difluoromethyl)uracil | 160.09 | 0.625 | 100 g | ~ $250 |
| Phosphorus Oxychloride | 153.33 | 3.125 | 479 g (291 mL) | ~ $60[5][6][7][8][9] |
| N,N-Diethylaniline | 149.23 | 0.75 | 112 g (120 mL) | ~ $20[10][11][12][13][14] |
| Zinc Dust | 65.38 | 0.938 | 61.3 g | ~ $15 |
| Total Estimated Reagent Cost | ~ $345 |
Assumes an overall yield of 80% for the two steps.
Table 2: Reagent Cost Analysis for Route 2
| Reagent | Molecular Weight ( g/mol ) | Required Amount (mol) | Required Amount (g/mL) | Estimated Cost (USD) |
| Ethyl Difluoroacetate | 124.09 | 0.781 | 97 g (82 mL) | ~ $40[15][16][17] |
| Formamidine Hydrochloride | 80.52 | 0.859 | 69.2 g | ~ $50 |
| Sodium Metal | 22.99 | 0.781 | 17.9 g | ~ $30 |
| Phosphorus Oxychloride | 153.33 | 3.905 | 599 g (364 mL) | ~ $75[5][6][7][8][9] |
| Total Estimated Reagent Cost | ~ $195 |
Assumes an overall yield of 65% for the two steps.
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
Route 1 offers the advantage of a more direct approach, starting from a pre-formed pyrimidine ring. This can be beneficial for medicinal chemists who require rapid access to the target molecule for derivatization and biological screening. However, the higher cost of the starting material, 4-(difluoromethyl)uracil, makes this route less economically attractive for large-scale synthesis. The selective reduction step also requires careful control to avoid over-reduction.
Route 2 , the de novo synthesis, is significantly more cost-effective in terms of raw materials. By building the pyrimidine core from basic and inexpensive starting materials like ethyl difluoroacetate and formamidine, the overall reagent cost is substantially lower. This makes Route 2 the preferred choice for process development and large-scale manufacturing where cost of goods is a primary driver. While this route involves an additional synthetic step compared to starting directly from a pyrimidine, the reactions are generally robust and well-established in organic synthesis.
For drug development professionals, the choice between these two routes will depend on the stage of the project. In the early discovery phase, the speed and convenience of Route 1 may be advantageous. However, as a project progresses towards clinical development and commercialization, the economic benefits of Route 2 become increasingly compelling. It is therefore recommended that process chemists invest in the optimization of the de novo synthesis to establish a scalable and cost-effective manufacturing process for this compound.
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A Comparative Guide to the Spectroscopic Analysis of 2-Chloro-4-(difluoromethyl)pyrimidine for Structural Confirmation
For Immediate Release
In the landscape of pharmaceutical and agrochemical research, the unequivocal structural confirmation of novel heterocyclic compounds is a cornerstone of the development pipeline. 2-Chloro-4-(difluoromethyl)pyrimidine, a key building block in the synthesis of various biologically active molecules, presents a unique analytical challenge due to the confluence of a halogenated pyrimidine core and a difluoromethyl substituent. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive comparison of spectroscopic techniques for the robust structural elucidation of this compound, grounded in experimental data and established scientific principles.
The strategic incorporation of fluorine atoms into molecular scaffolds is a widely utilized strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Consequently, the precise characterization of such fluorinated compounds is of paramount importance. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the unambiguous structural confirmation of this compound.
The Synergy of Spectroscopic Techniques
No single analytical technique can independently provide a complete structural picture. Instead, a combinatorial approach, leveraging the strengths of multiple spectroscopic methods, is essential for definitive structural assignment. The interplay between NMR, MS, and IR spectroscopy provides a self-validating system for the analysis of this compound.
Figure 1: A diagram illustrating the comprehensive experimental workflow for the spectroscopic analysis and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of information regarding the molecular framework, connectivity, and the electronic environment of each nucleus.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be relatively simple, yet highly informative. The pyrimidine ring protons and the proton of the difluoromethyl group will exhibit characteristic chemical shifts and coupling patterns.
-
Pyrimidine Protons: The two protons on the pyrimidine ring will appear as doublets due to coupling with each other. Their chemical shifts will be influenced by the electronegative chlorine atom and the difluoromethyl group.
-
Difluoromethyl Proton: The proton of the -CHF₂ group will appear as a triplet due to coupling with the two equivalent fluorine atoms. This is a key diagnostic signal for the presence of the difluoromethyl moiety.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.
-
Pyrimidine Carbons: The four carbon atoms of the pyrimidine ring will have distinct chemical shifts. The carbon attached to the chlorine atom (C2) and the carbon attached to the difluoromethyl group (C4) will be significantly deshielded.
-
Difluoromethyl Carbon: The carbon of the -CHF₂ group will appear as a triplet in the proton-coupled ¹³C NMR spectrum due to coupling with the two fluorine atoms.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique that is indispensable for the characterization of fluorinated compounds.[1] The ¹⁹F NMR spectrum of this compound will show a single signal for the two equivalent fluorine atoms of the difluoromethyl group.
-
Chemical Shift: The chemical shift of the fluorine signal provides information about the electronic environment of the fluorine atoms.[2]
-
Coupling: This signal will be split into a doublet in the proton-coupled spectrum due to coupling with the proton of the difluoromethyl group, confirming the -CHF₂ fragment.
| Technique | Expected Chemical Shifts (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |
| ¹H NMR | Pyrimidine H: ~7.5-9.0, -CHF₂: ~6.5-7.5 | Pyrimidine H: d, J ≈ 2-5 Hz, -CHF₂: t, J ≈ 50-60 Hz |
| ¹³C NMR | Pyrimidine C: ~110-170, -CHF₂: ~110-120 | -CHF₂: t, J ≈ 230-250 Hz |
| ¹⁹F NMR | -CHF₂: ~ -90 to -130 (vs. CFCl₃) | d, J ≈ 50-60 Hz |
| Table 1: Predicted NMR Spectroscopic Data for this compound. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard single-pulse experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., PENDANT, DEPT) to simplify the spectrum and enhance sensitivity. A larger number of scans will be required compared to ¹H NMR.
-
¹⁹F NMR Acquisition: Acquire the spectrum on a spectrometer equipped with a fluorine probe. Use a standard single-pulse experiment. Proton decoupling can be used to simplify the spectrum.[3]
Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound.[4] For this compound, MS provides crucial confirmatory evidence for the molecular formula.
Electron Ionization (EI) Mass Spectrometry
In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.
-
Molecular Ion Peak: The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound (182.53 g/mol ).[5] A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.
-
Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for pyrimidine derivatives include the loss of small molecules like HCN or the substituent groups.[6]
| Ion | m/z (Expected) | Identity |
| [M]⁺ | 182/184 | Molecular Ion |
| [M-Cl]⁺ | 147 | Loss of Chlorine |
| [M-CHF₂]⁺ | 131/133 | Loss of Difluoromethyl Radical |
| Table 2: Predicted Mass Spectrometry Data for this compound. |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and significant fragment ions.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7] While not as detailed as NMR for overall structure determination, IR spectroscopy is excellent for confirming the presence of specific bonds and functional groups.[8]
Characteristic Vibrational Modes
-
C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.[9]
-
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected in the 1600-1450 cm⁻¹ region.[7]
-
C-F Stretching: The C-F stretching vibrations of the difluoromethyl group will give rise to strong absorptions, typically in the 1100-1000 cm⁻¹ region.
-
C-Cl Stretching: The C-Cl stretching vibration is expected in the 800-600 cm⁻¹ region.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| C=N, C=C Ring Stretch | 1600-1450 |
| C-F Stretch | 1100-1000 |
| C-Cl Stretch | 800-600 |
| Table 3: Predicted Infrared Spectroscopy Data for this compound. |
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the sample.
-
Data Acquisition: Record the IR spectrum over the standard mid-IR range (4000-400 cm⁻¹).
Figure 2: A logical diagram illustrating how data from different spectroscopic techniques converge to confirm the molecular structure.
Conclusion
The structural confirmation of this compound requires a multi-faceted analytical approach. By integrating the detailed connectivity information from ¹H, ¹³C, and ¹⁹F NMR spectroscopy, the molecular weight and elemental composition from mass spectrometry, and the functional group identification from infrared spectroscopy, researchers can achieve an unambiguous and robust structural assignment. This comprehensive spectroscopic analysis is a critical step in ensuring the quality and integrity of this important chemical intermediate in the drug discovery and development process.
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FT-IR data of pyrimidine derivatives compounds. (n.d.). ResearchGate. Retrieved from [Link]
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2-CHLORO-4-TRIFLUOROMETHYL-PYRROLO-[2,3-D]-PYRIMIDINE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
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Synthesis and characterization of some new fluorinated pyrimidine derivatives. (1999). Sci-Hub. Retrieved from [Link]
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Synthesis, annealing properties, fluorine-19 NMR characterization, and detection limits of a trifluorothymidine-labeled antisense oligodeoxyribonucleotide 21 mer'. (n.d.). ACS Publications. Retrieved from [Link]
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Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Pyrimidine,2,4-difluoro-. (n.d.). NIST WebBook. Retrieved from [Link]
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19F Chemical Shifts and Coupling Constants. (n.d.). UCSB Chemistry and Biochemistry. Retrieved from [Link]
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Studies on Fluorinated Pyrimidines. (2025, September 19). ResearchGate. Retrieved from [Link]
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2-Chloro-4,6-difluoro-pyrimidine - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
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Pyrimidine, 2-chloro-4-(4-fluorophenyl)-. (n.d.). SpectraBase. Retrieved from [Link]
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Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). (n.d.). SciELO South Africa. Retrieved from [Link]
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4-Chloro-2-(trifluoromethyl)pyrimidine. (n.d.). PubChem. Retrieved from [Link]
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Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. (n.d.). Open Access LMU. Retrieved from [Link]
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A Senior Application Scientist's Guide to Purity Assessment of 2-Chloro-4-(difluoromethyl)pyrimidine
In the landscape of pharmaceutical synthesis and drug discovery, the purity of chemical intermediates is not merely a quality metric; it is the bedrock upon which the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API) are built. 2-Chloro-4-(difluoromethyl)pyrimidine stands as a critical heterocyclic building block, valued for its utility in constructing complex molecular architectures. Its difluoromethyl group (CF₂H) is a bioisostere for hydroxyl or thiol groups, offering modulated lipophilicity and metabolic stability, while the reactive chlorine atom provides a versatile handle for further chemical transformations.
However, the synthetic pathways leading to this intermediate can introduce a spectrum of impurities, including unreacted starting materials, intermediates, by-products from side reactions, and subsequent degradation products.[1] The presence of these impurities, even in trace amounts, can have profound consequences, potentially altering the pharmacological and toxicological profile of the final drug product.[1] Therefore, a robust, validated analytical strategy for purity assessment is non-negotiable.
This guide provides an in-depth comparison of the three cornerstone analytical techniques for assessing the purity of synthesized this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. We will move beyond procedural descriptions to explore the causality behind methodological choices, ensuring that each protocol is a self-validating system grounded in authoritative standards.
Chapter 1: High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Quality Control
HPLC is the undisputed workhorse for purity and impurity determination in the pharmaceutical industry.[2] Its versatility in handling a wide range of compounds, coupled with high precision and sensitivity, makes it the default method for routine quality control (QC) and release testing.
The Principle of Separation
The technique operates by injecting a small volume of the sample into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and separation occurs based on the differential partitioning of the analyte and impurities between the two phases. For a moderately polar molecule like this compound, a reverse-phase (RP-HPLC) method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile/water), is the logical first choice.[2]
Causality in Method Design
The choice of a C18 column is deliberate; its long alkyl chains provide sufficient hydrophobic interaction to retain the pyrimidine ring, while the polarity of the chloro- and difluoromethyl- groups ensures it does not retain too strongly, allowing for reasonable elution times. The gradient elution, starting with a higher aqueous content and gradually increasing the organic solvent, is designed to first elute any highly polar impurities before eluting the main compound and then any less polar, more retained impurities. This ensures sharp peaks and good resolution between the main component and its potential process-related impurities.[3]
Experimental Workflow: HPLC
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A Comparative Guide to the Application of Fluorinated 2-Chloropyrimidine Scaffolds in Medicinal Chemistry: An In-Depth Analysis of 2-Chloro-4-(difluoromethyl)pyrimidine and Its Analogs
This guide provides a comprehensive technical review of 2-Chloro-4-(difluoromethyl)pyrimidine, a fluorinated building block with significant potential in drug discovery. Recognizing the sparse direct literature on this specific reagent, this document establishes its synthetic utility through a comparative analysis of its more extensively studied structural analogs, such as 2,4-dichloropyrimidine and pyrimidines bearing other fluorinated motifs. The principles of reactivity, detailed experimental protocols, and strategic considerations for its incorporation into medicinal chemistry programs are discussed, providing researchers with a predictive framework for its application.
Introduction: The Privileged Role of Fluorinated Pyrimidines in Drug Design
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural biomolecules and FDA-approved drugs.[1][2][3][4] Its prevalence stems from its ability to engage in multiple hydrogen bonding patterns and serve as a robust scaffold for presenting substituents in defined spatial orientations.[5] The strategic introduction of fluorine-containing groups, such as the difluoromethyl (CHF₂) group, can profoundly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, membrane permeability, and binding affinity.[6][7][8]
The CHF₂ group is a particularly intriguing substituent. Unlike the more common trifluoromethyl (CF₃) group, the hydrogen atom on the difluoromethyl moiety can act as a weak hydrogen bond donor, offering unique interaction possibilities with biological targets. It serves as a lipophilic bioisostere of hydroxyl or thiol groups while enhancing metabolic stability. This guide will explore the synthetic applications of this compound by examining the well-established reactivity of the 2-chloro-4-substituted pyrimidine scaffold, providing a roadmap for its effective use in research and development.
Part 1: The 2-Chloro-4-Substituted Pyrimidine Scaffold: A Reactivity Comparison
The synthetic utility of this compound is dictated by the differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring. In 2,4-dihalopyrimidines, the C4 position is generally more susceptible to nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions.[9][10][11] This preferential reactivity is a consequence of the C4 position's greater activation by the ring nitrogen atoms.
The electronic nature of the substituent at C4 directly influences the reactivity of the C2-chloro group. A strong electron-withdrawing group at C4 will further activate the C2 position for subsequent reactions.
| Substituent at C4 | Electronic Effect | Predicted Impact on C2-Cl Reactivity | Unique Properties |
| -Cl | Inductively withdrawing | Baseline reactivity for 2,4-dihalopyrimidines. | Provides a second reactive handle for sequential functionalization. |
| -CF₃ (Trifluoromethyl) | Strongly electron-withdrawing | Significantly increases the electrophilicity of the C2 position, facilitating subsequent substitution. | Metabolically stable, highly lipophilic. |
| -CHF₂ (Difluoromethyl) | Strongly electron-withdrawing | Increases the electrophilicity of the C2 position, likely to a similar extent as -CF₃. | Can act as a hydrogen bond donor; serves as a lipophilic H-bond donor mimic. |
This predictable reactivity allows for a modular, two-step approach to synthesizing diverse 2,4-disubstituted pyrimidines, a common motif in kinase inhibitors and other therapeutic agents.[1][9]
Figure 1: General reactivity map for 2-chloro-4-(X)-pyrimidine scaffolds. The C4 position is typically functionalized first due to its higher electrophilicity.
Part 2: Synthetic Applications & Experimental Protocols
The following protocols, derived from established methodologies for analogous compounds, serve as validated starting points for the synthetic utilization of this compound.
Nucleophilic Aromatic Substitution (SₙAr)
SₙAr is a robust method for forming carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. The reaction of this compound with a nucleophile is expected to proceed selectively at the C4 position under standard conditions.
Protocol: Synthesis of a 4-Anilino-2-chloro-pyrimidine Derivative
This protocol is adapted from the synthesis of Pazopanib, which involves the amination of a 2,4-dichloropyrimidine intermediate.[1]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or isopropanol.
-
Addition of Nucleophile: Add 1.1 equivalents of the desired aniline derivative to the solution.
-
Base Addition: Add 2.0 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Causality of Experimental Choices:
-
Solvent: Polar protic solvents like ethanol stabilize the charged Meisenheimer complex intermediate, facilitating the substitution reaction.
-
Base: A base is crucial to neutralize the generated acid, which would otherwise protonate the aniline nucleophile, rendering it unreactive. DIPEA is often chosen as it is sterically hindered and less likely to compete as a nucleophile.
-
Temperature: Heating is required to overcome the activation energy of the reaction. Refluxing conditions ensure a sufficient reaction rate for most amine nucleophiles.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is particularly prevalent in drug discovery for its broad functional group tolerance.
Protocol: Regioselective Suzuki-Miyaura Coupling at the C4 Position
This protocol is based on established methods for the one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine.[10]
-
Catalyst Preparation: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2-5 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos, or RuPhos; 4-10 mol%).
-
Reagent Addition: Add 1.0 equivalent of this compound, 1.2 equivalents of the desired arylboronic acid, and 3.0 equivalents of a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water or toluene/water. The use of alcoholic solvent mixtures can also enhance reactivity.[10]
-
Reaction Conditions: Heat the mixture to 80-110 °C for 4-16 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash chromatography.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Causality of Experimental Choices:
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxidation, necessitating the exclusion of air.
-
Ligand: Bulky, electron-rich phosphine ligands stabilize the palladium center, promote oxidative addition (the rate-limiting step), and facilitate reductive elimination.
-
Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.
Conclusion: A Versatile Building Block for Modern Drug Discovery
While direct, published applications of this compound are not yet widespread, its value proposition is clear from the well-understood chemistry of its analogs. It serves as a highly versatile intermediate for the synthesis of 2,4-disubstituted pyrimidines. The C4-difluoromethyl group imparts unique electronic and steric properties, while the C2-chloro position remains a reliable handle for late-stage diversification. The ability of the CHF₂ group to act as a hydrogen bond donor distinguishes it from other halogenated pyrimidines, opening new avenues for rational drug design. Researchers and drug development professionals can confidently employ this building block using the established SₙAr and cross-coupling methodologies outlined in this guide, enabling the exploration of novel chemical space and the development of next-generation therapeutics.
References
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Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Retrieved from [Link]
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Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry. Retrieved from [Link]
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Welch, C. J., et al. (2007). One-pot Double Suzuki Couplings of Dichloropyrimidines. Letters in Organic Chemistry. Retrieved from [Link]
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]
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American Chemical Society. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Retrieved from [Link]
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Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes. (n.d.). Retrieved from [Link]
- Google Patents. (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
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Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). Retrieved from [Link]
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Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]
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Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]
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Hryshchyshyn, A., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem. Retrieved from [Link]
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Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Chloro-4-(difluoromethyl)pyrimidine
As a Senior Application Scientist, my primary objective is to empower your research by ensuring safety and operational excellence in the laboratory. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-Chloro-4-(difluoromethyl)pyrimidine. The procedures outlined herein are designed to protect laboratory personnel, ensure regulatory compliance, and maintain environmental integrity. This is not merely a set of instructions but a framework built on established chemical safety principles.
The core principle guiding the disposal of this compound is its classification as a halogenated organic compound .[1][2] This classification dictates its entire waste management lifecycle, from the point of generation to its final destruction. Furthermore, the pyrimidine core is a common scaffold in pharmacologically active molecules, including cytotoxic and antineoplastic agents, demanding a heightened level of caution in handling and disposal.[3][4]
Hazard Profile and Risk Assessment
Understanding the inherent risks of this compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can extrapolate its hazard profile from structurally analogous halogenated pyrimidines. This approach, rooted in established chemical principles, allows for a robust and conservative safety plan.
Scientific Rationale: The presence of carbon-halogen bonds (C-Cl and C-F) and the nitrogen-containing heterocyclic ring are the primary determinants of its chemical reactivity and toxicity. Halogenated organics are environmentally persistent and require high-temperature incineration for complete destruction.[5]
Table 1: Inferred Hazard Profile of this compound
| Hazard Class | Anticipated Risk | GHS Classification (Based on Analogs) | Rationale & Recommended Actions |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Warning (Acute Tox. 4)[6][7] | Avoid direct contact and aerosol generation. Always handle within a certified chemical fume hood. |
| Skin & Eye Damage | Causes skin irritation and potentially serious eye damage. | Danger (Skin Irrit. 2, Eye Dam. 1)[6][8] | Mandates the use of chemical splash goggles and appropriate chemical-resistant gloves. |
| Flammability | May be a flammable liquid or have a low flash point. | Warning (Flam. Liq. 3)[7][9] | Store away from ignition sources. Use non-sparking tools when handling bulk quantities.[10][11] |
| Environmental | Regulated as a halogenated organic compound. | WGK 3 (severe hazard to water)[9] | Absolutely no disposal down the drain.[10][12] Segregate as specialized hazardous waste. |
| Cytotoxic Potential | Structural alerts suggest potential as a hazardous/cytotoxic drug. | Handle as per NIOSH/OSHA guidelines for hazardous drugs.[3][13] | Employ stringent containment and decontamination procedures. |
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable to mitigate the risks identified above. The selection of PPE must be based on the task being performed, with the understanding that this compound may readily permeate standard laboratory gloves.[3]
Trustworthiness Principle: The following PPE protocol creates a self-validating system of protection. Each layer is designed to protect the user and facilitate clean removal to prevent secondary contamination.
Table 2: Required Personal Protective Equipment (PPE) for Disposal Operations
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Handling Neat Compound & Preparing Solutions | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978).[3] | Chemical splash goggles and a full-face shield. | Flame-resistant lab coat with tight cuffs; disposable gown recommended.[14] | Work exclusively within a certified chemical fume hood.[13] |
| Segregating Waste & Decontamination | Double-gloving with chemotherapy-rated nitrile gloves. | Chemical splash goggles. | Flame-resistant lab coat. | Not required if handling sealed containers in a well-ventilated area. |
| Small-Scale Spill Cleanup (<100 mL) | Heavy-duty nitrile or butyl rubber gloves over inner nitrile gloves. | Chemical splash goggles and a full-face shield. | Disposable, chemical-resistant apron or gown over lab coat. | N95 respirator may be required for powders or if vapors are generated.[15] |
Waste Disposal Workflow: From Benchtop to Final Destruction
The following workflow provides a logical, step-by-step process for managing all waste streams containing this compound. Adherence to this segregation protocol is critical for safety, compliance, and cost-effective disposal.
Causality Principle: Mixing halogenated waste with non-halogenated waste contaminates the entire volume, forcing it all to be treated via the more expensive and specialized incineration process required for halogenated compounds.[16]
Caption: Waste Stream Decision Workflow for this compound.
Detailed Protocols
Protocol 4.1: Decontamination of Glassware and Surfaces
Scientific Principle: Decontamination renders equipment safe for reuse or disposal and prevents unintended exposure. A triple-rinse method is a standard and effective procedure for minimizing residual chemical contamination.
-
Initial Gross Decontamination: While wearing appropriate PPE inside a chemical fume hood, rinse the glassware or surface with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to dissolve the pyrimidine derivative.
-
Collect Rinsate: This initial rinsate is heavily contaminated and MUST be disposed of into the "HALOGENATED ORGANIC LIQUID WASTE" container.[16]
-
Second and Third Rinse: Perform two additional rinses with the same solvent. These subsequent rinsates must also be collected into the halogenated waste stream.
-
Final Wash: After the triple rinse, the glassware can be washed with soap and water.[12]
-
Surface Decontamination: For work surfaces within the fume hood, wipe down with a solvent-dampened cloth, followed by a soap and water cleaning. Dispose of the used cloth as solid halogenated waste.
Protocol 4.2: Small-Scale Spill Management
Immediate Safety Action: In the event of a spill, prioritize personnel safety. Alert others in the lab and evacuate the immediate area if necessary.[17]
-
Control and Contain: If safe to do so, prevent the spill from spreading. For liquids, surround the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels for the initial containment.
-
Don Enhanced PPE: Before cleanup, don the enhanced PPE outlined in Table 2 for spill response.
-
Neutralize/Absorb: Gently cover the spill with the absorbent material, working from the outside in to avoid splashing.
-
Collect Waste: Using non-sparking tools (e.g., plastic scoop), carefully collect all contaminated absorbent material.[10][12]
-
Package Waste: Place the collected material into a heavy-duty plastic bag or a designated container. Seal it, and label it clearly as "Spill Debris containing this compound." This must be disposed of as "HALOGENATED ORGANIC SOLID WASTE."
-
Final Decontamination: Perform a final decontamination of the spill area using the procedure described in Protocol 4.1.
Final Disposal Pathway
All properly segregated and labeled waste containers must be moved to your institution's designated Satellite Accumulation Area (SAA) or Main Accumulation Area (MAA). From here, your institution's Environmental Health & Safety (EHS) department will arrange for pickup by a licensed hazardous waste disposal contractor.
The universally accepted and environmentally required method for destroying halogenated organic compounds is controlled high-temperature incineration .[5][12] This process operates at temperatures sufficient to break the carbon-halogen bonds and is equipped with flue gas scrubbing systems to neutralize harmful byproducts like hydrochloric acid (HCl) and hydrofluoric acid (HF).[12]
By adhering to this comprehensive guide, you are not only following a procedure but actively participating in a culture of safety that is the bedrock of innovative and responsible scientific research.
References
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Title: Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines Source: UW Environmental Health & Safety URL: [Link]
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Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]
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Title: 2-Chloro-4-methylpyrimidine Source: PubChem, National Institutes of Health URL: [Link]
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Title: EPA Hazardous Waste Codes Source: University of Georgia Environmental Safety Division URL: [Link]
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Title: Pyrimidine - Hazardous Agents Source: Haz-Map URL: [Link]
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Title: Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies Source: World Health Organization URL: [Link]
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Title: 2-chloro-4-(difluoromethoxy)pyrimidine Source: Molport URL: [Link]
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Title: Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study Source: PubMed Central, National Institutes of Health URL: [Link]
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Comprehensive Guide to Personal Protective Equipment for Handling 2-Chloro-4-(difluoromethyl)pyrimidine
As researchers and scientists in the fast-paced field of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-Chloro-4-(difluoromethyl)pyrimidine, a key building block in modern medicinal chemistry. Our focus is to provide procedural, step-by-step guidance that is grounded in established safety protocols, ensuring both the integrity of your research and the protection of your laboratory personnel.
Understanding the Hazard Profile
This compound is a halogenated pyrimidine derivative. While specific toxicological data for this compound is not extensively published, the hazards can be inferred from structurally similar compounds, such as 2-Chloro-4-(trifluoromethyl)pyrimidine. These compounds are typically classified as hazardous substances that can cause skin, eye, and respiratory irritation.[1][2][3][4] They may also be harmful if swallowed or inhaled.[5][6][7] Furthermore, many similar compounds are flammable liquids, adding another layer of risk to their handling.[2][3]
Given these potential hazards, a robust personal protective equipment (PPE) plan is not merely a recommendation but a critical component of your laboratory's safety culture.
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the essential PPE for handling this compound. It is crucial to inspect all PPE for integrity before each use.[8]
| PPE Category | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. Standard safety glasses are insufficient.[9] Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face.[10][11] This is particularly important when handling liquids that can cause serious eye irritation or damage.[1][3][4] |
| Hand Protection | Chemically resistant gloves. No single glove material is impervious to all chemicals.[9] For chlorinated and fluorinated organic compounds, nitrile or neoprene gloves are generally recommended. Always consult the glove manufacturer's compatibility chart for the specific chemical being handled. It is good practice to double-glove, especially when handling larger quantities or for prolonged periods.[12] |
| Body Protection | Flame-resistant laboratory coat or chemical-resistant apron. A standard lab coat may not offer sufficient protection against corrosive or flammable liquids. A flame-resistant coat is essential due to the flammability risk associated with similar compounds.[3] For tasks with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is advised.[13] |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge. [1][14] Work with this compound should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[15] If there is a risk of exceeding exposure limits or if working outside of a fume hood, a properly fitted respirator is mandatory.[16] |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow is designed to minimize exposure and ensure safe handling of this compound from receipt to disposal.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
